beta-Acetyldigoxin
Description
Propriétés
IUPAC Name |
[(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O15/c1-20-38(55-23(4)44)30(45)17-36(53-20)57-40-22(3)54-37(18-32(40)47)58-39-21(2)52-35(16-31(39)46)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(48)42(6)27(10-12-43(28,42)50)24-13-34(49)51-19-24/h13,20-22,25-33,35-40,45-48,50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27-,28-,29+,30+,31+,32+,33-,35+,36+,37+,38-,39-,40-,41+,42+,43+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREAGDHHMSOWKZ-DXJNJSHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201760 | |
| Record name | beta-Acetyldigoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
823.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5355-48-6 | |
| Record name | β-Acetyldigoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5355-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Acetyldigoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Acetyldigoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Card-20(22)-enolide, 3-[(O-4-O-acetyl-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-ACETYLDIGOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7K44M64CW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Beta-Acetyldigoxin: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of beta-acetyldigoxin, a cardiac glycoside derived from the leaves of the digitalis plant. As a derivative of digoxin, it shares a similar mechanism of action and therapeutic applications but possesses distinct pharmacokinetic properties. This document details its chemical structure, physicochemical and pharmacological properties, analytical methodologies for its quantification, and the key signaling pathways it modulates.
Chemical Structure and Physicochemical Properties
This compound is a semi-synthetic derivative of digoxin, characterized by the presence of an acetyl group at the C-4''' position of the terminal digitoxose sugar. This structural modification influences its lipophilicity and subsequent absorption from the gastrointestinal tract.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl] acetate | [1] |
| Molecular Formula | C43H66O15 | [1][2][3][4][5] |
| Molecular Weight | 822.98 g/mol | [2][3][4][5] |
| CAS Number | 5355-48-6 | [1][2][3][4] |
| Appearance | White solid | [6] |
| Melting Point | 271-273°C | [3] |
| Solubility | Practically insoluble in water, sparingly soluble in methylene chloride, slightly soluble in ethanol (96 per cent).[2][3] | |
| pKa (Predicted) | 13.41 ± 0.70 | [3] |
| LogP | 2.00 | [7] |
Pharmacological Properties
This compound is a prodrug that is rapidly and almost completely deacetylated to digoxin in the intestinal mucosa and liver.[8] Therefore, its pharmacodynamic effects are attributable to digoxin.
Mechanism of Action
The primary mechanism of action of this compound, through its active metabolite digoxin, is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in the cell membranes of cardiac myocytes.[8][9][10] This inhibition leads to a cascade of events:
-
Increased Intracellular Sodium: Inhibition of the Na+/K+-ATPase pump results in an accumulation of intracellular sodium ions.[10]
-
Increased Intracellular Calcium: The increased intracellular sodium concentration alters the activity of the sodium-calcium exchanger (NCX), leading to a decrease in calcium extrusion and an increase in intracellular calcium concentration.[9][10]
-
Enhanced Contractility: The elevated intracellular calcium levels enhance the contractility of the cardiac muscle (a positive inotropic effect) by increasing the amount of calcium available for binding to troponin C.[9][10]
Additionally, this compound exhibits a parasympathomimetic effect, which slows the heart rate (negative chronotropic effect) and conduction through the atrioventricular (AV) node (negative dromotropic effect).[8][10]
Mechanism of action of this compound.
Pharmacokinetics
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Description | Reference(s) |
| Absorption | Orally administered this compound is well absorbed. Bioavailability from tablets is approximately 77.7-91.2%, and from an oral solution is around 84.5-93.8%.[11][12] It is almost completely absorbed when administered in an alcoholic solution (94%).[12] | |
| Distribution | As a prodrug, its distribution is linked to its conversion to digoxin, which is widely distributed in tissues, particularly binding to cardiac muscle.[8] | |
| Metabolism | This compound is rapidly and extensively hydrolyzed to its active metabolite, digoxin.[8] | |
| Excretion | The elimination of the active metabolite, digoxin, is primarily through renal excretion.[8] |
Therapeutic Effects
This compound is indicated for the treatment of chronic heart failure and certain cardiac arrhythmias, such as atrial fibrillation.[9][13] Its positive inotropic effect improves cardiac output in heart failure, while its negative chronotropic and dromotropic effects help to control the ventricular rate in atrial fibrillation.[8][9]
Adverse Effects
The adverse effects of this compound are consistent with those of digoxin and are often dose-related due to its narrow therapeutic index.[8] Common side effects include gastrointestinal disturbances (nausea, vomiting), neurological symptoms (dizziness, headache), and cardiac arrhythmias.[9]
Experimental Protocols
Quantification of this compound in Active Pharmaceutical Ingredient (API) by RP-HPLC
This method is suitable for the determination of this compound in bulk drug substance and for stability studies.[7]
Instrumentation and Conditions:
-
HPLC System: Agilent Technologies 1200 series or equivalent with a photodiode array detector.[7]
-
Column: C18 (4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: Water: Acetonitrile (65:35 v/v).[7]
-
Flow Rate: 1.5 ml/min.[7]
-
Detection Wavelength: 225 nm.[7]
-
Retention Time: Approximately 9.2 minutes.[7]
Method Validation:
-
Linearity: The method is linear in the range of 31.25-500 µg/ml (R² = 0.9995).[7]
-
Accuracy: Mean percent recovery is 101.02%.[7]
-
Limit of Detection (LOD): 0.289 µg/ml.[7]
-
Limit of Quantification (LOQ): 0.965 µg/ml.[7]
Forced Degradation Studies: Forced degradation analysis can be performed under acidic, alkaline, oxidative, and photolytic stress conditions to demonstrate the stability-indicating nature of the method.[7]
RP-HPLC analysis workflow.
Quantification of Digoxin (Active Metabolite) in Biological Samples
Due to the rapid conversion of this compound to digoxin, methods for quantifying digoxin in biological matrices such as blood, plasma, or urine are essential for pharmacokinetic studies. Various HPLC and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for this purpose.[14][15][16]
General Protocol Outline (LC-MS/MS):
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of digoxin in unknown samples from the calibration curve.
-
Signaling Pathways
The primary signaling pathway modulated by this compound is the inhibition of Na+/K+-ATPase. However, research into cardiac glycosides has revealed their influence on other signaling pathways, particularly in the context of cancer and antiviral research.
-
STAT1 Activation: Cardiac glycosides can reduce the phosphorylation-mediated stabilization of STAT1, a transcriptional regulator of IDO1 expression, which is an immune checkpoint protein.[2]
-
Autophagy and Apoptosis: In cancer cells, cardiac glycosides can induce autophagy followed by apoptosis, and these effects are dependent on the Na+/K+-ATPase.[1][3]
-
Src-NFκB Signaling: The antiviral activity of cardiac glycosides has been linked to the activation of tyrosine kinase (Src) and subsequent modulation of NFκB signaling.[4]
Downstream signaling pathways.
References
- 1. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 5355-48-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Acetyldigoxin? [synapse.patsnap.com]
- 9. What is Acetyldigoxin used for? [synapse.patsnap.com]
- 10. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 11. [Absolute bioavailability of this compound from tablets and drops in healthy subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Bioavailability of this compound and digoxin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Clinical testing of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Beta-Acetyldigoxin on Na+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which beta-acetyldigoxin, a cardiac glycoside, exerts its effects through the inhibition of the Na+/K+-ATPase enzyme. The document details the binding kinetics, downstream signaling cascades, and quantitative measures of inhibition, supplemented with detailed experimental protocols and visual diagrams to facilitate understanding.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
This compound is a prodrug that is deacetylated to its active form, digoxin, in the intestinal mucosa.[1] Digoxin's primary molecular target is the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.[2][3]
The canonical mechanism of action involves the following key steps:
-
Binding to the α-subunit: Digoxin binds to a specific site on the extracellular domain of the α-subunit of the Na+/K+-ATPase.[4][5] This binding is highly specific and is antagonized by extracellular potassium ions (K+).[6]
-
Inhibition of Ion Pumping: The binding of digoxin locks the enzyme in a phosphorylated conformation, thereby inhibiting its pumping activity. This leads to a cessation of the transport of three Na+ ions out of the cell and two K+ ions into the cell.[4]
-
Increased Intracellular Sodium: The inhibition of the Na+/K+-ATPase results in a progressive increase in the intracellular concentration of Na+ ions.[2][7][8]
-
Increased Intracellular Calcium: The elevated intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger. This leads to a reduced efflux and/or increased influx of calcium (Ca2+) ions, resulting in a net increase in the intracellular Ca2+ concentration.[2][9]
-
Enhanced Cardiac Contractility: In cardiac myocytes, the increased intracellular Ca2+ concentration enhances the contractility of the heart muscle (a positive inotropic effect) by increasing the amount of Ca2+ available for binding to troponin C during excitation-contraction coupling.[2][9]
Quantitative Data on Na+/K+-ATPase Inhibition
The inhibitory potency of digoxin, the active metabolite of this compound, has been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Half-maximal Inhibitory Concentration (IC50) of Digoxin
| Cell Line | IC50 (nM) | Reference |
| MDA-MB-231 (human breast cancer) | ~164 | [7] |
| A549 (human lung cancer) | 40 | [7] |
| Vero (monkey kidney epithelial) | 170 (for MERS-CoV activity) |
Table 2: Dissociation Constants (KD) of this compound for Na+/K+-ATPase Isoforms
| Isoform | Condition | KD (nM) | Reference |
| α1β1 | - K+ | No significant difference from other isoforms | [10] |
| α1β1 | + K+ | Higher KD (lower affinity) compared to α3 | [10][11] |
| α2β1 | - K+ | No significant difference from other isoforms | [10] |
| α3β1 | - K+ | No significant difference from other isoforms | [10] |
| α3β1 | + K+ | Lower KD (higher affinity) compared to α1 | [10][11] |
Downstream Signaling Pathways
Beyond its direct impact on ion transport, the binding of cardiac glycosides to Na+/K+-ATPase can trigger intracellular signaling cascades, a function independent of the enzyme's pumping activity. The Na+/K+-ATPase can act as a signal transducer.[12]
Key signaling pathways activated by cardiac glycoside binding include:
-
Src/EGFR/Ras/Raf/MEK/ERK Pathway: Binding of a cardiac glycoside can lead to the activation of the non-receptor tyrosine kinase Src.[5][12] Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), which in turn initiates the Ras/Raf/MEK/ERK signaling cascade.[5][12] This pathway is implicated in cell growth and proliferation.
-
NF-κB Activation: The activation of the MEK/ERK pathway can lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5]
-
STAT1 Activation Reduction: In some cancer cells, treatment with cardiac glycosides has been shown to reduce the phosphorylation-mediated stabilization of STAT1, a key transcriptional regulator of immune checkpoint proteins like IDO1.[7][8]
Experimental Protocols
The study of this compound's effect on Na+/K+-ATPase involves several key experimental methodologies.
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Protocol:
-
Enzyme Preparation: Isolate membrane fractions rich in Na+/K+-ATPase from a tissue of interest (e.g., brain cortex, heart muscle) or use purified recombinant enzyme.[13][14]
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), MgCl2, KCl, and NaCl.[15]
-
Incubation: Add the enzyme preparation to the reaction buffer with and without the inhibitor (this compound/digoxin) and pre-incubate at 37°C for 5 minutes.[15] To determine the specific Na+/K+-ATPase activity, a parallel reaction is run in the presence of a saturating concentration of ouabain, a specific Na+/K+-ATPase inhibitor.
-
Initiation: Start the reaction by adding ATP to the mixture and incubate for a defined period (e.g., 15-20 minutes) at 37°C.[15][16]
-
Termination: Stop the reaction by adding an acid solution, such as perchloric acid or a solution provided in a commercial kit.[16]
-
Quantification of Pi: Measure the liberated Pi using a colorimetric method, such as the malachite green assay.[14] The absorbance is read at a wavelength between 590-660 nm.[13]
-
Calculation: The specific Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity. The inhibitory effect of this compound is then determined by comparing the activity in its presence to the control.
This assay measures the ion pumping function of Na+/K+-ATPase by using the radioactive potassium analog, 86Rb+.
Protocol:
-
Cell Culture: Grow cells of interest (e.g., IEC-18) to confluence on permeable supports.[15]
-
Treatment: Treat the cells with this compound at various concentrations for a specified duration.
-
Uptake Reaction: Initiate the uptake by adding a reaction mixture containing 86Rb+ (~1 μCi/well) to the basolateral side of the cells and incubate for 15 minutes. A parallel experiment is conducted in the presence of ouabain to determine the specific Na+/K+-ATPase-mediated uptake.[15]
-
Termination: Stop the reaction by adding ice-cold MgCl2 and wash the cells multiple times.[15]
-
Lysis and Scintillation Counting: Lyse the cells with NaOH and measure the incorporated radioactivity using a scintillation counter.[15]
-
Analysis: The Na+/K+-ATPase-mediated uptake is calculated as the difference between the total uptake and the ouabain-insensitive uptake. The effect of this compound is then assessed.
This technique is used to quantify the amount of Na+/K+-ATPase α-subunit protein in cell or tissue lysates.
Protocol:
-
Protein Extraction: Prepare protein lysates from cells or tissues treated with or without this compound.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[15]
-
Immunoblotting:
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in Na+/K+-ATPase expression.
References
- 1. β-Acetyldigoxin – Wikipedia [de.wikipedia.org]
- 2. What is the mechanism of Acetyldigoxin? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
- 6. Effects of K+ on the interaction between cardiac glycosides and Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biased Effect of Cardiotonic Steroids on Na/K-ATPase–Mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Stimulation, Inhibition, or Stabilization of Na,K-ATPase Caused by Specific Lipid Interactions at Distinct Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
beta-acetyldigoxin molecular formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-acetyldigoxin, a cardiac glycoside derived from the foxglove plant Digitalis lanata, is a crucial therapeutic agent in the management of heart failure and certain cardiac arrhythmias. Its primary mechanism of action involves the targeted inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in myocardial cells. This inhibition leads to a cascade of intracellular events culminating in an increased force of cardiac contraction, known as a positive inotropic effect. This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and relevant experimental protocols for the study of this compound, tailored for professionals in research and drug development.
Core Molecular and Physical Properties
This compound is characterized by a specific molecular structure that dictates its pharmacological activity. The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C43H66O15 |
| Molecular Weight | 822.98 g/mol |
Mechanism of Action: Signaling Pathway
The primary therapeutic effect of this compound is achieved through its interaction with the Na+/K+-ATPase pump in the plasma membrane of cardiac muscle cells (cardiomyocytes). The binding of this compound to this enzyme initiates a signaling cascade that ultimately enhances the contractility of the heart.
Experimental Protocols
Quantification of this compound in Biological Samples using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the determination of this compound in biological matrices such as plasma or serum.
Workflow:
Methodology:
-
Sample Preparation:
-
To 1 mL of plasma or serum, add an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm or by mass spectrometry for higher sensitivity and specificity.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound.
-
Determine the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Na+/K+-ATPase Inhibition Assay
This assay is designed to measure the inhibitory effect of this compound on the activity of the Na+/K+-ATPase enzyme.
Workflow:
Methodology:
-
Enzyme Preparation:
-
Isolate membrane fractions rich in Na+/K+-ATPase from a suitable source (e.g., porcine or canine kidney medulla).
-
-
Assay Procedure:
-
Pre-incubate the enzyme preparation with various concentrations of this compound in a buffer containing MgCl2, NaCl, and KCl.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., the Fiske-Subbarow method).
-
-
Data Analysis:
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.
-
Conclusion
This compound remains a cornerstone in the pharmacological management of cardiac conditions. A thorough understanding of its molecular characteristics, mechanism of action, and appropriate experimental methodologies is paramount for researchers and drug developers. The protocols and data presented in this guide provide a solid foundation for further investigation and development in the field of cardiac glycoside therapeutics.
An In-depth Technical Guide to beta-Acetyldigoxin (CAS: 5355-48-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of beta-acetyldigoxin, a cardiac glycoside derived from the acetylation of digoxin. With the CAS Number 5355-48-6, this compound has been utilized in the management of heart failure and certain cardiac arrhythmias. This document collates essential physicochemical data, details experimental methodologies for its synthesis and characterization, and elucidates its primary mechanism of action through the inhibition of the Na+/K+-ATPase pump and subsequent signaling cascades. All quantitative data is presented in tabular format for clarity, and key processes are visualized using Graphviz diagrams to facilitate understanding for research and development purposes.
Physicochemical Properties
This compound is a white, odorless, crystalline powder with a bitter taste.[1] Its key physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design and formulation development.
| Property | Value | Source |
| Molecular Formula | C43H66O15 | [2][3] |
| Molecular Weight | 822.98 g/mol | [2][3][4] |
| Melting Point | 271-273 °C | [2] |
| Boiling Point (estimate) | 681.03 °C | [2] |
| Density (estimate) | 1.1139 g/cm³ | [2] |
| pKa (predicted) | 13.41 ± 0.70 | [2] |
| Solubility | Practically insoluble in water; sparingly soluble in methylene chloride; slightly soluble in ethanol (96%).[2] | [2] |
| Storage Temperature | -20°C Freezer | [2] |
Experimental Protocols
Synthesis and Purification of this compound
The following protocol is based on the partial acetylation of digoxin.
2.1.1. Synthesis Workflow
References
In-depth Technical Guide: Beta-Acetyldigoxin Biotransformation and Metabolic Pathways In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-acetyldigoxin is a cardiac glycoside used in the management of heart failure and certain cardiac arrhythmias. As a derivative of digoxin, it functions as a prodrug, exhibiting enhanced lipophilicity and improved oral bioavailability. Understanding its biotransformation and metabolic fate is critical for optimizing therapeutic efficacy and minimizing the risk of toxicity, given the narrow therapeutic index of cardiac glycosides. This guide provides a comprehensive overview of the in vivo metabolic pathways of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.
Biotransformation and Metabolic Pathways
The in vivo journey of this compound is characterized by a primary activation step followed by the metabolic pathways established for its active metabolite, digoxin. The biotransformation can be broadly categorized into three main stages: deacetylation, subsequent metabolism of digoxin, and the role of transporters.
Deacetylation: The Primary Activation Step
Upon oral administration, this compound is rapidly absorbed from the gastrointestinal tract. The primary and most significant biotransformation event is the hydrolysis of the acetyl group from the terminal digitoxose sugar moiety. This deacetylation process converts this compound into its pharmacologically active form, digoxin. This conversion is largely completed during its passage through the intestinal wall. Studies have shown that after intraduodenal administration of radiolabeled this compound, the vast majority of the compound found in the portal vein blood is digoxin.
A minor pathway that can occur in the duodenum is the isomerization of a small fraction of this compound to alpha-acetyldigoxin.
Metabolism of the Active Moiety: Digoxin
Once converted to digoxin, the molecule undergoes further metabolism, although a significant portion is excreted unchanged. The metabolism of digoxin is complex and involves several pathways, including hydrolysis of the sugar chain, reduction of the lactone ring, and conjugation reactions.
-
Hydrolysis: The trisaccharide side chain of digoxin can be sequentially cleaved, leading to the formation of digoxigenin-bisdigitoxoside, digoxigenin-monodigitoxoside, and the aglycone, digoxigenin.
-
Reduction: A key metabolic pathway, particularly in a subset of the population, is the reduction of the unsaturated lactone ring of digoxin to form dihydrodigoxin. This reaction is catalyzed by the gut bacterium Eubacterium lentum and results in a cardio-inactive metabolite.
-
Conjugation: Digoxin and its metabolites can undergo Phase II conjugation reactions, primarily glucuronidation and sulfation, to form more polar and readily excretable compounds. While the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for digoxin glucuronidation in humans are not definitively established, studies on similar compounds suggest the involvement of the UGT1A and UGT2B families.
Role of P-glycoprotein
This compound, like digoxin, is a substrate of the efflux transporter P-glycoprotein (P-gp), which is expressed in various tissues including the intestines, kidneys, and liver. P-gp can actively transport this compound back into the intestinal lumen, thereby limiting its net absorption. This interaction is a key determinant of its bioavailability and a site for potential drug-drug interactions with P-gp inhibitors or inducers.
Quantitative Data on Metabolites and Pharmacokinetics
The following tables summarize the available quantitative data on the bioavailability and excretion of this compound and its primary active metabolite, digoxin. It is important to note that comprehensive mass balance studies specifically for this compound are limited in the public domain; therefore, data for digoxin are included to provide a more complete picture of the metabolic fate.
Table 1: Bioavailability of this compound and Digoxin
| Formulation | Mean Bioavailability (%) | Reference |
| This compound (alcoholic solution) | 94% | [1] |
| This compound (tablets) | 81% | [1] |
| Digoxin (alcoholic solution) | 79.2% | [1] |
| Digoxin (tablets) | 63.5% | [1] |
Table 2: Urinary Excretion of Digoxin and its Metabolites after Oral Administration of Digoxin
| Compound | Mean Urinary Excretion (% of Dose) | Reference |
| Digoxin | 51.5 ± 11.4 | [2] |
| Dihydrodigoxin | 4.5 ± 3.9 | [2] |
| Digoxigenin bisdigitoxoside | 1.9 ± 0.1 | [2] |
| Polar Metabolites (including conjugates) | 5.5 ± 3.8 | [2] |
| Other Metabolites | 1.3 ± 0.6 | [2] |
| Total Recovery in Urine | 65.7 ± 1.98 | [2] |
Table 3: Fecal Excretion after Oral Administration of Digoxin
| Excreta | Mean Recovery of Total Radioactivity (% of Dose) | Reference |
| Feces | 31.6 ± 7.6 | [2] |
Experimental Protocols
Analysis of this compound and Metabolites by HPLC-MS/MS
This method is suitable for the quantitative determination of this compound, digoxin, and its major metabolites in biological matrices such as plasma and urine.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 1 mL of plasma or urine, add an internal standard (e.g., digitoxigenin).
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[3][4]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.
-
Radioimmunoassay (RIA) for Digoxin and Metabolites
RIA is a sensitive method for the quantification of digoxin in serum or plasma.
-
Principle: The assay is based on the competitive binding of radiolabeled digoxin (e.g., ³H-digoxin) and unlabeled digoxin (from the sample) to a limited number of anti-digoxin antibody binding sites. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled digoxin in the sample.
-
Procedure:
-
Pipette patient serum or plasma, digoxin standards, and controls into respective tubes.
-
Add a known amount of ³H-digoxin to each tube.
-
Add the anti-digoxin antibody solution to initiate the competitive binding reaction.
-
Incubate at room temperature.
-
Separate the antibody-bound digoxin from the free digoxin. This can be achieved by adding dextran-coated charcoal, which adsorbs the free digoxin.
-
Centrifuge the tubes to pellet the charcoal.
-
Decant the supernatant containing the antibody-bound ³H-digoxin into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the digoxin standards.
-
Determine the digoxin concentration in the patient samples from the standard curve.[5]
-
Visualizations
Conclusion
The biotransformation of this compound is a critical aspect of its pharmacology, primarily involving its conversion to the active drug, digoxin. The subsequent metabolism of digoxin is multifaceted, with significant inter-individual variability influenced by factors such as gut microbiota and the activity of drug transporters like P-glycoprotein. A thorough understanding of these pathways and the ability to accurately quantify the parent drug and its metabolites are essential for the safe and effective use of this compound in clinical practice and for the development of new cardiac glycoside therapies. Further research to definitively identify the specific UGT isoforms involved in digoxin conjugation would provide a more complete understanding of its metabolic clearance.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics of digoxin and main metabolites/derivatives in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry: An HPLC-MS/MS Assay Method for the Determination of Digoxin in Human Plasma and Urine - Almac [almacgroup.com]
- 4. almacgroup.com [almacgroup.com]
- 5. tech.snmjournals.org [tech.snmjournals.org]
Navigating the Solubility Landscape of Beta-Acetyldigoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility profile of beta-acetyldigoxin, a key cardiac glycoside. Understanding the solubility of this compound in various laboratory solvents is critical for its formulation, delivery, and overall therapeutic efficacy. This document outlines its known solubility characteristics, details standard experimental protocols for solubility determination, and provides a visual workflow for these essential laboratory procedures.
Core Solubility Profile of this compound
This compound, a derivative of digoxin, exhibits a solubility profile that is crucial for its handling and administration in a research and development setting. While precise quantitative data is not extensively available in public literature, a qualitative and semi-quantitative understanding has been established through various pharmacological and chemical manufacturing sources.
The compound is generally characterized as being practically insoluble in aqueous solutions, with slight to sparing solubility in certain organic solvents. This profile is consistent with its steroidal structure, which imparts significant lipophilicity.
Data Presentation: Qualitative and Semi-Quantitative Solubility
The following table summarizes the known solubility of this compound in common laboratory solvents. These descriptions are based on established pharmacopeial definitions.
| Solvent | Type | Solubility Description | Citation |
| Water | Polar Protic | Practically Insoluble | [1][2] |
| Ethanol (96%) | Polar Protic | Slightly Soluble | [1][2] |
| Methylene Chloride | Halogenated | Sparingly Soluble | [1][2] |
| Acetone | Polar Aprotic | Soluble (in reflux) | [2] |
| Chloroform | Halogenated | Soluble (in reflux) | [2] |
| Pyridine | Polar Aprotic | Soluble | [2] |
It is important to note that the solubility in acetone and chloroform is mentioned in the context of manufacturing processes, often under reflux conditions, which would increase the dissolution of the compound.
Experimental Protocols for Solubility Determination
To ascertain the precise quantitative solubility of this compound or any active pharmaceutical ingredient (API), standardized experimental protocols are employed. The two primary methods are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.
Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
The gold standard for determining the true or thermodynamic solubility of a compound is the shake-flask method.[3][4] This method measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on an orbital shaker) at a constant temperature (typically 37 °C for biorelevance) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[3][5] The presence of undissolved solid should be visually confirmed at the end of this period.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., PTFE).[6]
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A calibration curve with known concentrations of the compound is used for accurate quantification.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH (for aqueous solutions).
Kinetic Solubility Assay
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions.[8][9] It typically measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when diluted into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a suitable organic solvent, most commonly dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted and then added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.
-
Incubation and Precipitation: The plate is incubated for a shorter period than the shake-flask method (e.g., 1.5-2 hours) with agitation.[9] The formation of a precipitate is monitored.
-
Detection: The amount of precipitate can be measured by various techniques, including nephelometry (light scattering), UV absorbance after filtration, or LC-MS/MS.[8][10]
-
Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.
Mandatory Visualizations
Experimental Workflow for Thermodynamic Solubility Determination
The following diagram illustrates the key steps involved in the shake-flask method for determining the equilibrium solubility of a compound.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
References
- 1. This compound | 5355-48-6 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. In-vitro Thermodynamic Solubility [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. who.int [who.int]
- 6. benchchem.com [benchchem.com]
- 7. evotec.com [evotec.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. enamine.net [enamine.net]
An In-depth Technical Guide to the Positive Inotropic Effects of Beta-Acetyldigoxin on Myocardial Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-acetyldigoxin, a cardiac glycoside derived from the foxglove plant Digitalis lanata, exerts a positive inotropic effect on myocardial cells, enhancing the force of cardiac contraction. This technical guide delineates the core molecular mechanisms, signaling pathways, and experimental methodologies pertinent to understanding this phenomenon. The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of ionic events that culminate in increased intracellular calcium availability for the contractile apparatus. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the involved biological processes to serve as a valuable resource for researchers and professionals in the fields of pharmacology and cardiology.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
The principal molecular target of this compound is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the sarcolemma of myocardial cells.[1][2] this compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase, inhibiting its pumping function.[3] This inhibition leads to an accumulation of intracellular Na+.
The increased intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger (NCX), which normally functions to extrude calcium (Ca2+) from the cell.[3] The reduced Na+ gradient diminishes the driving force for forward-mode (Ca2+ efflux) operation of the NCX. Consequently, intracellular Ca2+ concentration ([Ca2+]i) rises.[3] This elevation in cytosolic Ca2+ leads to a greater uptake of Ca2+ into the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). During subsequent action potentials, a larger amount of Ca2+ is released from the SR, leading to a more forceful contraction of the myofilaments.[3]
Quantitative Data
The following tables summarize the key quantitative parameters associated with the interaction of this compound with its molecular target and its effect on myocardial contractility.
Table 1: Inhibition of Na+/K+-ATPase by this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 (α1β1 isoform) | 587 ± 135 nM | Human Kidney Membranes |
Table 2: Binding Affinity (KD) of this compound to Human Na+/K+-ATPase Isoforms
| Isoform | KD (nM) in the absence of K+ | KD (nM) in the presence of K+ | Reference |
| α1β1 | No significant isoform specificity | Shows isoform specificity (α1 > α3) | [1] |
| α2β1 | No significant isoform specificity | Not specified | [1] |
| α3β1 | No significant isoform specificity | Shows isoform specificity (α1 > α3) | [1] |
Table 3: Inotropic Effect of this compound
| Concentration | Effect | Experimental System | Reference |
| 10⁻⁶ M | Sharp increase in force | Isolated myocardial contractile protein system | [1] |
Signaling Pathways
The signaling cascade initiated by this compound is primarily linear, leading from Na+/K+-ATPase inhibition to increased myocardial contractility.
Figure 1. Primary signaling pathway of this compound's positive inotropic effect.
While the primary pathway is well-established, some studies suggest the existence of alternative or secondary signaling pathways initiated by cardiac glycosides, although their contribution to the acute inotropic effect is considered minimal. These may involve the generation of reactive oxygen species (ROS) and activation of pathways like the epidermal growth factor receptor (EGFR) - Src kinase pathway.
Experimental Protocols
This section details the methodologies for key experiments to quantify the positive inotropic effects of this compound.
Measurement of Na+/K+-ATPase Activity
Objective: To determine the inhibitory effect of this compound on Na+/K+-ATPase activity.
Methodology: A common method is the NADH-coupled spectrophotometric assay.
-
Preparation of Myocardial Homogenates:
-
Excise myocardial tissue and homogenize in a buffered solution (e.g., Tris-HCl) on ice.
-
Centrifuge the homogenate to pellet cellular debris. The supernatant containing the membrane fraction with Na+/K+-ATPase is used.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
The assay mixture contains pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH in a suitable buffer.
-
The reaction is initiated by the addition of ATP. The hydrolysis of ATP by ATPases produces ADP.
-
PK converts PEP to pyruvate, regenerating ATP from ADP.
-
LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+.
-
The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
-
To determine Na+/K+-ATPase specific activity, the reaction is run in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain. The difference in the rate of ATP hydrolysis is attributed to Na+/K+-ATPase activity.
-
To determine the IC50 of this compound, the assay is performed with varying concentrations of the drug, and the percentage of inhibition is calculated relative to the control (ouabain-sensitive activity).
-
Figure 2. Experimental workflow for Na+/K+-ATPase activity assay.
Measurement of Intracellular Calcium Concentration
Objective: To visualize and quantify the changes in intracellular Ca2+ concentration in cardiomyocytes upon treatment with this compound.
Methodology: Confocal microscopy with a fluorescent Ca2+ indicator.
-
Cardiomyocyte Isolation and Culture:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., rat, guinea pig) by enzymatic digestion.
-
Culture the isolated myocytes on laminin-coated coverslips.
-
-
Loading with Ca2+ Indicator:
-
Incubate the cultured cardiomyocytes with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane.
-
Intracellular esterases cleave the AM group, trapping the active dye inside the cell.
-
-
Confocal Imaging:
-
Mount the coverslip with the loaded cells onto the stage of a confocal microscope.
-
Perfuse the cells with a physiological salt solution.
-
Acquire baseline fluorescence images.
-
Introduce this compound at the desired concentration into the perfusion solution.
-
Record time-lapse images to monitor the change in fluorescence intensity, which corresponds to the change in intracellular Ca2+ concentration.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cardiomyocytes.
-
Measure the average fluorescence intensity within each ROI over time.
-
Express the change in fluorescence as a ratio (e.g., F/F0, where F is the fluorescence at a given time and F0 is the baseline fluorescence) to quantify the relative change in [Ca2+]i.
-
Figure 3. Experimental workflow for intracellular calcium imaging.
Measurement of Myocardial Contractility
Objective: To measure the positive inotropic effect of this compound on isolated cardiac muscle preparations.
Methodology: Isolated Langendorff-perfused heart or isolated papillary muscle preparation.
-
Tissue Preparation:
-
Langendorff Heart: Excise the heart from a suitable animal model and cannulate the aorta on a Langendorff apparatus. Retrogradely perfuse the coronary arteries with a warmed, oxygenated physiological salt solution.
-
Papillary Muscle: Dissect a papillary muscle from the ventricle and mount it in an organ bath containing oxygenated physiological salt solution. Attach one end to a fixed hook and the other to a force transducer.
-
-
Experimental Setup:
-
Maintain the preparation at a constant temperature (e.g., 37°C) and stimulate electrically at a fixed frequency (e.g., 1 Hz).
-
Allow the preparation to equilibrate until a stable baseline contractile force is achieved.
-
-
Drug Administration:
-
Introduce this compound into the perfusate or organ bath at increasing concentrations to establish a cumulative concentration-response curve.
-
Allow sufficient time at each concentration for the inotropic effect to reach a steady state.
-
-
Data Acquisition and Analysis:
-
Record the contractile force using the force transducer and a data acquisition system.
-
Measure parameters such as peak developed tension, rate of tension development (+dT/dt), and rate of relaxation (-dT/dt).
-
Express the inotropic effect as a percentage change from the baseline contractile force.
-
Plot the percentage increase in contractile force against the log concentration of this compound to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal effect).
-
Conclusion
This compound enhances myocardial contractility through a well-defined mechanism centered on the inhibition of Na+/K+-ATPase. This action leads to an increase in intracellular calcium, thereby augmenting the force of contraction. The quantitative data on its inhibitory potency and binding affinity provide a basis for understanding its pharmacological profile. The experimental protocols outlined in this guide offer standardized approaches to further investigate the inotropic effects of this compound and other cardiac glycosides. A thorough understanding of these principles is crucial for the continued research and development of therapeutic agents for cardiac conditions.
References
- 1. [Effects of strophanthin K and this compound in vitro on energy transformation of myocardial contractile protein system in toxic-allergic lesions of the cardiac muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0648500B1 - Cardiotrophic composition based on glycosides and beta-adrenostimulants - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for In Vitro Cardiac Tissue Studies with Beta-Acetyldigoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-acetyldigoxin is a cardiac glycoside, a class of drugs that have been used for centuries to treat heart conditions.[1] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiomyocyte membranes.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.[2][3] The increased availability of calcium to the contractile machinery enhances the force of myocardial contraction, an effect known as positive inotropy.[2] These application notes provide detailed protocols for studying the effects of this compound on in vitro cardiac tissue models, a critical tool in cardiovascular drug discovery and safety pharmacology. The use of in vitro models, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), offers a more physiologically relevant platform for preclinical drug assessment compared to traditional methods.[4]
Signaling Pathway of this compound
The primary signaling cascade initiated by this compound in cardiomyocytes is the inhibition of the Na+/K+-ATPase pump. This sets off a series of ionic shifts that culminate in enhanced contractility.
Caption: Signaling pathway of this compound in cardiomyocytes.
Quantitative Data Summary
The following tables summarize key quantitative parameters for in vitro studies of this compound and related cardiac glycosides. Due to the limited availability of specific data for this compound, information from its parent compound, digoxin, is included for reference.
Table 1: Effective Concentrations of this compound and Digoxin in In Vitro Cardiac Models
| Compound | In Vitro Model | Effective Concentration | Observed Effect | Reference |
| This compound | Isolated Myocardial Contractile Protein System | 10⁻⁶ M | Increased force of contraction | [5] |
| Digoxin | Sheep Cardiac Purkinje Fibers | 1.25 µM | Induction of delayed afterdepolarizations | [6] |
| Digoxin | Bovine Ventricular Muscle | 5 x 10⁻⁸ - 10⁻⁷ M | Positive inotropic effect | [7] |
Table 2: Effects of Digoxin on Cardiomyocyte Electrophysiology and Calcium Transients (Reference for this compound Studies)
| Parameter | In Vitro Model | Digoxin Concentration | Effect | Reference |
| Action Potential Duration (APD₅₀) | Sheep Cardiac Purkinje Fibers | 1.25 µM | Initial lengthening | [6] |
| Calcium Transient Amplitude | Not Specified | Not Specified | Expected to increase | [2][3] |
| Calcium Transient Decay | Not Specified | Not Specified | Expected to be prolonged | [2][3] |
Experimental Protocols
The following protocols are designed for studying the effects of this compound on 2D and 3D cardiac tissue models.
Protocol 1: Assessment of Contractility in 2D hiPSC-Cardiomyocyte Monolayers
Objective: To measure the effect of this compound on the contractility of a 2D monolayer of hiPSC-CMs.
Materials:
-
hiPSC-CMs (e.g., from a commercial supplier)
-
Culture medium recommended by the cell supplier
-
Fibronectin or other appropriate extracellular matrix coating
-
Multi-well plates (96- or 384-well) with optically clear bottoms
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Automated microscopy system with video capture capabilities (e.g., ImageXpress Micro) or a dedicated contractility analysis system (e.g., IonOptix)
Procedure:
-
Cell Plating:
-
Coat multi-well plates with fibronectin according to the manufacturer's instructions.
-
Plate hiPSC-CMs at a density that allows for the formation of a confluent, spontaneously beating monolayer.
-
Culture the cells for the recommended duration to allow for recovery and maturation.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 10⁻⁹ M to 10⁻⁵ M). Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Treatment:
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate at 37°C and 5% CO₂ for a predetermined time (e.g., 30 minutes for acute effects, or longer for chronic studies).
-
-
Data Acquisition:
-
Place the plate on the automated microscopy system.
-
Acquire videos of the beating cardiomyocytes in each well. Ensure the frame rate is sufficient to capture the contractile motion accurately (e.g., >30 frames per second).
-
-
Data Analysis:
-
Use motion vector analysis software to quantify contractility parameters such as:
-
Beat rate (beats per minute)
-
Contraction amplitude (maximum displacement)
-
Contraction and relaxation velocities
-
-
Compare the parameters from the this compound-treated wells to the vehicle control.
-
Protocol 2: Measurement of Calcium Transients in 2D hiPSC-Cardiomyocyte Monolayers
Objective: To measure the effect of this compound on intracellular calcium transients in hiPSC-CMs.
Materials:
-
hiPSC-CMs cultured as described in Protocol 1.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5/6 Assay Kit)
-
Pluronic F-127 (for aiding dye loading)
-
Tyrode's solution or other suitable imaging buffer
-
This compound solutions
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR Tetra) or a fluorescence microscope with a high-speed camera.
Procedure:
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in Tyrode's solution, often with a small amount of Pluronic F-127 to aid in solubilization.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate at 37°C for the time recommended in the dye's protocol (typically 30-60 minutes).
-
Wash the cells with fresh Tyrode's solution to remove excess dye.
-
-
Compound Addition and Data Acquisition:
-
If using a system like the FLIPR, the compound addition and fluorescence reading are automated. Program the instrument to add the this compound solutions and immediately begin kinetic reads.
-
If using a microscope, acquire a baseline fluorescence recording, then carefully add the this compound solutions and continue recording.
-
-
Data Analysis:
-
Analyze the fluorescence intensity traces over time to determine:
-
Calcium transient amplitude (ΔF/F₀)
-
Peak frequency
-
Calcium transient duration (e.g., at 50% or 90% of decay)
-
Rise and decay kinetics
-
-
Compare these parameters between treated and control wells.
-
Protocol 3: Electrophysiological Assessment using Multi-Electrode Arrays (MEAs)
Objective: To measure the effect of this compound on the field potential of hiPSC-CMs.
Materials:
-
hiPSC-CMs
-
MEA plates (e.g., 48-well from Axion BioSystems)
-
MEA recording system
-
This compound solutions
Procedure:
-
Cell Plating:
-
Plate hiPSC-CMs directly onto the MEA plates according to the manufacturer's instructions.
-
Allow the cells to mature and form a functional syncytium that generates spontaneous and stable field potentials.
-
-
Recording and Treatment:
-
Record a baseline field potential for a set period.
-
Add the this compound solutions to the wells.
-
Record the field potentials continuously or at set time points after compound addition.
-
-
Data Analysis:
-
Analyze the field potential waveforms to determine:
-
Beat rate
-
Field potential duration (FPD), an in vitro correlate of the QT interval
-
Spike amplitude
-
Presence of arrhythmias (e.g., early afterdepolarizations)
-
-
Compare the post-treatment data to the baseline recordings and vehicle controls.
-
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro cardiac effects of this compound.
Caption: General experimental workflow for in vitro cardiac studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an in vitro contractility assay using canine ventricular myocytes (Journal Article) | OSTI.GOV [osti.gov]
- 4. Blinded, Multicenter Evaluation of Drug-induced Changes in Contractility Using Human-induced Pluripotent Stem Cell-derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effects of strophanthin K and this compound in vitro on energy transformation of myocardial contractile protein system in toxic-allergic lesions of the cardiac muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Digoxin-induced delayed afterdepolarizations: biphasic effects of digoxin on action potential duration and the Q-T interval in cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extracellular versus intracellular digoxin action on bovine myocardium, using a digoxin antibody and intracellular glycoside application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Development of Immunoassays for β-Acetyldigoxin Detection
Introduction
β-acetyldigoxin is a cardiac glycoside, a derivative of digoxin, used in the treatment of congestive heart failure and certain cardiac arrhythmias. Therapeutic drug monitoring of cardiac glycosides is crucial due to their narrow therapeutic index, where sub-therapeutic levels are ineffective and slightly higher levels can be toxic. Immunoassays provide a sensitive, specific, and rapid method for the quantitative determination of such haptens in biological fluids. This document outlines the principles and detailed protocols for the development of immunoassays, specifically competitive ELISA and Lateral Flow Immunoassays, for the detection of β-acetyldigoxin.
Core Principle: The Competitive Immunoassay
Given that β-acetyldigoxin is a small molecule (hapten), it cannot elicit a strong immune response on its own or be simultaneously bound by two different antibodies. Therefore, the most suitable immunoassay format is a competitive assay. In this format, free β-acetyldigoxin in a sample competes with a labeled or immobilized digoxin derivative for a limited number of binding sites on a specific anti-digoxin antibody. The resulting signal is inversely proportional to the concentration of β-acetyldigoxin in the sample.
Part 1: Reagent Preparation and Development
The successful development of an immunoassay for β-acetyldigoxin relies on two critical components: a specific antibody and a hapten-protein conjugate.
1.1 Monoclonal Antibody Production
High-affinity monoclonal antibodies are essential for a sensitive and specific assay.[1][2] Since β-acetyldigoxin is structurally very similar to digoxin, antibodies developed against digoxin often exhibit high cross-reactivity with β-acetyldigoxin.[3][4][5]
-
Immunogen Synthesis: To produce antibodies, the hapten (digoxin) must be conjugated to a large immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). A common method for this conjugation is through periodate oxidation of the terminal digitoxose sugar ring of digoxin, which creates reactive aldehyde groups that can be coupled to the amine groups of the carrier protein.[6][7]
-
Hybridoma Technology: BALB/c mice are immunized with the digoxin-KLH conjugate. Splenocytes from the immunized mice are then fused with myeloma cells to produce hybridomas, which are screened for the production of high-affinity antibodies specific to digoxin.[3] Selected hybridoma clones, such as the DI-22 clone, can be cultured to produce a consistent supply of monoclonal antibodies.
1.2 Synthesis of Hapten-Protein Conjugates
A digoxin-protein conjugate is required not only as an immunogen but also as a key reagent in the assay itself (e.g., as a coating antigen in an indirect ELISA or a labeled conjugate in other formats).
-
Principle: The synthesis involves activating the hapten (digoxin) to create a reactive group that can covalently link to a protein (e.g., BSA or Ovalbumin (OVA)) without significantly altering the epitopes recognized by the antibody.[7]
-
Workflow:
Caption: Workflow for synthesizing a digoxin-protein conjugate.
Part 2: Immunoassay Protocols
2.1 Protocol: Indirect Competitive ELISA
This protocol describes a common and robust method for quantifying β-acetyldigoxin in serum or plasma samples.
A. Principle of Competitive ELISA
Caption: Principle of the indirect competitive ELISA for digoxin detection.
B. Experimental Protocol
-
Coating: Dilute the Digoxin-BSA conjugate to 1-2 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step as in B.2.
-
Competition Reaction:
-
Prepare standards of β-acetyldigoxin and patient samples (serum or plasma) diluted in assay buffer.[5][8]
-
In a separate dilution plate, mix 25 µL of standard/sample with 50 µL of anti-digoxin monoclonal antibody (at a pre-optimized dilution). Incubate for 30 minutes at room temperature.
-
Transfer 50 µL of this mixture to the coated and blocked ELISA plate.
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.[5][8]
-
Washing: Repeat the washing step as in B.2.
-
Detection: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in assay buffer. Incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step, but increase to five washes to remove all unbound secondary antibody.
-
Substrate Addition: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate in the dark at room temperature for 15 minutes.[8]
-
Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 2 M H₂SO₄).[8]
-
Measurement: Read the absorbance at 450 nm (or 405 nm for some substrates) using a microplate reader.[8] The results should be read within a short time frame after adding the stop solution.
2.2 Protocol: Competitive Lateral Flow Immunoassay (LFIA)
This protocol outlines the development of a rapid test strip for qualitative or semi-quantitative detection.
A. Principle of Competitive LFIA
Caption: Principle of a competitive lateral flow immunoassay.
B. Experimental Protocol
-
Reagent Preparation:
-
Gold Nanoparticle (AuNP) Conjugate: Prepare a colloidal gold solution and conjugate it with the anti-digoxin monoclonal antibody.
-
Test Line: Immobilize the Digoxin-BSA conjugate in a narrow line on a nitrocellulose membrane.
-
Control Line: Immobilize a goat anti-mouse IgG antibody downstream from the test line.
-
-
Strip Assembly: Assemble the strip by layering the sample pad, conjugate pad (containing the dried AuNP-antibody conjugate), the prepared nitrocellulose membrane, and an absorbent pad onto an adhesive backing card.
-
Assay Procedure:
-
Apply a defined volume of the sample (e.g., diluted serum) to the sample pad.[7]
-
The liquid sample rehydrates the AuNP-antibody conjugate and flows along the strip via capillary action.
-
-
Interpretation (after 5-10 minutes):
-
Negative Result: If no β-acetyldigoxin is present, the AuNP-antibody conjugate binds to the Digoxin-BSA at the test line, forming a visible red line. It also binds to the control line. Two lines appear.
-
Positive Result: If β-acetyldigoxin is present in the sample, it binds to the AuNP-antibody conjugate. This complex is blocked from binding to the test line. Therefore, no test line appears, or it is visibly fainter. The control line must always appear for the test to be valid.[9]
-
Part 3: Assay Performance and Validation
3.1 Quantitative Data Summary
The performance of a developed immunoassay must be characterized. Key parameters include sensitivity (IC₅₀), detection range, and specificity (cross-reactivity).
| Assay Type/Parameter | Reported Value | Reference |
| Sensitivity (IC₅₀ / LOD) | ||
| Modified ELISA (LOD) | 0.026 µg/mL (26 ng/mL) | [10][11] |
| Immunosensor (LOD) | 0.023 ng/mL | [12] |
| Immunosensor (EC₅₀) | 0.256 ng/mL | [12] |
| Lateral Flow (IC₅₀) | 0.45 ng/mL | [7] |
| Cross-Reactivity (%) | ||
| β-Acetyldigoxin | 84.4% - 100% | [4][5][13] |
| α-Acetyldigoxin | ~100% | [5][8] |
| β-Methyldigoxin | ~100% | [4][5] |
| Lanatoside C | 65.2% | [13] |
| Deslanoside | 85.6% | [13] |
| Digoxigenin-bis-digitoxoside | 108.1% | [13] |
| Digoxigenin-mono-digitoxoside | 141.1% | [13] |
| Digitoxin | 0.019% - 6.8% | [4][5] |
| Spironolactone | < 0.001% | [4][5] |
| Prednisone | < 0.001% | [4][5] |
| Recovery Rates (Spiked Samples) | ||
| Lateral Flow (Serum) | 95.7% - 105.4% | [7] |
3.2 Sample Handling
-
Specimen Type: Serum or plasma collected via standard venipuncture, using tubes with or without anticoagulants like EDTA or heparin.[5][8]
-
Storage: Samples can be stored at 2-8°C for up to 48 hours. For longer-term storage (up to 30 days), samples should be kept at -20°C. Repeated freeze-thaw cycles should be avoided.[5][8]
The development of immunoassays for β-acetyldigoxin is highly feasible, primarily by leveraging the high cross-reactivity of existing anti-digoxin monoclonal antibodies. Both ELISA and lateral flow formats can be developed to provide sensitive and specific detection. The competitive assay principle is paramount for these small molecule haptens. Careful preparation of hapten-protein conjugates and rigorous validation of assay parameters, especially cross-reactivity with other cardiac glycosides and metabolites, are critical for creating a reliable diagnostic tool for therapeutic drug monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. A selected history and future of immunoassay development and applications in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of monoclonal anti-digoxin antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [A simplified radioimmunoassay for digoxin determination using a 125-j-labelled, solid-phase kit (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sceti.co.jp [sceti.co.jp]
- 6. Synthesis and characterization of digoxin-phospholipid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Lateral-Flow Immunochromatographic Strip for the Detection of Digoxin in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Digoxin ELISA Kit [ABIN996907] - Serum [antibodies-online.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of enzyme-linked immunosorbent assay (ELISA) based on covalent immobilization of antibody on plate for measurement of digoxin | Acta Biochimica Iranica [abi.tums.ac.ir]
- 12. Immunosensor for Rapid and Sensitive Detection of Digoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Studying Na+/K+-ATPase Inhibition using Beta-Acetyldigoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-acetyldigoxin is a cardiac glycoside, a class of naturally derived compounds that are potent inhibitors of the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of all animal cells.[1][2] This enzyme actively transports sodium (Na+) and potassium (K+) ions against their concentration gradients, a process vital for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.[3] By binding to a specific site on the α-subunit of the Na+/K+-ATPase, this compound and other cardiac glycosides disrupt this ion transport.[4]
Beyond its role as an ion transporter, the Na+/K+-ATPase also functions as a signal transducer.[5] The binding of cardiac glycosides can trigger a cascade of intracellular signaling pathways, including the Src, mitogen-activated protein kinase (MAPK), and PI3K/Akt pathways, which are implicated in cell growth, proliferation, and apoptosis.[6][7][8] This dual function makes the Na+/K+-ATPase a compelling target for drug development, particularly in the fields of cardiology and oncology.[9][10]
These application notes provide detailed protocols for utilizing this compound as a tool to study the inhibition of Na+/K+-ATPase and its downstream consequences.
Data Presentation
The inhibitory potency of this compound on the Na+/K+-ATPase can be quantified by its dissociation constant (Kd) and its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific isoform of the Na+/K+-ATPase and the experimental conditions.
| Parameter | Na+/K+-ATPase Isoform | Condition | Value | Reference |
| Dissociation Constant (Kd) | α1β1 | With K+ | High Affinity | [11] |
| α2β1 | With K+ | Lower Affinity than α1 | [11] | |
| α3β1 | With K+ | Lowest Affinity | [11] |
Note: Specific IC50 values for this compound are not as widely reported as for digoxin or ouabain. Researchers should determine the IC50 empirically for their specific cell line or tissue preparation using the protocols provided below.
Experimental Protocols
Herein are detailed methodologies for key experiments to characterize the inhibitory effects of this compound on Na+/K+-ATPase.
Na+/K+-ATPase Activity Assay (Phosphate Quantification)
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[12][13] The difference in Pi released in the presence and absence of a specific inhibitor like this compound represents the Na+/K+-ATPase-specific activity.
Materials:
-
Cell or tissue homogenates/microsomal fractions
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)[1]
-
ATP solution (e.g., 4 mM Tris-ATP)[1]
-
Ouabain solution (as a positive control for inhibition, e.g., 1 mM)[1]
-
SDS solution (for stopping the reaction)
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)[14]
-
Phosphate standard solution
-
Microplate reader
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates containing the Na+/K+-ATPase. This can be crude homogenates or enriched microsomal fractions. Determine the protein concentration of your preparation.
-
Reaction Setup: In a microplate, set up the following reactions in triplicate:
-
Total ATPase activity: Assay Buffer + Sample
-
Ouabain-insensitive ATPase activity: Assay Buffer + Sample + Ouabain (to a final concentration that fully inhibits Na+/K+-ATPase)
-
This compound inhibition: Assay Buffer + Sample + various concentrations of this compound
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding SDS or the phosphate detection reagent (some reagents have a stop solution component).
-
Phosphate Detection: Add the colorimetric phosphate detection reagent and incubate as per the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green-based assays).
-
Calculation:
-
Prepare a standard curve using the phosphate standard.
-
Calculate the amount of Pi released in each well.
-
Na+/K+-ATPase activity = (Pi in "Total ATPase activity" wells) - (Pi in "Ouabain-insensitive ATPase activity" wells).
-
Determine the percent inhibition by this compound at each concentration and calculate the IC50 value.
-
Rubidium (86Rb+) Uptake Assay
This assay measures the pump function of Na+/K+-ATPase in intact cells. Rubidium (Rb+) is a congener of potassium (K+) and is transported into the cell by the Na+/K+-ATPase. The radioactive isotope 86Rb+ allows for sensitive quantification of this transport.
Materials:
-
Cultured cells grown in 96-well plates
-
This compound stock solution (in DMSO)
-
86Rb+ isotope
-
Uptake Buffer (e.g., HEPES-buffered salt solution)
-
Wash Buffer (ice-cold)
-
Cell lysis buffer
-
Scintillation fluid and counter
Protocol:
-
Cell Culture: Seed cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Wash the cells with Uptake Buffer. Pre-incubate the cells with various concentrations of this compound or a vehicle control in Uptake Buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Initiate Uptake: Add 86Rb+ to each well to initiate the uptake.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C. The timing should be optimized to ensure initial rates of uptake are measured.
-
Stop and Wash: Stop the uptake by rapidly aspirating the radioactive medium and washing the cells multiple times with ice-cold Wash Buffer to remove extracellular 86Rb+.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the amount of 86Rb+ uptake for each condition.
-
Calculate the percentage of inhibition of 86Rb+ uptake by this compound at each concentration.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50.
-
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of this compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
Cultured cells
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways
The binding of this compound to the Na+/K+-ATPase can initiate several downstream signaling cascades.
Caption: Signaling pathways activated by this compound binding to Na+/K+-ATPase.
Experimental Workflows
Caption: Experimental workflows for studying Na+/K+-ATPase inhibition.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cardiac glycosides inhibit p53 synthesis by a mechanism relieved by Src or MAPK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cohesionbio.com [cohesionbio.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. merckmillipore.com [merckmillipore.com]
Guidelines for Beta-Acetyldigoxin Administration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Beta-acetyldigoxin, a cardiac glycoside derived from the foxglove plant Digitalis lanata, is a potent inhibitor of the Na+/K+-ATPase pump.[1] This inhibition leads to an increase in intracellular calcium concentration, resulting in positive inotropic effects on the heart.[1] Beyond its well-established use in treating heart failure and arrhythmias, recent research has unveiled its potential in other therapeutic areas, including oncology.[2] These application notes provide a comprehensive guide for the preclinical administration of this compound in animal models, covering administration routes, dosage considerations, and relevant signaling pathways.
While specific preclinical data for this compound is limited, the information presented herein is supplemented with data from studies on digoxin, a closely related cardiac glycoside with a similar mechanism of action. Researchers should consider this as a starting point and optimize protocols for their specific animal model and experimental goals.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for consideration when designing preclinical studies with this compound and related cardiac glycosides.
Table 1: Pharmacokinetic Parameters of Digoxin in Preclinical Models
| Animal Model | Administration Route | Dose | Half-life (t½) | Volume of Distribution (Vd) | Bioavailability | Reference |
| Rat | Intravenous (IV) | 1 mg/kg | 2.5 hours | 3.6 L/kg | - | [3] |
| Dog | Intravenous (IV) | 30 µg/kg | 30.1 hours | 12.4 - 15.6 L/kg | - | [4] |
| Dog | Oral (elixir) | 30 µg/kg | - | - | 71.4% | [4] |
| Dog | Oral (tablet) | 30 µg/kg | - | - | 58.0% | [4] |
Note: This data is for digoxin and should be used as an initial guide for this compound studies. Pharmacokinetic parameters for this compound may differ. A human study indicated that this compound administered orally in an alcoholic solution is almost completely absorbed (94%), while tablets have a bioavailability of around 81%.[5]
Table 2: Recommended Maximum Volumes for Administration Routes in Rodents
| Animal Model | Route of Administration | Maximum Volume | Reference |
| Mouse | Oral (gavage) | 10 mL/kg | [6][7] |
| Rat | Oral (gavage) | 10-20 mL/kg | [7] |
| Mouse | Intravenous (IV) | 5-10 mL/kg | [8] |
| Mouse | Intraperitoneal (IP) | 10-20 mL/kg | [9] |
Experimental Protocols
Preparation of this compound Solution
This compound is practically insoluble in water.[10] Therefore, a suitable vehicle is required for its dissolution prior to administration.
Materials:
-
This compound powder
-
Ethanol
-
Propylene glycol
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Dissolve the powder in a small volume of ethanol. For example, a stock solution can be prepared in 100% ethanol.
-
Further dilute the stock solution with a co-solvent like propylene glycol to the desired concentration.
-
For final administration, especially for intravenous routes, the solution should be diluted with sterile saline or PBS to minimize vascular irritation. The final concentration of organic solvents should be kept to a minimum (typically <10% for IV administration).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Sterile-filter the final solution using a 0.22 µm filter before administration.
Note: The choice of vehicle and final concentration may need to be optimized based on the administration route and the specific experimental requirements. Always perform a small-scale solubility test before preparing large volumes.
Administration Routes
Oral gavage is a common method for precise oral dosing in rodents.
Materials:
-
Animal restrainer
-
Appropriately sized gavage needle (flexible or rigid with a ball tip)
-
Syringe with prepared this compound solution
Protocol (for Rats and Mice):
-
Gently restrain the animal.[7]
-
Measure the correct length of the gavage needle from the tip of the animal's nose to the last rib to ensure it reaches the stomach.[7]
-
Without applying force, gently insert the gavage needle into the esophagus. The animal should swallow the tube. If there is resistance, withdraw and reposition.[7]
-
Slowly administer the this compound solution.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.[6]
The lateral tail vein is the most common site for IV injections in mice and rats.
Materials:
-
Animal restrainer or anesthesia equipment
-
Heat lamp or warming pad
-
Sterile needles (27-30G for mice)
-
Syringe with prepared this compound solution
-
70% ethanol or isopropanol
Protocol (for Mice):
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.[8]
-
Place the mouse in a restrainer.
-
Wipe the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.[8]
-
Slowly inject the this compound solution. Successful injection will be indicated by the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
IP injection is a common route for systemic administration.
Materials:
-
Sterile needles (25-27G for mice)
-
Syringe with prepared this compound solution
-
70% ethanol or isopropanol
Protocol (for Mice):
-
Properly restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.[9]
-
Wipe the area with 70% ethanol.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no fluid is drawn into the syringe, indicating that a vessel or organ has not been punctured.
-
Inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
Mandatory Visualization: Signaling Pathways and Workflows
Signaling Pathways
This compound, like other cardiac glycosides, exerts its effects by inhibiting the Na+/K+-ATPase, which acts as a signaling scaffold.[11][12] This inhibition triggers a cascade of downstream signaling events.
Caption: Na+/K+-ATPase signaling cascade initiated by this compound.
The binding of this compound to Na+/K+-ATPase activates Src kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR).[12][13] This leads to the activation of downstream pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, ultimately influencing gene expression related to cell proliferation and survival.[2][14] Additionally, Src activation can lead to the generation of reactive oxygen species (ROS).[12]
Experimental Workflow
A typical workflow for a preclinical study investigating the effects of this compound is outlined below.
Caption: General experimental workflow for preclinical this compound studies.
This workflow provides a logical progression from initial study design and animal preparation through to data analysis. Key steps include the careful preparation of the dosing solution, consistent administration, and thorough monitoring for both desired effects and potential toxicity. Sample collection at appropriate time points is crucial for both pharmacokinetic and pharmacodynamic assessments. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) or immunoassays can be used to quantify drug levels in biological matrices.[[“]]
References
- 1. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of digoxin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, bioavailability, and dosage regimens of digoxin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Bioavailability of this compound and digoxin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. services.anu.edu.au [services.anu.edu.au]
- 10. This compound | 5355-48-6 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. utoledo.edu [utoledo.edu]
- 13. Regulation of Renal Function and Structure by the Signaling Na/K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. consensus.app [consensus.app]
Determining Optimal Dosage of Beta-Acetyldigoxin for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-acetyldigoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), is a potent inhibitor of the plasma membrane Na+/K+-ATPase.[1] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, a mechanism historically exploited for the treatment of heart failure.[2] Emerging research has highlighted the potential of cardiac glycosides, including this compound, as anti-cancer agents due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][4] The cytotoxic effects of cardiac glycosides are significantly more potent in human and monkey cells compared to rodent cells, a critical consideration for experimental design.[5]
These application notes provide a comprehensive guide for determining the optimal dosage of this compound for in vitro cell culture experiments. The protocols outlined below will enable researchers to establish effective and reproducible concentrations for their specific cell lines and experimental objectives.
Mechanism of Action and Signaling Pathways
The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase. Inhibition of this ion pump disrupts the cellular ion homeostasis, leading to a cascade of downstream signaling events. Beyond the classical pathway involving increased intracellular calcium, this compound activates complex signaling networks that can vary depending on the cell type and concentration.
Key Signaling Pathways include:
-
Src Kinase Activation: The Na+/K+-ATPase can act as a signaling receptor. Upon binding of cardiac glycosides, a conformational change can lead to the activation of the non-receptor tyrosine kinase Src.
-
MAPK/ERK Pathway: Activated Src can subsequently trigger the Ras/Raf/MEK/ERK (MAPK) signaling cascade, which is involved in regulating cell proliferation, differentiation, and survival.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway, another critical regulator of cell survival and proliferation, can also be modulated by cardiac glycoside-induced signaling.[6]
-
Reactive Oxygen Species (ROS) Generation: Treatment with cardiac glycosides can lead to an increase in intracellular ROS, which can contribute to cytotoxicity and the induction of apoptosis.
Caption: Signaling pathways modulated by this compound.
Data Presentation: Cytotoxicity of Acetyldigoxin
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the appropriate dosage of this compound. The following table summarizes the IC50 values of acetyldigoxin in various human cell lines. It is important to note that these values can vary depending on the specific experimental conditions, including cell density and incubation time.
| Cell Line | Cell Type | IC50 (µM) |
| A549 | Non-small cell lung carcinoma | 0.02 ± 0.003 |
| HeLa | Cervical cancer | 0.03 ± 0.005 |
| MCF-7 | Breast cancer | 0.04 ± 0.006 |
| BEAS-2B | Normal human lung epithelial | 0.11 ± 0.01 |
| Table adapted from a study on cardiac glycosides from Digitalis lanata. The original study refers to "acetyldigoxin" without specifying the isomer.[3] |
Experimental Protocols
Preliminary Range-Finding Experiment
This initial experiment is designed to determine a broad concentration range of this compound that affects cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
Target cell line
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of 10-fold serial dilutions of the this compound stock solution in complete culture medium to achieve a broad concentration range (e.g., 1 nM to 100 µM).
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to identify the approximate range of activity.
Caption: Workflow for the preliminary range-finding experiment.
Definitive IC50 Determination
Based on the results of the range-finding experiment, a more focused dose-response study is performed to accurately determine the IC50 value.
Materials:
-
Same as in the preliminary experiment.
Procedure:
-
Cell Seeding and Incubation: Follow the same procedure as in the preliminary experiment.
-
Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of this compound centered around the estimated active range determined from the preliminary experiment. For example, if the preliminary experiment showed activity between 10 nM and 1 µM, prepare dilutions from approximately 1 nM to 2 µM.
-
Cell Treatment and Incubation: Follow the same procedure as in the preliminary experiment.
-
MTT Assay and Data Acquisition: Follow the same procedure as in the preliminary experiment.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value.
-
Caption: Logical flow for definitive IC50 determination.
Considerations for Optimal Dosage Determination
-
Cell Line Specificity: The optimal dosage of this compound is highly dependent on the cell line. It is crucial to perform a dose-response analysis for each new cell line.
-
Incubation Time: The duration of exposure to this compound will influence the observed effect. Typical incubation times for cytotoxicity assays are 24, 48, and 72 hours. The choice of incubation time should be based on the cell line's doubling time and the specific biological question being addressed.
-
Solubility: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (generally <0.5%).
-
Controls: Appropriate controls are essential for accurate data interpretation. These include an untreated control and a vehicle control (medium with the same concentration of the solvent used to dissolve the drug).
Conclusion
Determining the optimal dosage of this compound is a critical first step for any in vitro study. By following the detailed protocols and considering the key factors outlined in these application notes, researchers can obtain reliable and reproducible data. The provided information on the mechanism of action and the cytotoxicity of acetyldigoxin in various cell lines serves as a valuable starting point for designing robust experiments to investigate the therapeutic potential of this promising compound.
References
- 1. This compound | C43H66O15 | CID 10350481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac glycosides from Digitalis lanata and their cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: β-Acetyldigoxin as a Certified Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Acetyldigoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), serves as a crucial certified reference standard in the pharmaceutical industry. As a prodrug of digoxin, it is characterized by improved absorption and bioavailability.[1] Its well-defined chemical and physical properties make it an ideal standard for the identification, purity testing, and assay of pharmaceutical products containing digoxin or its derivatives. This document provides detailed application notes and protocols for the effective use of β-acetyldigoxin as a certified reference standard in research and quality control settings.
Physicochemical Properties and Comparison with Digoxin
β-Acetyldigoxin shares the core structure of digoxin with the addition of an acetyl group, which influences its pharmacokinetic properties.[1] A comparison of the key physicochemical properties of β-acetyldigoxin and digoxin is essential for their accurate analysis and differentiation.
Table 1: Comparison of Physicochemical Properties of β-Acetyldigoxin and Digoxin
| Property | β-Acetyldigoxin | Digoxin |
| Molecular Formula | C₄₃H₆₆O₁₅[2] | C₄₁H₆₄O₁₄ |
| Molecular Weight | 822.98 g/mol [2] | 780.94 g/mol |
| Melting Point | 271-273°C[3] | Approximately 265°C (with decomposition) |
| Solubility | Practically insoluble in water, sparingly soluble in methylene chloride, slightly soluble in ethanol (96%).[3] | Practically insoluble in water and ether; freely soluble in pyridine; slightly soluble in diluted alcohol. |
| Appearance | White solid.[3] | Clear, colorless crystals or a white, crystalline powder. |
Application as a Certified Reference Standard
β-Acetyldigoxin is recognized as a pharmaceutical primary standard by the European Pharmacopoeia (EP), making it suitable for a range of analytical applications.
Key Applications:
-
Identification: Used to confirm the identity of β-acetyldigoxin in drug substances and finished products through techniques like HPLC and IR spectroscopy.
-
Purity Testing: Employed to identify and quantify impurities in β-acetyldigoxin samples.
-
Assay: Serves as the primary standard for determining the potency of β-acetyldigoxin in pharmaceutical formulations.
-
Method Validation: Utilized in the validation of analytical methods for the analysis of cardiac glycosides.
Table 2: Typical Purity and Impurity Profile of β-Acetyldigoxin Certified Reference Standard
| Parameter | Specification |
| Purity (as is) | ≥ 99.0% |
| Related Substances (e.g., Digoxin) | ≤ 1.0% |
| Loss on Drying | ≤ 1.0% |
| Residue on Ignition | ≤ 0.1% |
Note: Specific values may vary by lot. Always refer to the Certificate of Analysis provided with the reference standard.
Experimental Protocols
Stability-Indicating RP-HPLC Method for β-Acetyldigoxin
This protocol describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of β-acetyldigoxin in the presence of its degradation products.[1]
Objective: To provide a robust and reliable method for the quantification of β-acetyldigoxin and to monitor its stability under various stress conditions.
Instrumentation and Materials:
-
HPLC system with a photodiode array (PDA) detector (e.g., Agilent 1200 series)[1]
-
C18 analytical column (4.6 x 250 mm, 5 µm particle size)[1]
-
β-Acetyldigoxin Certified Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Water: Acetonitrile (65:35 v/v)[1] |
| Flow Rate | 1.5 mL/min[1] |
| Column Temperature | Ambient |
| Detection Wavelength | 225 nm[1] |
| Injection Volume | 20 µL |
| Run Time | 20 minutes[1] |
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of β-acetyldigoxin CRS in a suitable solvent (e.g., methanol:acetonitrile 50:50 v/v) to obtain a stock solution. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 31.25-500 µg/mL).[1]
-
Sample Preparation: Prepare the sample solution by dissolving the test article in the same solvent as the standard to achieve a concentration within the linear range of the method.
-
System Suitability: Inject the standard solution five times and verify that the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas) are within the acceptable limits.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Quantify the amount of β-acetyldigoxin in the sample by comparing the peak area with that of the standard.
Forced Degradation Studies:
To validate the stability-indicating nature of the method, subject the β-acetyldigoxin solution to the following stress conditions:[1]
-
Acid Degradation: 0.1 M HCl at 80°C for 2 hours.
-
Alkaline Degradation: 0.1 M NaOH at 80°C for 30 minutes.
-
Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-resolved from the parent peak.
Table 3: Summary of Forced Degradation Studies on β-Acetyldigoxin and Digoxin
| Condition | β-Acetyldigoxin (% Degradation)[1] | Digoxin (% Degradation)[4] | Notes |
| Acidic (0.1 M HCl) | Significant Degradation | 15% | Conditions for digoxin were 1 hour at 25°C. |
| Alkaline (0.1 M NaOH) | Significant Degradation | 41% | Conditions for digoxin were 1 hour at 25°C. |
| Oxidative (H₂O₂) | No Significant Degradation | -4% (within error) | Conditions for digoxin were 3% H₂O₂ for 1 hour at 25°C. |
| Photolytic (UV light) | Significant Degradation | Not Reported |
Note: The degradation percentages are from different studies with varying conditions and are not directly comparable but provide an indication of stability.
Visualizations
Signaling Pathway
Cardiac glycosides, including β-acetyldigoxin, exert their therapeutic and toxic effects by inhibiting the Na⁺/K⁺-ATPase pump. This inhibition leads to a cascade of downstream signaling events.[5]
Caption: Na+/K+-ATPase Signaling Pathway.
Experimental Workflow
The following diagram illustrates the workflow for the stability-indicating HPLC analysis of β-acetyldigoxin.
Caption: HPLC Analysis Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | 5355-48-6 [chemicalbook.com]
- 4. Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
Application Notes and Protocols for Beta-Acetyldigoxin in Heart Failure Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of heart failure research utilizing beta-acetyldigoxin, a cardiac glycoside. Detailed protocols for key in vitro and in vivo experiments are provided, along with data presentation tables and visualizations of relevant signaling pathways.
Introduction
This compound is a cardiac glycoside derived from the foxglove plant, Digitalis lanata. Like other digitalis compounds, its primary mechanism of action is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in cardiomyocytes.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger. The elevated intracellular calcium enhances myocardial contractility, making this compound a compound of interest for heart failure therapies where cardiac pump function is compromised.[1][2]
Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands.[3] Experimental models are crucial for understanding the pathophysiology of heart failure and for the preclinical evaluation of new therapeutic agents like this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to the α-subunit of the Na+/K+-ATPase. This inhibition triggers a cascade of events, not only affecting ion homeostasis but also activating intracellular signaling pathways that can influence cell growth and survival.
The binding of cardiac glycosides to the Na+/K+-ATPase can activate Src, a non-receptor tyrosine kinase.[1] This can lead to the transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of the Ras/Raf/MEK/MAPK signaling cascade.[1][4] This pathway is known to be involved in cell growth and hypertrophy. Additionally, inhibition of the Na+/K+-ATPase can lead to the generation of reactive oxygen species (ROS).
Signaling Pathway of Na+/K+-ATPase Inhibition
Caption: Signaling cascade following Na+/K+-ATPase inhibition by this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Cardiac Glycosides
| Compound | Target | Assay | IC50 | Cell Line/Tissue | Reference |
| Digoxin | Na+/K+-ATPase (high affinity isoform) | Enzyme Activity | 2.5 x 10-8 M | Rat brain microsomes | [5] |
| Digoxin | Na+/K+-ATPase (low affinity isoform) | Enzyme Activity | 1.3 x 10-4 M | Rat brain microsomes | [5] |
| Digoxin | IDO1 (downstream of Na+/K+-ATPase) | Kynurenine Production | ~164 nM | MDA-MB-231 cells | [4] |
| Digoxin | IDO1 (downstream of Na+/K+-ATPase) | Kynurenine Production | 40 nM | A549 cells | [4] |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Digoxin | Species | Notes | Reference |
| Bioavailability (Oral) | 77.7% (tablets), 84.5% (solution) | 70-80% | Human | This compound shows comparable to slightly higher bioavailability. | [6][7] |
| Elimination Half-life | Not specified | 23.5 hours (average) | Human | This compound is expected to have a similar half-life to digoxin. | [8] |
| Time to Steady State | Not specified | 5-7 days | Human | [8] | |
| Protein Binding | Not specified | 20-30% | Human | [6] | |
| Primary Elimination Route | Renal (as digoxin) | Renal (unchanged) | Human | This compound is metabolized to digoxin. | [6] |
Note: Detailed head-to-head comparative pharmacokinetic studies providing Cmax and Tmax for this compound versus digoxin were not found in the initial searches. The data presented is synthesized from available information.
Table 3: Preclinical and Clinical Efficacy in Heart Failure
| Model/Study | Intervention | Key Findings | Reference |
| Rabbit model of heart failure (aortic regurgitation) | Digoxin | Lowered left ventricular end-diastolic pressure; Improved cardiac output. | [9] |
| DIG Clinical Trial (Retrospective Analysis) | Digoxin | Reduced heart failure hospitalization in patients with HFrEF (LVEF <40%). | [10] |
| RATE-AF Randomized Trial | Low-dose Digoxin | Improved left ventricular ejection fraction by 2.3% in patients with HFpEF and atrial fibrillation compared to beta-blockers. | [11] |
Note: Specific efficacy data for this compound on parameters like ejection fraction in heart failure models were not found. The data for digoxin is presented as a surrogate.
Experimental Protocols
In Vitro Assays
This protocol is adapted from colorimetric assays for Na+/K+-ATPase activity.[12]
Objective: To determine the IC50 of this compound for Na+/K+-ATPase inhibition.
Materials:
-
Isolated cardiomyocyte membranes or a commercial Na+/K+-ATPase preparation.
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4.
-
ATP solution (100 mM).
-
This compound stock solution (in DMSO).
-
Malachite green reagent for phosphate detection.
-
Phosphate standard solution.
-
96-well microplate.
-
Spectrophotometer.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 50 µL of the Na+/K+-ATPase preparation to each well of a 96-well plate.
-
Add 10 µL of each this compound dilution or vehicle (DMSO) to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of 10 mM ATP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of malachite green reagent.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 620 nm.
-
Generate a phosphate standard curve to determine the amount of inorganic phosphate released.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining the IC50 of this compound on Na+/K+-ATPase.
This protocol is based on methods for measuring contractility in isolated adult cardiomyocytes.[13][14]
Objective: To assess the effect of this compound on the contractility of isolated adult cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes.
-
Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4).
-
This compound stock solution (in DMSO).
-
IonOptix Myocyte Calcium and Contractility System or similar video-based edge-detection system.
-
Field stimulator.
Procedure:
-
Plate isolated cardiomyocytes on laminin-coated coverslips.
-
Mount the coverslip on the stage of an inverted microscope equipped with the contractility measurement system.
-
Perfuse the cells with Tyrode's solution at 37°C.
-
Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using the field stimulator.
-
Record baseline contractility parameters (e.g., peak shortening, time to peak shortening, time to 90% relengthening).
-
Introduce this compound at various concentrations into the perfusion solution.
-
Allow the cells to equilibrate with each concentration for 5-10 minutes.
-
Record contractility parameters at each concentration.
-
Analyze the data to determine the dose-response relationship of this compound on cardiomyocyte contractility.
In Vivo Models
This protocol is adapted from established methods for inducing myocardial infarction in rats.[1][5][15][16]
Objective: To create a model of post-myocardial infarction heart failure to evaluate the efficacy of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g).
-
Anesthetics (e.g., ketamine/xylazine or isoflurane).
-
Rodent ventilator.
-
Surgical instruments for thoracotomy.
-
Suture (e.g., 6-0 silk).
-
Echocardiography system.
-
This compound formulation for administration (e.g., oral gavage or osmotic minipump).
Procedure:
-
Anesthetize the rat and intubate for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction.
-
Close the chest in layers and allow the animal to recover.
-
Monitor the animals for 4 weeks to allow for the development of heart failure.
-
Confirm the development of heart failure using echocardiography (e.g., reduced ejection fraction, increased left ventricular dimensions).
-
Divide the animals into treatment (this compound) and vehicle control groups.
-
Administer this compound or vehicle for a specified duration (e.g., 4 weeks).
-
At the end of the treatment period, perform final echocardiography to assess cardiac function.
-
Euthanize the animals and collect heart tissue for histological and molecular analysis.
Caption: Workflow for the rat myocardial infarction heart failure model.
This protocol provides a method for studying the direct effects of this compound on the whole heart ex vivo.[17][18]
Objective: To assess the acute effects of this compound on cardiac contractile function and electrophysiology in an isolated heart preparation.
Materials:
-
Rat or guinea pig.
-
Heparin.
-
Anesthetic.
-
Langendorff apparatus.
-
Krebs-Henseleit buffer (containing in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2.
-
Intraventricular balloon catheter and pressure transducer.
-
ECG electrodes.
-
This compound stock solution.
Procedure:
-
Anesthetize and heparinize the animal.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Insert a balloon into the left ventricle to measure isovolumetric pressure.
-
Attach ECG electrodes to record cardiac electrical activity.
-
Allow the heart to stabilize for a 20-30 minute equilibration period.
-
Record baseline parameters: left ventricular developed pressure (LVDP), heart rate, +dP/dtmax, -dP/dtmin, and ECG parameters.
-
Introduce this compound into the perfusate at increasing concentrations.
-
Record cardiac parameters at each concentration after a brief equilibration period.
-
Analyze the data to determine the concentration-dependent effects of this compound on cardiac function.
Conclusion
These application notes and protocols provide a framework for the preclinical evaluation of this compound in the context of heart failure research. The provided methodologies, from in vitro mechanistic studies to in vivo efficacy models, will enable researchers to thoroughly investigate the therapeutic potential of this cardiac glycoside. The included data tables and signaling pathway diagrams offer a concise summary of the current understanding of this compound and its mechanism of action.
References
- 1. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Digoxin in Heart Failure (HF) With Reduced Ejection Fraction (EF) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-dependent reversal of digoxin-inhibited activity of an in vitro Na+K+ATPase model by digoxin-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Digoxin – Pharmacokinetics [sepia2.unil.ch]
- 7. Effects of Digoxin in Heart Failure (HF) With Reduced Ejection Fraction (EF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Effect of chronic digoxin on beta-adrenergic receptors in rabbits with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of digoxin in patients with heart failure and mid-range (borderline) left ventricular ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low-dose digoxin improves cardiac function in patients with heart failure, preserved ejection fraction and atrial fibrillation - the RATE-AF randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of cardiac glycoside inhibition of the (Na+-K+)-dependent ATPase from cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of K+ on the interaction between cardiac glycosides and Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
methods for enhancing beta-acetyldigoxin production through precursor feeding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for enhancing the production of β-acetyldigoxin, a cardiac glycoside used in the treatment of heart conditions. The protocols focus on a two-stage process: initially increasing the yield of its precursor, digoxin, through precursor feeding in Digitalis plant cell cultures, followed by the chemical acetylation of digoxin to produce β-acetyldigoxin.
Introduction
β-acetyldigoxin is a derivative of digoxin, a secondary metabolite naturally produced in plants of the Digitalis genus, most notably Digitalis lanata.[1][2] Enhancing the production of β-acetyldigoxin can be approached by first optimizing the biosynthesis of digoxin through the strategic feeding of precursors to plant cell cultures, followed by an efficient conversion of the isolated digoxin into its acetylated form. This document outlines the experimental procedures, from the cultivation of Digitalis cells to the final synthesis and purification of β-acetyldigoxin.
Stage 1: Enhancement of Digoxin Production via Precursor Feeding
The biosynthesis of digoxin in Digitalis species begins with cholesterol and proceeds through a series of enzymatic reactions involving pregnenolone and progesterone.[3] By supplementing the culture medium with these precursors, the metabolic flux towards digoxin can be significantly increased.
Quantitative Data on Precursor Feeding
The following table summarizes the impact of feeding various precursors on the production of digoxin and related cardenolides in Digitalis cell cultures.
| Precursor Fed | Plant Species | Culture Type | Precursor Concentration | Fold Increase in Digoxin | Fold Increase in Digitoxin | Reference |
| Progesterone | Digitalis purpurea | Shoot Cultures | 200-300 mg/L | 11.9 | 9.1 | [4] |
| Cholesterol | Digitalis purpurea | Shoot Cultures | Not specified | Not specified | Not specified | [4] |
| Squalene | Digitalis purpurea | Shoot Cultures | Not specified | Not specified | Not specified | [4] |
Experimental Protocol: Precursor Feeding in Digitalis purpurea Shoot Cultures
This protocol is adapted from studies on enhancing cardenolide production in Digitalis purpurea.[4][5]
1. Establishment of Digitalis purpurea Shoot Cultures:
-
Initiate shoot cultures from sterile seedlings of Digitalis purpurea on Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators (e.g., 7.5 μM 6-benzylaminopurine - BA).[4]
-
Maintain the cultures under a 16-hour photoperiod at 25 ± 2°C.
-
Subculture the shoots every 4-6 weeks to fresh medium.
2. Preparation of Precursor Stock Solutions:
-
Prepare a stock solution of progesterone (and/or cholesterol, squalene) by dissolving it in a minimal amount of a suitable solvent (e.g., ethanol or dimethyl sulfoxide - DMSO) and then diluting it with sterile distilled water to the desired concentration (e.g., 10 mg/mL).
-
Filter-sterilize the precursor stock solution using a 0.22 µm syringe filter.
3. Precursor Feeding:
-
To established shoot cultures (e.g., 4 weeks old), add the filter-sterilized precursor stock solution to the liquid MS medium to achieve the final desired concentration (e.g., 200-300 mg/L of progesterone).[4]
-
Ensure the final concentration of the solvent (e.g., ethanol or DMSO) in the medium is minimal and does not affect cell growth. A solvent control should be included in the experimental design.
-
Incubate the cultures for a specific period (e.g., 14-21 days) under the same conditions as before.
4. Extraction and Quantification of Digoxin:
-
Harvest the plant biomass and dry it to a constant weight.
-
Grind the dried tissue to a fine powder.
-
Extract the cardenolides using a suitable solvent such as 70% ethanol.
-
Analyze the extract for digoxin content using High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A standard curve of pure digoxin should be used for quantification.
Biosynthetic Pathway of Digoxin
The following diagram illustrates the simplified biosynthetic pathway leading to the formation of digoxin, highlighting the entry points for precursor feeding.
Caption: Simplified biosynthetic pathway of digoxin, indicating the role of progesterone as a key precursor.
Stage 2: Chemical Synthesis of β-Acetyldigoxin from Digoxin
Once digoxin is produced and purified from the cell cultures, it can be chemically acetylated to yield β-acetyldigoxin.
Experimental Protocol: Acetylation of Digoxin
This protocol describes a method for the partial acetylation of digoxin to form β-acetyldigoxin.[6]
1. Reaction Setup:
-
Dissolve the purified digoxin in a suitable solvent mixture. A described method uses acetone.[6]
-
Add the acetylating agent. Acetic acid with a condensing agent like dicyclohexylcarbodiimide can be used.[6]
-
The reaction can also be carried out using a crude product from the partial acetylation of digoxin.[6]
2. Reaction Conditions:
-
The reaction mixture is typically stirred at a controlled temperature. For the crystallization process described, the solution is refluxed and then stirred at room temperature.[6]
3. Crystallization and Purification:
-
Add a non-polar solvent like n-hexane to the reaction mixture to induce crystallization of the acetylated products.[6]
-
Allow the crystals to form over several hours at room temperature.[6]
-
Collect the crude β-acetyldigoxin crystals by filtration and wash with a non-polar solvent (e.g., n-hexane).[6]
-
Further purify the crude product by recrystallization from a solvent system such as chloroform and toluene.[6]
4. Recovery and Recycling:
-
The filtrate containing unreacted digoxin and other acetylated derivatives can be processed to recover the digoxin.[6]
-
The recovered digoxin can be recycled back into the acetylation process to improve the overall yield of β-acetyldigoxin.[6]
Workflow for Enhanced β-Acetyldigoxin Production
The following diagram outlines the complete workflow from precursor feeding to the final purified product.
Caption: Workflow for the enhanced production of β-acetyldigoxin.
Conclusion
The methods described provide a comprehensive approach to enhancing the production of β-acetyldigoxin. By combining the biological enhancement of its precursor, digoxin, through precursor feeding in plant cell cultures with efficient chemical synthesis, a significant increase in the final product yield can be achieved. These protocols offer a foundation for further optimization and scale-up for research and pharmaceutical applications. Researchers should optimize precursor concentrations, feeding strategies, and reaction conditions for their specific cell lines and experimental setups to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. beta-Acetyldigoxin | C43H66O15 | CID 10350481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. In vitro propagation and production of cardiotonic glycosides in shoot cultures of Digitalis purpurea L. by elicitation and precursor feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 5355-48-6 [chemicalbook.com]
Preparation of Beta-Acetyldigoxin for Intravenous and Oral Administration Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of beta-acetyldigoxin for use in both intravenous and oral administration studies. Due to the limited availability of specific formulation protocols for this compound, the following methodologies are largely based on established formulations for its parent compound, digoxin. Researchers should consider these as starting points and may need to optimize them for their specific experimental needs.
Physicochemical Properties and Solubility
This compound is a cardiac glycoside derived from Digitalis lanata. It is a white to off-white crystalline powder. A critical factor in its formulation is its poor solubility in water. It is practically insoluble in water, sparingly soluble in methylene chloride, and slightly soluble in ethanol (96%).[1] This necessitates the use of co-solvents and other excipients to achieve suitable concentrations for administration, particularly for the intravenous route.
Data Presentation: Physicochemical and Bioavailability Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C43H66O15 | [1][2][3][4][5][6] |
| Molecular Weight | 822.98 g/mol | [1][2][3][4][5][6] |
| Melting Point | 271-273 °C | [1] |
| Solubility | - Practically insoluble in water- Sparingly soluble in methylene chloride- Slightly soluble in ethanol (96%) | [1] |
| Storage Temperature | -20°C Freezer | [1] |
Table 2: Bioavailability of Oral this compound Formulations
| Formulation | Mean Bioavailability (%) | Study Population | Reference |
| Alcoholic Solution | 94 | Healthy Volunteers | [7] |
| Tablets | 81 | Healthy Volunteers | [7] |
| Tablets (Novodigal®) | 82 | Healthy Volunteers | [7] |
| Oral Solution | 93.8 | Healthy Volunteers | [8] |
| Tablets | 91.2 | Healthy Volunteers | [8] |
| Solution (single dose) | 68.3 ± 8.7 | Healthy Volunteers | [9] |
| Tablets (single dose) | 72.8 ± 7.5 | Healthy Volunteers | [9] |
| Solution (multiple doses) | 68.6 ± 5.9 | Healthy Volunteers | [9] |
| Tablets (multiple doses) | 66.1 ± 6.0 | Healthy Volunteers | [9] |
Signaling Pathway of this compound
This compound, similar to other cardiac glycosides, exerts its therapeutic effect by inhibiting the sodium-potassium ATPase (Na+/K+ pump) in myocardial cells. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger. The elevated intracellular calcium enhances the contractility of the heart muscle (positive inotropic effect).
References
- 1. uspbpep.com [uspbpep.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. US2765256A - Injectable solutions of digoxin - Google Patents [patents.google.com]
- 4. drugs.com [drugs.com]
- 5. globalrph.com [globalrph.com]
- 6. medicines.org.uk [medicines.org.uk]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. medcentral.com [medcentral.com]
- 9. newdruginfo.com [newdruginfo.com]
Troubleshooting & Optimization
Technical Support Center: Managing Beta-Acetyldigoxin Stability and Degradation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and degradation of beta-acetyldigoxin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. It is susceptible to degradation under acidic, alkaline, and photolytic conditions.[1] Significant degradation occurs in the presence of acid or base, while it is relatively stable under oxidative stress.[1]
Q2: What is the main degradation pathway for this compound in aqueous solutions?
A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This involves the cleavage of the acetyl group to form digoxin, and further hydrolysis of the glycosidic linkages can lead to the formation of digoxigenin bisdigitoxoside, digoxigenin monodigitoxoside, and ultimately the aglycone, digoxigenin.[2]
Q3: Can this compound isomerize in solution?
A3: Yes, this compound can isomerize to alpha-acetyldigoxin in alkaline solutions.[3] This is a critical consideration as the alpha isomer may have different bioavailability and pharmacological activity.[3]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective way to monitor the degradation of this compound.[1][4] This method can separate the intact drug from its degradation products, allowing for accurate quantification of its stability over time.
Q5: What are the recommended storage conditions for this compound aqueous solutions to minimize degradation?
A5: To minimize degradation, aqueous solutions of this compound should be protected from light and stored at controlled room temperature or under refrigeration. The pH of the solution should be maintained in a neutral to slightly acidic range to avoid acid- and base-catalyzed hydrolysis and isomerization.
Troubleshooting Guides
Problem 1: Rapid loss of this compound concentration in my aqueous formulation.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Measure the pH of your solution. This compound degrades significantly in both acidic and alkaline conditions.[1] Adjust the pH to a neutral or slightly acidic range (pH 4-6) using appropriate buffers. |
| Exposure to Light | Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Photodegradation can be a significant issue.[1] |
| Elevated Temperature | Store your solution at a controlled, cool temperature. Avoid exposure to high temperatures as this can accelerate hydrolysis. |
Problem 2: Appearance of unknown peaks in my HPLC chromatogram during stability testing.
| Possible Cause | Troubleshooting Step |
| Degradation Products | The new peaks are likely degradation products. The primary degradation products from hydrolysis are digoxin, digoxigenin bisdigitoxoside, and digoxigenin monodigitoxoside.[2] In alkaline conditions, an isomer peak of alpha-acetyldigoxin may also appear.[3] |
| Method Specificity | Ensure your HPLC method is stability-indicating, meaning it can resolve the main compound from all potential degradation products. You may need to adjust the mobile phase composition, gradient, or column chemistry.[1] |
| Impurity in Starting Material | Analyze a sample of your initial this compound raw material to check for pre-existing impurities. |
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of this compound.
Table 1: Summary of Forced Degradation Studies of this compound [1]
| Stress Condition | Reagent/Condition | Time | % Degradation | Number of Degradation Products |
| Acidic | 0.1 M HCl | 8 h | 15.2% | 3 |
| Alkaline | 0.1 M NaOH | 30 min | 20.5% | 2 |
| Oxidative | 30% H₂O₂ | 24 h | 3.1% | 1 |
| Photolytic | Sunlight | 72 h | 10.8% | 2 |
| Thermal | 60°C | 48 h | Not specified | Not specified |
Experimental Protocols
1. Stability Indicating RP-HPLC Method for this compound [1]
-
Instrumentation: Agilent Technologies 1200 series HPLC system with a photo diode array detector.
-
Column: C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Water: Acetonitrile (65:35 v/v).
-
Flow Rate: 1.5 ml/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µl.
-
Column Temperature: Ambient.
-
Retention Time of this compound: Approximately 9.2 min.
2. Forced Degradation Study Protocol [1]
-
Preparation of Stock Solution: Prepare a 1000 µg/ml stock solution of this compound in a mixture of methanol and acetonitrile (50:50 v/v).
-
Acid Degradation: To 1 ml of the stock solution, add 1 ml of 0.1 M HCl. Reflux for 8 hours at 80°C. Cool and neutralize with 0.1 M NaOH. Dilute to 10 ml with the mobile phase.
-
Alkaline Degradation: To 1 ml of the stock solution, add 1 ml of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl. Dilute to 10 ml with the mobile phase.
-
Oxidative Degradation: To 1 ml of the stock solution, add 1 ml of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 ml with the mobile phase.
-
Photolytic Degradation: Expose the stock solution to direct sunlight for 72 hours.
-
Analysis: Analyze the stressed samples using the stability-indicating RP-HPLC method described above.
Visualizations
Caption: Proposed degradation pathway of this compound in aqueous solutions.
Caption: General workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for unexpected degradation of this compound.
References
how to prevent isomerization of beta-acetyldigoxin to alpha-acetyldigoxin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of β-acetyldigoxin to α-acetyldigoxin. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your β-acetyldigoxin samples.
Troubleshooting Guide: Unexpected α-Acetyldigoxin Presence
Encountering α-acetyldigoxin in your β-acetyldigoxin sample can compromise experimental results due to its lower bioavailability.[1][2] This guide will help you identify and resolve potential causes of isomerization.
| Observation | Potential Cause | Recommended Action |
| Presence of α-isomer in a freshly prepared solution. | Alkaline conditions: The primary catalyst for the isomerization of β-acetyldigoxin is an alkaline environment.[1] This can be due to the pH of the solvent, or contact with basic substances. | Ensure all solvents are pH-neutral or slightly acidic.Avoid using glassware washed with strong alkaline detergents unless thoroughly rinsed with deionized water.If working with formulations, be aware that hygroscopic salts of potassium-magnesium-aspartate can create an alkaline microenvironment.[1] |
| Increased α-isomer concentration over time in storage. | Improper storage conditions: Elevated temperatures and exposure to light can accelerate the degradation and potential isomerization of β-acetyldigoxin.[3] | Store solid β-acetyldigoxin at -20°C in a tightly sealed container, protected from light.[4]For solutions, short-term storage at 2-8°C in the dark is recommended. For long-term storage, freeze at -20°C. |
| Sample degradation and appearance of unknown peaks in HPLC analysis. | Acidic hydrolysis or oxidation: In addition to isomerization, β-acetyldigoxin can degrade under acidic and oxidative stress, leading to the formation of other impurities.[4] | Avoid strongly acidic conditions (pH < 3).[5]Protect the sample from oxidizing agents.[3]Use degassed solvents for preparing solutions to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical difference between β-acetyldigoxin and α-acetyldigoxin?
Both are isomers with the same molecular formula (C43H66O15) and molecular weight (822.98 g/mol ).[6][7] The difference lies in the stereochemistry of the acetyl group attached to the terminal digitoxose sugar of the digoxin molecule. This seemingly minor structural variance leads to a significant difference in their pharmacokinetic profiles, with α-acetyldigoxin exhibiting lower bioavailability.[1][2]
Q2: What is the mechanism of isomerization from β-acetyldigoxin to α-acetyldigoxin?
The isomerization is understood to occur via a base-catalyzed acyl migration. In the presence of a base, a hydroxyl group on the digitoxose sugar is deprotonated, leading to a nucleophilic attack on the carbonyl carbon of the adjacent acetyl group. This forms a tetrahedral intermediate which, upon rearrangement and subsequent protonation, results in the migration of the acetyl group to a different position, leading to the formation of the α-isomer.
Isomerization Mechanism of β-Acetyldigoxin
Caption: Base-catalyzed acyl migration pathway from β- to α-acetyldigoxin.
Q3: How can I prevent the isomerization of β-acetyldigoxin during my experiments?
To minimize isomerization, strictly control the pH of your solutions, maintaining them at a neutral or slightly acidic pH. Use high-purity, pH-neutral solvents and avoid any contact with basic substances. For storage, adhere to the recommended conditions: -20°C, protected from light, in a tightly sealed container.
Q4: How can I detect and quantify the presence of α-acetyldigoxin in my sample?
A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most reliable way to separate and quantify β-acetyldigoxin and its α-isomer.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for β-Acetyldigoxin Analysis
This protocol is adapted from a validated method for the determination of β-acetyldigoxin and its degradation products.[4]
| Parameter | Specification |
| HPLC System | Agilent 1200 series with Photo Diode Array (PDA) detector or equivalent |
| Column | C18 (4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Water:Acetonitrile (65:35 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 20 minutes |
Expected Retention Times:
-
β-acetyldigoxin: ~9.2 minutes[4]
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Prepare standard solutions of β-acetyldigoxin in the mobile phase at known concentrations.
-
Prepare your sample by dissolving it in the mobile phase to a suitable concentration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject your sample solution.
-
Identify and quantify the peaks based on the retention times and the calibration curve. The presence of a peak at a different retention time corresponding to an α-acetyldigoxin standard would indicate isomerization.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of β-acetyldigoxin under various stress conditions.
Protocol 2: Recommended Storage and Handling Procedures
To maintain the integrity of your β-acetyldigoxin samples, adhere to the following procedures:
Solid β-Acetyldigoxin:
-
Storage Temperature: -20°C is recommended for long-term storage.[4]
-
Container: Use a tightly sealed, light-resistant container.
-
Environment: Store in a dry environment, as moisture can promote degradation.
β-Acetyldigoxin Solutions:
-
Solvent Selection: Use high-purity, neutral or slightly acidic solvents. Avoid basic solvents.
-
Preparation: Prepare solutions fresh whenever possible. If storage is necessary, follow the guidelines below.
-
Short-term Storage (days to weeks): Store at 2-8°C, protected from light.
-
Long-term Storage (months): Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Handling: Allow solutions to come to room temperature before use to prevent condensation.
By following these guidelines, you can significantly minimize the risk of β-acetyldigoxin isomerization and ensure the accuracy and reliability of your experimental outcomes.
References
- 1. [Isomerisation and bioavailability of beta- and alpha-acetyldigoxin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-acetyldigoxin | C43H66O15 | CID 11765960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Instability of digoxin in acid medium using a nonisotopic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of digoxin stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Optimizing Beta-Acetyldigoxin Concentration in Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing beta-acetyldigoxin in cell-based assays. The following information is intended to help optimize experimental conditions and avoid cytotoxicity-related artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to cytotoxicity?
A1: this compound, a cardiac glycoside, primarily exerts its cytotoxic effects by inhibiting the Na+/K+-ATPase pump on the cell membrane.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn alters the function of the Na+/Ca2+ exchanger, resulting in an influx and accumulation of intracellular calcium.[4] Elevated calcium levels trigger a cascade of downstream signaling events, including the activation of Src tyrosine kinase, which can lead to apoptosis (programmed cell death).[1][3][4]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: For initial cytotoxicity screening of cardiac glycosides like this compound, a broad concentration range is recommended, typically from 1 nM to 1 µM.[5] The optimal concentration will be highly dependent on the specific cell line being used, as sensitivity to cardiac glycosides can vary significantly.[6][7]
Q3: How long should I incubate my cells with this compound?
A3: Typical incubation times for assessing cytotoxicity are 24, 48, or 72 hours.[5][8] The duration of exposure can significantly impact the observed cytotoxicity. It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental question.
Q4: What are the most common assays to measure this compound induced cytotoxicity?
A4: The most common methods for assessing cell viability and cytotoxicity include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.[5][8]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2][8]
-
ATP-based Assays: These assays measure the level of intracellular ATP, which is an indicator of metabolically active, viable cells.[9]
Data Presentation: Comparative Cytotoxicity of Cardiac Glycosides
Due to the limited availability of specific IC50 values for this compound in the public domain, the following table includes data for its close analog, digoxin, to provide a reference for expected cytotoxic concentrations in various cancer cell lines. IC50 values can vary between studies due to different experimental conditions.[7]
| Cell Line | Cancer Type | Digoxin IC50 (nM) |
| A549 | Lung Cancer | 17 - 40 |
| MDA-MB-231 | Breast Cancer | 89 |
| HT-29 | Colon Cancer | ~100 |
| OVCAR3 | Ovarian Cancer | ~100 |
| SKOV-3 | Ovarian Cancer | 250 |
| HeLa | Cervical Cancer | 40 - 200 |
Note: The data presented here is a representative sample from published literature for digoxin and should be used as a guideline for this compound.[6][10][11][12][13]
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability after treatment with this compound.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include vehicle-only (DMSO) controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value.[5]
Visualizations
Signaling Pathway of this compound Induced Cytotoxicity
Caption: Signaling cascade initiated by this compound.
Experimental Workflow for Optimizing Concentration
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Guide for Unexpected Cytotoxicity Resultsdot
// High Cytotoxicity Path check_conc [label="Concentration Error?", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Solvent (DMSO) Cytotoxicity?", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; cell_health [label="Poor Initial Cell Health?", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; contamination [label="Contamination?", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
// Low Cytotoxicity Path check_compound [label="Compound Degradation?", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_cell_density [label="Cell Density Too High?", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation_time [label="Incubation Time Too Short?", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; assay_sensitivity [label="Assay Sensitivity Issue?", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
issue -> high_cytotoxicity [label="Yes"]; issue -> low_cytotoxicity [label="No"];
high_cytotoxicity -> check_conc; high_cytotoxicity -> check_solvent; high_cytotoxicity -> cell_health; high_cytotoxicity -> contamination;
low_cytotoxicity -> check_compound; low_cytotoxicity -> check_cell_density; low_cytotoxicity -> incubation_time; low_cytotoxicity -> assay_sensitivity; }
References
- 1. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 10. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaco-Toxicological Assessment of the Combined Cytotoxic Effects of Digoxin and Betulinic Acid in Melanoma Cells | MDPI [mdpi.com]
- 13. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cross-Reactivity of Beta-Acetyldigoxin in Commercial Digoxin Immunoassays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering potential cross-reactivity of beta-acetyldigoxin in commercial digoxin immunoassays. The following information is designed to help you troubleshoot unexpected results and understand the principles behind immunoassay specificity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to digoxin?
This compound is a cardiac glycoside, similar in structure to digoxin. It is a derivative of digoxin where an acetyl group is attached to the terminal digitoxose sugar. This structural similarity is the primary reason for potential cross-reactivity in immunoassays designed to detect digoxin.
Q2: What is immunoassay cross-reactivity?
Immunoassay cross-reactivity occurs when a substance other than the target analyte (in this case, digoxin) binds to the assay's antibodies, generating a signal that can lead to an inaccurate (usually falsely elevated) measurement of the target analyte. The degree of cross-reactivity depends on the structural similarity between the cross-reactant and the target analyte, as well as the specificity of the antibody used in the assay.
Q3: Why does this compound interfere with some digoxin immunoassays?
Most digoxin immunoassays utilize antibodies that recognize specific epitopes on the digoxin molecule. Due to the close structural resemblance between digoxin and this compound, the antibodies may not be able to distinguish between the two molecules with perfect accuracy. This can lead to this compound binding to the anti-digoxin antibodies and contributing to the measured signal.
Q4: How can I determine if my digoxin immunoassay is affected by this compound?
The first step is to consult the package insert or technical data sheet for your specific digoxin immunoassay kit. Manufacturers are required to provide information on the cross-reactivity of their assays with various related compounds. If the information is not available or unclear, it is recommended to contact the manufacturer's technical support directly. You can also perform your own cross-reactivity studies, as outlined in the experimental protocols section below.
Q5: Are all commercial digoxin immunoassays equally affected by this compound?
No. The extent of cross-reactivity can vary significantly between different commercial immunoassays.[1] This is primarily due to differences in the monoclonal or polyclonal antibodies used in the assay, as well as the overall assay design (e.g., competitive, sandwich, etc.). Some modern assays with highly specific monoclonal antibodies may exhibit minimal cross-reactivity.[2]
Quantitative Data on this compound Cross-Reactivity
The following table summarizes the publicly available data on the cross-reactivity of this compound in major commercial digoxin immunoassays. It is important to note that this information may not be exhaustive, and users should always refer to the manufacturer's most recent product documentation for the most accurate and up-to-date information.
| Immunoassay Platform | Manufacturer | This compound Cross-Reactivity (%) |
| Elecsys Digoxin Immunoassay | Roche Diagnostics | 84.4% |
| ARCHITECT iDigoxin | Abbott Laboratories | Data not explicitly provided in the package insert. Users are advised to contact the manufacturer for specific information regarding this compound. |
| Dimension Vista System (DGNA Flex) | Siemens Healthineers | Data for this compound is not explicitly provided. "Acetyldigitoxin" is listed with 10.7% cross-reactivity, but this is a different compound. Users should contact the manufacturer for specific this compound data. |
| DxC Series | Beckman Coulter | Data not explicitly provided in readily available documentation. Users are advised to contact the manufacturer for specific information. |
Disclaimer: The data presented in this table is based on available information at the time of publication. Manufacturers may update their product specifications. Always consult the official product documentation or contact the manufacturer for the latest cross-reactivity data.
Troubleshooting Guide
This guide is intended to help you navigate potential issues related to this compound cross-reactivity in your digoxin immunoassays.
Issue 1: Unexpectedly high digoxin concentrations in samples known to contain this compound.
-
Possible Cause: Cross-reactivity of this compound with the anti-digoxin antibodies in your assay.
-
Troubleshooting Steps:
-
Review Assay Specificity: Carefully examine the package insert of your digoxin immunoassay for information on cross-reactivity with this compound and other related compounds.
-
Consult Manufacturer: If the information is not available, contact the manufacturer's technical support for specific data on this compound cross-reactivity.
-
Perform a Spike and Recovery Experiment:
-
Obtain a sample of digoxin-free matrix (e.g., serum, plasma).
-
Spike the matrix with a known concentration of this compound.
-
Measure the "digoxin" concentration in the spiked sample using your immunoassay.
-
The result will give you an indication of the degree of cross-reactivity.
-
-
Consider an Alternative Assay: If the cross-reactivity is significant and impacting your results, consider switching to an alternative digoxin immunoassay with lower reported cross-reactivity to this compound.
-
Use a Confirmatory Method: If feasible, confirm your results using a different analytical method that can distinguish between digoxin and this compound, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Issue 2: Inconsistent digoxin results between different immunoassay platforms.
-
Possible Cause: Different immunoassays have varying degrees of cross-reactivity with this compound and other metabolites.[1]
-
Troubleshooting Steps:
-
Compare Package Inserts: Obtain the package inserts for all immunoassays being used and compare their cross-reactivity profiles.
-
Analyze a Common Sample: Analyze a sample containing a known mixture of digoxin and this compound on all platforms to directly compare the results.
-
Understand Assay Principles: Be aware of the different principles of the immunoassays being used (e.g., competitive vs. sandwich, monoclonal vs. polyclonal antibodies), as this can influence their susceptibility to interference.
-
Visualizing the Experimental Workflow and Troubleshooting Logic
Competitive Immunoassay Principle
References
identifying and mitigating beta-acetyldigoxin interference in therapeutic drug monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating interference from β-acetyldigoxin during the therapeutic drug monitoring (TDM) of digoxin.
Frequently Asked Questions (FAQs)
Q1: What is β-acetyldigoxin and how is it related to digoxin?
A1: β-acetyldigoxin is a cardiac glycoside and a prodrug of digoxin.[1] After oral administration, it is deacetylated in the intestinal lining to form digoxin, which is the active therapeutic compound.[1][2] This conversion means that patients administered β-acetyldigoxin will have digoxin circulating in their bloodstream.
Q2: Why does β-acetyldigoxin interfere with digoxin therapeutic drug monitoring?
A2: β-acetyldigoxin can interfere with digoxin TDM because many immunoassays used to measure digoxin levels exhibit cross-reactivity with β-acetyldigoxin and other digoxin metabolites.[3][4][5][6] This is due to the structural similarity between these molecules. The degree of interference can vary significantly between different assay methods and antibody specificities.[7][8]
Q3: What is the clinical significance of this interference?
A3: Interference from β-acetyldigoxin can lead to an overestimation of the true digoxin concentration in a patient's sample.[4] Since digoxin has a narrow therapeutic range, an inaccurately high reading could lead to incorrect dosage adjustments, potentially resulting in sub-therapeutic effects or, conversely, masking a decline in the active drug concentration.
Q4: Which analytical methods are available for digoxin TDM?
A4: The most common methods for digoxin TDM are immunoassays, including radioimmunoassay (RIA), fluorescence polarization immunoassay (FPIA), microparticle enzyme immunoassay (MEIA), and electrochemiluminescence immunoassay (ECLIA).[4][7][9] Chromatographic methods, such as high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC), are also available and offer higher specificity in distinguishing between digoxin and its metabolites.[10][11][12][13]
Troubleshooting Guide
Issue 1: Unexpectedly high digoxin levels in a patient administered β-acetyldigoxin.
-
Possible Cause: The immunoassay being used has significant cross-reactivity with β-acetyldigoxin.
-
Troubleshooting Steps:
-
Review Assay Specificity: Consult the manufacturer's documentation for the specific digoxin immunoassay kit to determine the reported cross-reactivity with β-acetyldigoxin and other metabolites.
-
Consider Alternative Assays: If cross-reactivity is high, consider re-testing the sample using an immunoassay with a more specific monoclonal antibody.[7][8] Newer generation immunoassays tend to have improved specificity.[8]
-
Utilize a Confirmatory Method: For research and validation purposes, use a chromatographic method like HPLC-UV or LC-MS/MS to separate and independently quantify digoxin and β-acetyldigoxin.[13][14]
-
Issue 2: Inconsistent digoxin concentrations observed when using different immunoassay platforms.
-
Possible Cause: Different immunoassay platforms utilize antibodies with varying specificities and are subject to different interference profiles.[7][9]
-
Troubleshooting Steps:
-
Standardize the Assay: For a given study or patient, consistently use the same immunoassay method and platform to ensure comparability of results over time.[9]
-
Perform a Method Comparison Study: If switching between methods is unavoidable, conduct a thorough method comparison study using samples with known concentrations of digoxin and potential cross-reactants to understand the bias between the assays.
-
Investigate Other Interferences: Be aware of other potential interfering substances, such as "digoxin-like immunoreactive substances" (DLIS), which can be present in patients with certain conditions (e.g., renal impairment), and other drugs like spironolactone.[5][6][15][16]
-
Quantitative Data Summary
Table 1: Cross-Reactivity of Various Compounds in a Digoxin Immunoassay
| Compound | Concentration Tested | Cross-Reactivity (%) |
| β-Methyldigoxin | 0.5 and 2.0 ng/mL Digoxin | 87.9 |
| α-Acetyldigoxin | 0.5 and 2.0 ng/mL Digoxin | 77.9 |
| β-Acetyldigoxin | 0.5 and 2.0 ng/mL Digoxin | 84.4 |
Data extracted from a study on the Elecsys Digoxin Immunoassay.[4]
Experimental Protocols
Protocol 1: General Competitive Immunoassay for Digoxin
This protocol outlines the general steps for a competitive immunoassay, such as an ECLIA, for the quantitative determination of digoxin in serum or plasma.
-
Sample Preparation: Collect blood samples in appropriate tubes and separate serum or plasma by centrifugation.
-
Reagent Preparation: Prepare all reagents, including calibrators and controls, according to the manufacturer's instructions.
-
Assay Procedure:
-
Pipette a specific volume of the patient sample, calibrator, or control into the reaction vessel.
-
Add a biotinylated digoxin derivative and a ruthenium-labeled anti-digoxin monoclonal antibody. This initiates a competitive binding reaction between the digoxin in the sample and the labeled digoxin derivative for the antibody binding sites.
-
Incubate the mixture for a specified time (e.g., 9 minutes) to allow for the formation of immunocomplexes.
-
Add streptavidin-coated microparticles and incubate for a further period (e.g., 9 minutes). The biotinylated digoxin derivative-antibody complexes will bind to the microparticles.
-
Aspirate the reaction mixture into a measuring cell where the microparticles are magnetically captured on an electrode surface.
-
Wash the microparticles with a wash buffer (e.g., ProCell) to remove unbound substances.
-
Apply a voltage to the electrode to induce a chemiluminescent reaction from the ruthenium label.
-
Measure the emitted light using a photomultiplier tube. The amount of light generated is inversely proportional to the concentration of digoxin in the sample.
-
-
Data Analysis: Calculate the digoxin concentration in the samples by comparing their signal to the calibration curve generated from the calibrators.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Digoxin Quantification
This protocol provides a general methodology for the separation and quantification of digoxin from its related compounds.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the serum or plasma sample onto the cartridge.
-
Wash the cartridge with a low-organic-content solvent to remove interfering substances.
-
Elute the digoxin and related compounds with a high-organic-content solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 220 nm.[13]
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the digoxin peak based on its retention time compared to a digoxin standard.
-
Quantify the digoxin concentration by comparing the peak area of the sample to a calibration curve generated from known concentrations of the digoxin standard.
-
Visualizations
Caption: Mechanism of action of Digoxin/Acetyldigoxin in cardiac myocytes.
References
- 1. β-Acetyldigoxin – Wikipedia [de.wikipedia.org]
- 2. What is the mechanism of Acetyldigoxin? [synapse.patsnap.com]
- 3. Digoxin immunoassay with cross-reactivity of digoxin metabolites proportional to their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic drug monitoring of digoxin: impact of endogenous and exogenous digoxin-like immunoreactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bidirectional (positive/negative) interference in a digoxin immunoassay: importance of antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Significant Improvement in Digoxin Immunoassays Over Four Decades: Newer Assays are Less Affected by Interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical repercussions of analytical interferences due to aldosterone antagonists in digoxin immunoassays: an assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of digoxin, digitoxin and their potential metabolites, impurities or degradation products by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 11. Comparative study of thin-layer chromatographic techniques for separation of digoxin, digitoxin and their main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-performance thin-layer chromatographic determination of digoxin and related compounds, digoxigenin bisdigitoxoside and gitoxin, in digoxin drug substance and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic analysis of digoxin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a new ultra‐high‐performance liquid chromatography–tandem mass spectrometry method for the determination of digoxin and digitoxin in plasma: Comparison with a clinical immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for eliminating interferences in digoxin immunoassays caused by digoxin-like factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Digoxin assays: frequent, substantial, and potentially dangerous interference by spironolactone, canrenone, and other steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Beta-Acetyldigoxin Bioavailability in Research Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with beta-acetyldigoxin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to improving the oral bioavailability of this compound in research and development settings.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo evaluation of this compound.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Studies
-
Possible Causes:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with limited water solubility, which can hinder its dissolution in gastrointestinal fluids—a critical step for absorption.
-
Isomerization: this compound can isomerize to the less bioavailable alpha-acetyldigoxin, particularly in alkaline conditions. This conversion can significantly reduce the effective dose absorbed.[1]
-
P-glycoprotein (P-gp) Efflux: As a cardiac glycoside, this compound may be a substrate for the P-gp efflux pump in the intestines. This transporter actively pumps the drug back into the intestinal lumen, thereby reducing its net absorption.
-
First-Pass Metabolism: The drug may undergo metabolism in the intestine or liver before reaching systemic circulation, reducing its bioavailability.
-
-
Troubleshooting Steps:
-
Enhance Solubility and Dissolution Rate:
-
Solid Dispersions: Formulate this compound as a solid dispersion with a hydrophilic carrier to improve its wettability and dissolution rate.
-
Nanoparticle Formulations: Reduce the particle size to the nano-range to increase the surface area available for dissolution.
-
Lipid-Based Formulations (SEDDS/SMEDDS): Incorporate this compound into a self-emulsifying or self-microemulsifying drug delivery system to improve its solubilization in the gastrointestinal tract.
-
-
Prevent Isomerization:
-
pH Control: Use excipients that create a neutral or slightly acidic microenvironment within the formulation to minimize the conversion to alpha-acetyldigoxin.[1]
-
Excipient Selection: Avoid hygroscopic salts like potassium-magnesium-aspartate that can create an alkaline environment and promote isomerization.[1]
-
-
Address P-gp Efflux:
-
Co-administration with P-gp Inhibitors: While not a formulation strategy per se, in preclinical research, co-administration with a known P-gp inhibitor can help determine the extent to which efflux is limiting bioavailability.
-
-
Issue 2: Formulation Instability and Drug Degradation
-
Possible Causes:
-
Incompatible Excipients: Direct chemical interactions between this compound and certain excipients can lead to degradation.[2]
-
Moisture Content: The presence of water can facilitate hydrolytic degradation and may also promote isomerization.[2]
-
Manufacturing Process Stress: High temperatures or shear forces during processes like hot-melt extrusion for solid dispersions can cause thermal degradation.
-
-
Troubleshooting Steps:
-
Excipient Compatibility Studies: Conduct thorough compatibility studies with proposed excipients under accelerated conditions (e.g., elevated temperature and humidity) and analyze for degradation products using a stability-indicating HPLC method.
-
Moisture Control: Use anhydrous excipients where possible and control the humidity during manufacturing and storage.
-
Optimize Manufacturing Processes:
-
For solid dispersions prepared by solvent evaporation, use a low-temperature evaporation method.
-
For hot-melt extrusion, carefully select polymers with a lower processing temperature.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting point for a this compound solid dispersion formulation?
A1: A good starting point is to use a hydrophilic polymer such as polyvinylpyrrolidone (PVP) K30 or a copovidone like Kollidon® VA64. Begin with drug-to-carrier ratios of 1:5 and 1:10 (w/w). The solvent evaporation method is often a suitable initial approach to avoid thermal degradation.
Q2: Which lipids and surfactants are recommended for a this compound SEDDS formulation?
A2: For a SEDDS formulation, consider using medium-chain triglycerides (e.g., Capryol™ 90) as the oil phase, a non-ionic surfactant with a high HLB value (e.g., Cremophor® RH40 or Tween® 80), and a co-surfactant/solubilizer like Transcutol® HP or PEG 400. Start with an oil:surfactant:co-surfactant ratio of around 30:40:30 (v/v).
Q3: How can I confirm the successful formulation of this compound nanoparticles?
A3: Characterization should include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: To assess the surface charge and predict stability.
-
Encapsulation Efficiency and Drug Loading: Determined by separating the free drug from the nanoparticles and quantifying the encapsulated drug using HPLC.
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
Q4: What is the most critical factor to monitor during the stability testing of this compound formulations?
A4: Besides monitoring for degradation products, it is crucial to assess the extent of isomerization from this compound to alpha-acetyldigoxin. Your analytical method should be able to separate these two isomers.[1]
Q5: Are there any specific excipients that should be avoided when formulating this compound?
A5: Avoid highly alkaline excipients and hygroscopic salts, as they can promote the isomerization to the less bioavailable alpha-form.[1] It is also important to screen for excipient impurities that may react with the drug.[2]
III. Quantitative Data Summary
The following table summarizes published bioavailability data for this compound in basic formulations. This data can serve as a baseline for comparison when developing enhanced formulations.
| Formulation Type | Dose | Mean Bioavailability (%) | Standard Deviation (%) | Species | Reference |
| Oral Solution | Single Dose | 68.3 | 8.7 | Human | [1] |
| Oral Solution | Multiple Doses | 68.6 | 5.9 | Human | [1] |
| Tablets | Single Dose | 72.8 | 7.5 | Human | [1] |
| Tablets | Multiple Doses | 66.1 | 6.0 | Human | [1] |
| Alcoholic Solution | Single Dose | 94 | N/A | Human | |
| Tablets | Single Dose | 81 | N/A | Human | |
| Tablets | Steady State (AUC) | 77.7 | N/A | Human | [3] |
| Oral Solution | Steady State (AUC) | 84.5 | N/A | Human | [3] |
| Tablets | Steady State (Trough) | 91.2 | N/A | Human | [3] |
| Oral Solution | Steady State (Trough) | 93.8 | N/A | Human | [3] |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol
-
Dichloromethane
-
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:10 (w/w) ratio.
-
Dissolve both components in a 1:1 (v/v) mixture of methanol and dichloromethane to form a clear solution.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve.
-
Store the resulting powder in a desiccator.
-
Protocol 2: Preparation of this compound Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane
-
Purified water
-
-
Procedure:
-
Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of dichloromethane (organic phase).
-
Prepare a 2% (w/v) aqueous solution of PVA (aqueous phase).
-
Add the organic phase to 20 mL of the aqueous phase and emulsify using a probe sonicator for 2 minutes on an ice bath.
-
Stir the resulting emulsion at room temperature for 4 hours to allow for the evaporation of dichloromethane.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.
-
Wash the nanoparticle pellet twice with purified water to remove excess PVA.
-
Resuspend the nanoparticles in a small volume of water containing a cryoprotectant (e.g., 5% trehalose) and lyophilize.
-
Protocol 3: RP-HPLC Method for Quantification of this compound[5]
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series with a photodiode array detector.
-
Column: C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Water:Acetonitrile (65:35 v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Retention Time: Approximately 9.2 minutes.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 31.25 to 500 µg/mL.
-
-
Sample Preparation (from plasma):
-
To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.
-
V. Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Caption: A logical troubleshooting guide for addressing low bioavailability of this compound.
References
overcoming challenges in the chemical synthesis and purification of beta-acetyldigoxin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis and purification of β-acetyldigoxin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of β-acetyldigoxin.
Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient activation of acetic acid. | Ensure dicyclohexylcarbodiimide (DCC) is fresh and used in appropriate molar excess. The reaction is typically carried out in a suitable aprotic solvent. |
| Low purity of starting digoxin. | Use high-purity digoxin as the starting material. Impurities can interfere with the acetylation reaction. | |
| Inappropriate reaction temperature or time. | While specific optimal conditions can vary, monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2] | |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Formation of di- and polyacetylated digoxin derivatives. | Reduce the amount of acetylating agent or shorten the reaction time. These byproducts can be removed during purification.[3] |
| Presence of unreacted digoxin. | Drive the reaction to completion by ensuring adequate reaction time. Unreacted digoxin can be separated during purification and recycled.[3] | |
| Isomerization to α-acetyldigoxin. | Avoid basic conditions during the reaction and work-up, as β-acetyldigoxin can isomerize to the α-form in alkaline solutions.[4] |
Purification
| Issue | Potential Cause | Recommended Solution |
| Difficulty in Crystallization | Incorrect solvent system or concentration. | Utilize a two-step recrystallization process. First, dissolve the crude product in acetone and precipitate with n-hexane.[3] Then, dissolve the resulting solid in chloroform and precipitate with toluene.[3] |
| "Oiling out" instead of crystallization. | Ensure the solution is not supersaturated too quickly. Allow for slow cooling and consider seeding with a small crystal of pure β-acetyldigoxin. | |
| Low Purity After Recrystallization | Co-precipitation of impurities. | If impurities persist, consider an alternative purification method such as preparative High-Performance Liquid Chromatography (HPLC). |
| Incomplete removal of unreacted digoxin. | Unreacted digoxin can be recovered from the filtrate of the first recrystallization step and purified by recrystallization from a pyridine/ether/water mixture for recycling.[3] |
Analysis and Stability
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Resolution in HPLC | Inappropriate mobile phase or column. | A C18 column with a mobile phase of water:acetonitrile (65:35 v/v) at a flow rate of 1.5 ml/min and UV detection at 225 nm has been shown to be effective.[5] |
| Degradation of the sample in the analytical solvent. | Prepare solutions for analysis immediately before use to minimize potential degradation.[5] | |
| Product Degradation Over Time | Hydrolysis of the acetyl group. | Store β-acetyldigoxin in a dry, dark place at a low temperature (e.g., -20°C) to prevent hydrolysis and photolytic degradation.[5] |
| Isomerization in solution. | Avoid alkaline conditions in any solutions prepared for storage or analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing β-acetyldigoxin?
A1: The most common method is the partial acetylation of digoxin. This is typically achieved using acetic acid as the acetylating agent and a condensing agent such as dicyclohexylcarbodiimide (DCC).[3]
Q2: What are the main impurities I should expect during the synthesis?
A2: The main impurities include unreacted digoxin, di- and polyacetylated digoxin derivatives, and the α-isomer of acetyldigoxin.[3][4]
Q3: How can I monitor the progress of the acetylation reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress.[1][2] By spotting the starting material (digoxin), the reaction mixture, and a co-spot, you can observe the consumption of digoxin and the formation of the product.
Q4: What is the best way to purify crude β-acetyldigoxin?
A4: A two-step recrystallization process is generally effective. The first step involves dissolving the crude product in acetone and precipitating with n-hexane. The second step involves dissolving the product from the first step in chloroform and precipitating with toluene.[3]
Q5: How can I separate β-acetyldigoxin from its α-isomer?
A5: While challenging, separation of α- and β-isomers can often be achieved using High-Performance Liquid Chromatography (HPLC). An analytical method using an octylsilyl bonded silica column with a mobile phase of acetonitrile/methanol/water (100/11/188, v/v) has been reported for the analysis of α-acetyldigoxin.[6] This methodology can be scaled up to preparative HPLC for separation.
Q6: What are the recommended storage conditions for β-acetyldigoxin?
A6: β-acetyldigoxin should be stored in a well-closed container, protected from light, at a low temperature (e.g., -20°C) to minimize degradation.[5]
Q7: What are the main degradation pathways for β-acetyldigoxin?
A7: The primary degradation pathways are hydrolysis of the acetyl group, which can occur under acidic or alkaline conditions, and photolytic degradation. It is relatively stable to oxidative stress.[5]
Quantitative Data
Table 1: Physical and Chemical Properties of β-Acetyldigoxin
| Property | Value | Reference |
| Molecular Formula | C₄₃H₆₆O₁₅ | [3] |
| Molecular Weight | 822.98 g/mol | [3] |
| Melting Point | 249-251°C | [3] |
| Solubility | Practically insoluble in water, sparingly soluble in methylene chloride, slightly soluble in ethanol (96%). | [7] |
Table 2: HPLC Method Parameters for Purity Analysis
| Parameter | Value | Reference |
| Column | C18 (4.6 x 250 mm, 5 µm) | [5] |
| Mobile Phase | Water:Acetonitrile (65:35 v/v) | [5] |
| Flow Rate | 1.5 ml/min | [5] |
| Detection Wavelength | 225 nm | [5] |
| Retention Time | 9.2 min | [5] |
| Linearity Range | 31.25 - 500 µg/ml | [5] |
| Limit of Detection (LOD) | 0.289 µg/ml | [5] |
| Limit of Quantification (LOQ) | 0.965 µg/ml | [5] |
Experimental Protocols
Protocol 1: Synthesis of β-Acetyldigoxin from Digoxin
Materials:
-
Digoxin
-
Acetic Acid
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous aprotic solvent (e.g., pyridine or a mixture of dichloromethane and pyridine)
Procedure:
-
Dissolve digoxin in the chosen anhydrous aprotic solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add acetic acid to the solution. The molar ratio of digoxin to acetic acid should be optimized, but a slight excess of acetic acid is typically used.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of DCC in the same solvent to the cooled reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for a predetermined time. The reaction progress should be monitored by TLC.
-
Once the reaction is complete (as indicated by the consumption of digoxin on TLC), filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute acid (e.g., 1M HCl) to remove any remaining pyridine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification of β-Acetyldigoxin by Recrystallization
Materials:
-
Crude β-acetyldigoxin
-
Acetone
-
n-Hexane
-
Chloroform
-
Toluene
Procedure:
-
Dissolve the dried crude product (e.g., 42 g) in acetone (e.g., 480 ml) under reflux.[3]
-
With stirring, add n-hexane (e.g., 2400 ml) to the solution.[3]
-
Allow the solution to stand at room temperature for approximately 5 hours to allow for the formation of fine crystals.[3]
-
Filter the crystals under suction, wash with n-hexane, and dry in a vacuum oven at 40°C. This yields the first batch of crude β-acetyldigoxin.[3]
-
For further purification, dissolve this product (e.g., 31 g) in chloroform (e.g., 500 ml) under reflux.[3]
-
With stirring, add toluene (e.g., 2500 ml).[3]
-
Allow the solution to stand at room temperature for approximately 6 hours.[3]
-
Filter the resulting crystals, wash with toluene and then ether, and dry under vacuum to yield pure β-acetyldigoxin.[3]
Protocol 3: Analytical HPLC for Purity Assessment
Materials:
-
β-acetyldigoxin sample
-
HPLC grade water
-
HPLC grade acetonitrile
Procedure:
-
Prepare the mobile phase by mixing HPLC grade water and acetonitrile in a 65:35 (v/v) ratio.[5]
-
Prepare a stock solution of the β-acetyldigoxin sample in a suitable solvent (e.g., the mobile phase or a compatible organic solvent).
-
Set up the HPLC system with a C18 column (4.6 x 250 mm, 5 µm).[5]
-
Equilibrate the column with the mobile phase at a flow rate of 1.5 ml/min until a stable baseline is achieved.[5]
-
Set the UV detector to a wavelength of 225 nm.[5]
-
Inject the sample solution and run the analysis for a sufficient time to elute all components (a runtime of 20 minutes should be adequate to separate degradation products).[5]
-
Analyze the resulting chromatogram to determine the purity of the β-acetyldigoxin and identify any impurities.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. BETA-ACETYLDIGOXIN | 5355-48-6 [chemicalbook.com]
- 4. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatographic determination of alpha-acetyldigoxin in Digitalis lanata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nhathuocngocanh.com [nhathuocngocanh.com]
Technical Support Center: Monitoring and Managing Beta-Acetyldigoxin-Induced Cardiotoxicity in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with beta-acetyldigoxin in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in monitoring and managing this compound-induced cardiotoxicity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of this compound-induced cardiotoxicity in common animal models like rats and dogs?
A1: Initial signs of toxicity are often non-specific and can include gastrointestinal and behavioral changes. Look for anorexia (loss of appetite), nausea, vomiting, diarrhea, and lethargy.[1] These clinical signs often precede clear cardiovascular manifestations and should prompt closer monitoring of the animal.
Q2: What are the most critical parameters to monitor for detecting cardiotoxicity?
A2: The most critical parameters are continuous electrocardiogram (ECG) monitoring and regular assessment of serum electrolytes, particularly potassium.[1][2] ECG changes are a direct indicator of cardiac distress, while electrolyte imbalances, especially hypokalemia, can significantly increase sensitivity to this compound and precipitate toxicity.[3] Measurement of cardiac biomarkers like troponins can also provide quantitative evidence of myocardial injury.[4][5][6]
Q3: How do I differentiate between the therapeutic effects and toxic effects of this compound on an ECG?
A3: Therapeutic levels of digoxin typically cause characteristic "digoxin effects" on the ECG, such as ST-segment depression with a "scooped" or "sagging" appearance and potential shortening of the QT interval.[7] Toxic effects, however, manifest as arrhythmias and conduction blocks. These can include sinus bradycardia, atrioventricular (AV) blocks of varying degrees, and ventricular arrhythmias such as premature ventricular contractions (PVCs).[1][3][8] The emergence of these arrhythmias is a clear sign of cardiotoxicity.
Q4: What is the primary mechanism of this compound-induced cardiotoxicity?
A4: this compound, a cardiac glycoside, inhibits the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiomyocytes.[9][10] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the sodium-calcium exchanger.[9][10][11] Elevated intracellular calcium enhances cardiac contractility at therapeutic doses but leads to electrical instability and arrhythmias at toxic concentrations.[10]
Troubleshooting Guides
Issue 1: Unexpectedly Severe Bradycardia or High-Grade AV Block
-
Problem: The animal model develops severe sinus bradycardia or a second or third-degree AV block shortly after this compound administration, potentially leading to premature mortality.
-
Possible Causes:
-
Dosage Miscalculation: The administered dose may be too high for the specific animal's weight or metabolic state.
-
Electrolyte Imbalance: Pre-existing hypokalemia or hypomagnesemia can significantly increase myocardial sensitivity to this compound.[3]
-
Concurrent Medications: Co-administration of other drugs that affect heart rate or AV conduction (e.g., beta-blockers, calcium channel blockers) can have synergistic effects.
-
-
Solutions:
-
Immediate Action: If the animal's condition is unstable, consider immediate intervention. Atropine can be used to manage severe bradycardia.[10]
-
Review Dosing Protocol: Double-check all dose calculations and ensure accurate animal weights were used.
-
Assess Electrolytes: If possible from a baseline blood sample, check serum potassium and magnesium levels. Correct any imbalances as a priority.
-
Stagger Drug Administration: If using concurrent medications, consider a washout period or adjust the timing of administration to avoid peak synergistic effects.
-
Dose Titration: For future experiments, consider a dose-escalation study to determine the optimal dose for inducing the desired level of cardiotoxicity without causing premature mortality.
-
Issue 2: Absence of Significant ECG Changes Despite High Doses
-
Problem: The animal model does not show the expected arrhythmias or conduction disturbances even after administering a high dose of this compound.
-
Possible Causes:
-
Pharmacokinetic Variability: There can be significant inter-animal variability in the absorption and metabolism of this compound.
-
Hyperkalemia: Elevated serum potassium levels can counteract the effects of digoxin on the Na+/K+-ATPase pump, reducing its cardiotoxic effects.
-
Route of Administration: The chosen route of administration (e.g., oral gavage) may result in poor bioavailability.
-
-
Solutions:
-
Verify Drug Administration: Ensure the full dose was administered correctly. For oral administration, check for regurgitation.
-
Check Serum Digoxin Levels: If feasible, measure serum digoxin concentrations to confirm absorption.
-
Monitor Serum Potassium: Assess serum potassium levels to rule out hyperkalemia.
-
Consider a Different Route: Intravenous or intraperitoneal administration can provide more consistent bioavailability compared to oral routes.
-
Adjust Dosage: Gradually increase the dose in subsequent experiments while carefully monitoring for the first signs of toxicity.
-
Issue 3: Inconsistent or Non-Elevated Cardiac Biomarker Levels
-
Problem: Despite clear ECG evidence of cardiotoxicity, serum levels of cardiac troponin I (cTnI) or other biomarkers are not significantly elevated.
-
Possible Causes:
-
Timing of Blood Sampling: Cardiac troponins are released into the bloodstream following myocardial injury, and their levels may not peak until several hours after the initial insult.
-
Severity of Injury: Early or mild cardiotoxicity may cause electrical disturbances without significant myocyte necrosis, leading to minimal biomarker release.
-
Assay Sensitivity: The specific biomarker assay being used may not be sensitive enough to detect low levels of protein release.
-
-
Solutions:
-
Optimize Sampling Time: Collect blood samples at multiple time points (e.g., baseline, 2, 4, 6, and 24 hours post-administration) to capture the peak biomarker concentration.
-
Correlate with Histopathology: At the end of the study, perform histopathological analysis of the heart tissue to confirm the extent of myocardial damage.
-
Use a Multi-Biomarker Panel: Consider measuring a panel of biomarkers, including natriuretic peptides (e.g., NT-proBNP), which can indicate cardiac stress and hypertrophy, in addition to markers of necrosis like troponins.
-
Validate Assay: Ensure the biomarker assay is validated for the animal species being studied and has the required sensitivity.
-
Data Presentation
Table 1: Toxic Doses of this compound in Animal Models
| Animal Model | Route of Administration | Toxic Dose (LD50/LDLo) | Effect | Reference |
| Dog | Oral | 422 µg/kg (LD50) | Muscle contraction, vomiting | [12] |
| Cat | Intravenous | 285 µg/kg (LDLo) | Lethal | [12] |
| Cat | Intraduodenal | 413 µg/kg (LDLo) | Lethal | [12] |
LD50: Lethal dose for 50% of the population. LDLo: Lowest published lethal dose.
Table 2: Expected ECG Changes in Digoxin-Induced Cardiotoxicity in Rats
| ECG Parameter | Expected Change | Notes |
| PR Interval | Prolongation | Indicates slowing of AV conduction. |
| QTc Interval | Decrease | A characteristic effect of digoxin. |
| RR Interval | Prolongation | Reflects a decrease in heart rate (bradycardia). |
| Arrhythmias | Emergence of PVCs, AV blocks, Tachyarrhythmias | Key indicators of toxicity. |
Table 3: Cardiac Troponin I (cTnI) Levels in a Rat Model of Digoxin Toxicity
| Treatment Group | Mean cTnI Concentration (ng/mL) ± SD |
| Control | 0.61 ± 0.11 |
| Low Dose (1.5 mg/kg) | Not significantly different from control |
| Intermediate Dose (3 mg/kg) | Not significantly different from control |
| High Dose (6 mg/kg) | Significantly elevated (e.g., >1.5 ng/mL) |
Note: These values are illustrative and can vary based on the specific study protocol and assay used. A significant increase in cTnI is expected with high, cardiotoxic doses.[4][5][6]
Experimental Protocols
Protocol 1: Induction of this compound Cardiotoxicity in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Fasting: Fast animals overnight before drug administration but allow free access to water.
-
Drug Preparation: Prepare a fresh solution of this compound in a suitable vehicle (e.g., saline or distilled water).
-
Administration: Administer this compound via oral gavage or intraperitoneal injection. For a chronic toxicity model, a high dose of 6 mg/kg daily for an extended period (e.g., 90 days) has been shown to induce cardiotoxicity.[5][6] For acute studies, higher doses may be required, and a pilot study to determine the appropriate dose is recommended.
-
Monitoring: Immediately after administration, begin continuous ECG monitoring and observe for clinical signs of toxicity.
Protocol 2: ECG Recording in Anesthetized Rats
-
Anesthesia: Anesthetize the rat with an appropriate agent (e.g., intraperitoneal injection of thiopental at 50 mg/kg).[13]
-
Positioning: Secure the animal in a supine position on a non-conductive surface.
-
Electrode Placement: Place subcutaneous needle electrodes on the right forelimb, left forelimb, and left hindlimb for standard Lead II recordings. A ground electrode can be placed on the right hindlimb.[13]
-
Recording: Connect the electrodes to an ECG recording system. Record the ECG at a paper speed of 50 mm/s.[13]
-
Analysis: Analyze the ECG for heart rate (calculated from the RR interval), PR interval, QRS duration, and QT interval. Correct the QT interval for heart rate using Bazett's formula (QTc = QT/√RR).[13]
Protocol 3: Blood Sample Collection from the Lateral Tail Vein in Rats
-
Restraint: Place the rat in a suitable restrainer.
-
Vein Dilation: If necessary, warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Puncture: Puncture one of the lateral tail veins with a sterile 25-gauge needle.
-
Collection: Collect the blood into appropriate tubes (e.g., EDTA tubes for plasma, serum separator tubes for serum). For a 200-400 µL blood sample, use 10 µL of 0.1 M EDTA.[14]
-
Processing:
-
For Serum: Allow the blood to clot at room temperature for approximately 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C.[14]
-
For Plasma: Centrifuge the blood sample immediately after collection under the same conditions.
-
-
Storage: Aspirate the serum or plasma and store it at -80°C until biomarker analysis.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of this compound-induced cardiotoxicity.
Caption: Experimental workflow for assessing this compound cardiotoxicity.
Caption: Logical relationship for troubleshooting unexpected outcomes.
References
- 1. sid.ir [sid.ir]
- 2. Digitalis Toxicity Workup: Approach Considerations, Electrolyte Evaluation, Electrocardiography [emedicine.medscape.com]
- 3. Digoxin & cardiac glycosides: toxicity & therapeutic use - EMCrit Project [emcrit.org]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. litfl.com [litfl.com]
- 8. Electrocardiographic manifestation of digoxin toxicity in a Pomeranian dog [ijvm.ut.ac.ir]
- 9. droracle.ai [droracle.ai]
- 10. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 12. RTECS NUMBER-IH6330000-Chemical Toxicity Database [drugfuture.com]
- 13. Noninvasive recording of electrocardiogram in conscious rat: A new device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sampling Blood from the Lateral Tail Vein of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Narrow Therapeutic Index of Beta-Acetyldigoxin: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for conducting experiments with beta-acetyldigoxin, a cardiac glycoside with a notoriously narrow therapeutic index. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may arise during preclinical and clinical research, ensuring data integrity and subject safety.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the experimental use of this compound.
Q1: What is this compound and why is its narrow therapeutic index a major consideration?
A1: this compound is a cardiac glycoside used to treat heart conditions like atrial fibrillation and congestive heart failure.[1] Its primary mechanism of action involves the inhibition of the sodium-potassium ATPase pump in cardiac muscle cells.[1] This inhibition leads to an increase in intracellular calcium, which in turn enhances the force of heart muscle contraction (a positive inotropic effect).[1]
The term "narrow therapeutic index" signifies that the range of doses at which this compound is effective is very close to the doses at which it becomes toxic.[2][3] Even small variations in blood concentration can lead to either a lack of efficacy or severe adverse effects, including life-threatening arrhythmias.[2][4] Therefore, precise dosing and careful monitoring are critical in experimental settings.
Q2: How is this compound metabolized and what is its active form?
A2: Following administration, this compound is absorbed in the gastrointestinal tract and subsequently deacetylated, primarily in the intestinal mucosa, to its active metabolite, digoxin.[1][5] For experimental purposes, it is crucial to understand that the systemic effects observed are predominantly due to digoxin. Therefore, monitoring of digoxin levels is standard practice.[6]
Q3: What are the typical therapeutic and toxic plasma concentrations for digoxin, the active metabolite of this compound?
A3: Therapeutic drug monitoring (TDM) is essential when working with this compound.[7] The target therapeutic range for digoxin in plasma is generally considered to be between 0.5 and 1.2 ng/mL.[8][9] Concentrations exceeding 1.2 ng/mL are associated with an increased risk of toxicity.[8]
Table 1: Digoxin Plasma Concentrations and Associated Effects
| Concentration Range (ng/mL) | Associated Effect |
| 0.5 - 1.2 | Therapeutic Range[8][9] |
| > 1.2 | Increased Risk of Toxicity[8] |
| > 2.0 | High Probability of Toxic Symptoms |
Q4: What are the initial signs of this compound toxicity to watch for in animal models?
A4: In preclinical toxicology studies, it is vital to monitor for clinical signs of toxicity.[10] For cardiac glycosides like this compound, these can include:
-
Cardiovascular: Arrhythmias (e.g., atrioventricular block, tachycardias).[4]
-
Gastrointestinal: Nausea, vomiting, diarrhea, and decreased appetite.
-
Neurological: Lethargy, ataxia (incoordination), tremors, and convulsions.[11]
-
General: Weight loss, piloerection (hair standing on end), and hunched posture.[10]
Close observation of animals, including regular monitoring of body weight and electrocardiograms (ECGs), is crucial for early detection of toxicity.[12][13]
II. Troubleshooting Experimental Issues
This section provides practical guidance for addressing specific problems that may arise during your experiments.
Problem 1: High variability in plasma drug concentrations across experimental subjects.
-
Possible Cause: Inconsistent oral bioavailability. The absorption of this compound can be influenced by gastrointestinal motility and food intake.
-
Troubleshooting Steps:
-
Standardize Administration: Administer the compound at the same time each day and in a consistent manner relative to feeding schedules (e.g., fasting or with a standardized meal).
-
Consider Formulation: The formulation of this compound can impact its absorption. Ensure you are using a consistent and well-characterized formulation. The acetyl group on this compound is intended to improve absorption compared to digoxin.[5]
-
Monitor Renal Function: Digoxin is primarily eliminated by the kidneys.[1] Any impairment in renal function can lead to drug accumulation and higher plasma concentrations. Monitor renal function parameters (e.g., creatinine, BUN) in your animal models.
-
Check for Drug Interactions: Co-administration of other drugs can affect the absorption and elimination of digoxin. For example, drugs that inhibit P-glycoprotein can increase digoxin levels.[14][15]
-
Problem 2: Unexpected cardiac arrhythmias are observed at presumed therapeutic doses.
-
Possible Cause: The narrow therapeutic window means that even slight overdosing can lead to cardiotoxicity. Individual differences in metabolism and clearance can also contribute.
-
Troubleshooting Steps:
-
Confirm Dosing Calculations: Double-check all dosing calculations, including conversions from body weight to dose.
-
Initiate Therapeutic Drug Monitoring (TDM): If not already in place, implement a robust TDM protocol to measure plasma digoxin concentrations. This will allow you to correlate the observed effects with actual drug exposure.
-
Establish a Dose-Response Curve: Conduct a pilot study to establish a clear dose-response relationship in your specific animal model and experimental conditions.
-
Monitor Electrolytes: Hypokalemia (low potassium), hypercalcemia (high calcium), and hypomagnesemia (low magnesium) can increase the sensitivity of the heart to digoxin's toxic effects.[4] Monitor and maintain normal electrolyte levels in your subjects.
-
Problem 3: Difficulty in accurately quantifying this compound or digoxin in plasma samples.
-
Possible Cause: The low concentrations of these compounds in plasma require highly sensitive and specific analytical methods.
-
Troubleshooting Steps:
-
Utilize a Validated LC-MS/MS Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of digoxin in biological matrices due to its high sensitivity and specificity.[16][17][18]
-
Optimize Sample Preparation: Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is critical to remove interfering substances from the plasma matrix.[17][19]
-
Use an Appropriate Internal Standard: An internal standard, such as digitoxin or a stable isotope-labeled version of digoxin, is essential for accurate quantification to account for variability in sample processing and instrument response.[16][18]
-
Address Adduct Formation: In mass spectrometry, digoxin can form adducts (e.g., with sodium or potassium), which can complicate analysis. The method should be optimized to consistently measure a specific adduct or the protonated molecule.[17]
-
III. Experimental Protocols & Visualizations
This section provides an overview of a key experimental protocol and visual aids to understand relevant pathways and workflows.
Experimental Protocol: Quantification of Digoxin in Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters will need to be optimized for your particular instrumentation and experimental setup.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard (e.g., digitoxin).
-
Add 500 µL of a suitable organic solvent (e.g., a mixture of ethyl acetate and heptane).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both digoxin and the internal standard.[18]
-
-
-
Data Analysis:
-
Construct a calibration curve using standards of known digoxin concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of digoxin in the unknown samples by interpolating from the calibration curve.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Therapeutic Drug Monitoring (TDM) workflow.
Caption: Cellular pathway of digoxin-induced cardiotoxicity.
References
- 1. What is the mechanism of Acetyldigoxin? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic range of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 5. Embryotox - Acetyldigoxin [embryotox.de]
- 6. [Pharmacokinetics of beta-methyldigoxin and this compound in patients with cirrhosis of the liver (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
- 8. Drug therapy monitoring (TDM) of Digoxin: safety and efficacy review [pharmacia.pensoft.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Spontaneous Incidence of Neurological Clinical Signs in Preclinical Species Using Cage-side Observations or High-definition Video Monitoring: A Retrospective Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Pharmacokinetics and cardiac effect of this compound and digitoxin in combination therapy with nifedipine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Pharmacokinetic and cardiac efficacy of this compound and digitoxin in combination therapy with diltiazem] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Current status of cardiac glycoside drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sensitive and specific LC-MS assay for quantification of digoxin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A rapid and sensitive LC/MS/MS assay for quantitative determination of digoxin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LC-MS assay for quantitative determination of cardio glycoside in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Drug-Drug Interaction Effects on Beta-Acetyldigoxin Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the pharmacokinetic drug-drug interactions of beta-acetyldigoxin.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental studies on this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound Caco-2 permeability results | Inconsistent Caco-2 cell monolayer integrity. | Regularly check the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers to ensure they are within the acceptable range (typically >200 Ω·cm²). Use a paracellular marker like Lucifer yellow to confirm monolayer integrity. |
| Non-specific binding of this compound to the plate or cells. | Pre-treat plates with a blocking agent. Include a protein like bovine serum albumin (BSA) in the transport buffer to reduce non-specific binding. Always calculate and report the percentage recovery. | |
| Contamination of cell cultures. | Maintain strict aseptic techniques during cell culture. Regularly test for mycoplasma contamination. | |
| Low recovery of this compound during plasma sample extraction for LC-MS/MS analysis | Inefficient extraction method. | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, test different organic solvents. For SPE, evaluate different cartridge types and elution solvents. |
| Degradation of this compound during sample processing. | Keep samples on ice or at 4°C throughout the extraction process. Minimize the time between sample collection and analysis. Investigate the stability of this compound under different pH and temperature conditions. | |
| Inconsistent pharmacokinetic data in animal studies | Inter-animal variability in drug metabolism and transport. | Use a sufficient number of animals per group to achieve statistical power. Consider using a crossover study design to minimize inter-animal variability. |
| Issues with drug formulation and administration. | Ensure the drug formulation is homogenous and the dose is administered accurately. For oral administration, consider the impact of food on absorption. | |
| Difficulty in interpreting the contribution of P-gp vs. CYP3A4 to a drug interaction | Many inhibitors affect both P-glycoprotein (P-gp) and Cytochrome P450 3A4 (CYP3A4). | Use a combination of in vitro and in vivo studies. In vitro, use specific inhibitors for P-gp (e.g., valspodar) and CYP3A4 (e.g., ketoconazole) in separate experiments. In vivo, a P-gp substrate that is not a CYP3A4 substrate can be used as a probe. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism of drug-drug interactions affecting this compound pharmacokinetics?
A1: The primary mechanism involves the inhibition or induction of the efflux transporter P-glycoprotein (P-gp), for which this compound is a substrate.[1] Co-administration with P-gp inhibitors can lead to increased plasma concentrations of this compound and its active metabolite, digoxin. Additionally, as a prodrug of digoxin, interactions involving enzymes that metabolize digoxin, such as CYP3A4, are also a consideration.
Q2: Is this compound metabolized by cytochrome P450 enzymes?
A2: this compound is rapidly deacetylated to digoxin. While the direct metabolism of this compound by CYPs is not extensively documented, its active metabolite, digoxin, undergoes sequential metabolism to digoxigenin bis-digitoxoside (Dg2) and digoxigenin mono-digitoxoside (Dg1) in rat liver microsomes. This process is inhibited by the CYP3A inhibitor ketoconazole, suggesting the involvement of CYP3A enzymes in digoxin's metabolism. Therefore, potent CYP3A4 inhibitors could potentially affect the overall disposition of this compound by inhibiting the metabolism of its active metabolite.
Experimental Design and Protocols
Q3: What is a standard in vitro model to assess the P-gp substrate potential of this compound?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model.[1] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of P-gp. A bidirectional transport study is performed to determine the apparent permeability coefficients (Papp) in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
Q4: How can I quantify this compound in plasma samples?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites in biological matrices. A detailed protocol would involve protein precipitation or liquid-liquid/solid-phase extraction, followed by chromatographic separation on a C18 column and detection using a mass spectrometer in multiple reaction monitoring (MRM) mode.
Data Interpretation
Q5: What do changes in the efflux ratio in a Caco-2 assay in the presence of a known P-gp inhibitor signify?
A5: A significant reduction in the efflux ratio of this compound in the presence of a known P-gp inhibitor, such as valspodar (PSC-833), confirms that this compound is a substrate of P-gp.[1] The inhibitor competes with this compound for binding to P-gp, thereby reducing its efflux from the cells.
Q6: How can I extrapolate in vitro findings to predict clinical drug-drug interactions?
A6: In vitro data can be used to inform physiologically based pharmacokinetic (PBPK) models. These models integrate physicochemical properties of the drug, in vitro metabolism and transport data, and physiological parameters to simulate the pharmacokinetics of the drug in vivo and predict the potential magnitude of drug-drug interactions.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro and clinical studies on this compound and its interactions.
Table 1: In Vitro P-glycoprotein Transport of this compound in Caco-2 Cells
| Compound | Net Transport Rate (%) | Inhibition by 1 µM PSC-833 |
| This compound | 16.2 ± 1.6 | Complete Inhibition |
| Digoxin (Reference) | 16.0 ± 4.4 | Complete Inhibition |
| Digitoxin | 15.0 ± 3.3 | Complete Inhibition |
| alpha-Methyldigoxin | 13.5 ± 4.8 | Complete Inhibition |
| Data from a study assessing polarized transport in Caco-2 cells. Net transport rate represents the percentage of the initial drug concentration transported from the basolateral to the apical side after a specific time.[1] |
Table 2: Pharmacokinetic Parameters of this compound With and Without Diltiazem in Patients with Cardiac Insufficiency
| Parameter | This compound Alone | This compound + Diltiazem | % Change |
| Digoxin Plasma Concentration (ng/mL) | 0.65 ± 0.27 | 0.93 ± 0.35 | +43% |
| Data from a clinical study in 12 patients. Diltiazem was administered at a dose of 180 mg/day. |
Experimental Protocols
Caco-2 Permeability Assay for P-glycoprotein Substrate Identification
1. Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto permeable Transwell® inserts (e.g., 12-well format) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
2. Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. Values should be stable and above 200 Ω·cm².
-
Perform a Lucifer yellow permeability assay to assess the integrity of the paracellular pathway.
3. Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Prepare dosing solutions of this compound in the transport buffer at the desired concentration (e.g., 10 µM).
-
To assess P-gp inhibition, prepare a dosing solution containing this compound and a known P-gp inhibitor (e.g., 1 µM valspodar).
-
For Apical-to-Basolateral (A-B) transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For Basolateral-to-Apical (B-A) transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
4. Sample Analysis and Data Calculation:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as: ER = Papp(B-A) / Papp(A-B).
LC-MS/MS Method for Quantification of this compound in Human Plasma
(This is a general protocol adaptable for this compound based on methods for digoxin)
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.
-
3. Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.
-
Analyze the calibration standards, quality control samples, and unknown samples.
-
Quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: Workflow for assessing drug-drug interaction potential of this compound.
Caption: Simplified signaling pathways involved in the regulation of P-glycoprotein expression.
References
Validation & Comparative
A Comparative Analysis of Bioavailability: Beta-Acetyldigoxin Versus Digoxin
A comprehensive review of experimental data indicates that beta-acetyldigoxin, a derivative of digoxin, generally exhibits comparable or slightly higher bioavailability than digoxin, particularly when administered in oral formulations. This guide provides a detailed comparison of their bioavailability, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
Quantitative Bioavailability Data
The following table summarizes the key bioavailability parameters for this compound and digoxin from various comparative studies. Bioavailability is a measure of the rate and extent to which a drug is absorbed and becomes available at the site of action. It is often expressed as a percentage of the administered dose that reaches the systemic circulation.
| Drug Formulation | Bioavailability (Mean %) | Study Population | Key Findings |
| This compound Tablets | 77.7% (based on AUC)[3] | 12 healthy male volunteers | - |
| 91.2% (based on trough values)[3] | 12 healthy male volunteers | Bioavailability was higher when calculated from trough concentrations in steady state.[3] | |
| 72.8% (single dose)[4] | 8 healthy volunteers | No significant difference in bioavailability between single and multiple dose regimens.[4] | |
| 66.1% (multiple doses)[4] | 8 healthy volunteers | - | |
| 81%[5] | 11 healthy volunteers | This compound tablets showed higher bioavailability than digoxin tablets in the same study.[5] | |
| This compound Oral Solution | 84.5% (based on AUC)[3] | 12 healthy male volunteers | - |
| 93.8% (based on trough values)[3] | 12 healthy male volunteers | Showed slightly higher bioavailability than the tablet form in the same study.[3] | |
| 68.3% (single dose)[4] | 8 healthy volunteers | - | |
| 68.6% (multiple doses)[4] | 8 healthy volunteers | - | |
| 94%[5] | 11 healthy volunteers | Nearly complete absorption was observed with the alcoholic solution.[5] | |
| Digoxin Tablets | 63.5%[5] | 11 healthy volunteers | Lower bioavailability compared to this compound tablets in the same study.[5] |
| ~70%[6] | General information | The bioavailability of digoxin tablets can be influenced by factors like dissolution rate and gastrointestinal motility.[7] | |
| Digoxin Oral Solution/Elixir | 79.2%[5] | 11 healthy volunteers | Showed lower bioavailability than the this compound solution in the same study.[5] |
| ~80%[6] | General information | Generally exhibits higher bioavailability than digoxin tablets.[6] |
Experimental Protocols
The determination of bioavailability for this compound and digoxin typically involves in-vivo studies in healthy volunteers. The following is a generalized experimental protocol based on the methodologies described in the cited studies.
Study Design: A common approach is a randomized, crossover study design.[3][5] This design allows each subject to serve as their own control, minimizing inter-individual variability.
Subjects: Studies are typically conducted in a small group of healthy adult male volunteers.[3][4][5] The number of participants in the reviewed studies ranged from 8 to 12 individuals.[3][4][5]
Drug Administration:
-
Oral Formulations: Subjects receive a single oral dose of either this compound or digoxin in tablet or solution form.[4][5] In some studies, multiple doses are administered over a period to reach a steady state.[3][4]
-
Intravenous Administration: To determine absolute bioavailability, an intravenous (IV) dose of digoxin is administered to serve as a reference, as IV administration ensures 100% bioavailability.[5][7]
Blood Sampling: Blood samples are collected at predetermined time intervals after drug administration. For single-dose studies, this typically extends up to 48 hours.[8] For steady-state studies, trough concentrations are measured over several days.[3]
Urine Collection: In conjunction with blood sampling, urine is often collected for a specified period (e.g., 24 hours to 7 days) to measure the amount of excreted drug.[3][8]
Analytical Methods: The concentration of digoxin (as this compound is metabolized to digoxin) in plasma, serum, and urine is determined using validated analytical methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[9][10]
Pharmacokinetic Analysis: The collected data is used to calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC): This represents the total drug exposure over time.[11]
-
Maximum Concentration (Cmax): The peak plasma concentration of the drug.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
Bioavailability (F) is then calculated using the following formula for absolute bioavailability:
F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)
For relative bioavailability, the AUC of the test formulation is compared to that of a reference formulation.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative bioavailability study.
Caption: A flowchart of a typical bioavailability study.
Signaling Pathway of Digoxin and its Derivatives
The therapeutic and toxic effects of digoxin and its derivatives, including this compound, are primarily mediated by their inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac muscle cells (myocytes).
Caption: Mechanism of action of digoxin.
Inhibition of the Na+/K+-ATPase pump by digoxin leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger, which normally pumps calcium out of the cell. The resulting increase in intracellular calcium enhances the contractility of the cardiac muscle, which is the basis of its therapeutic effect in heart failure.[2]
References
- 1. β-Acetyldigoxin – Wikipedia [de.wikipedia.org]
- 2. What is the mechanism of Acetyldigoxin? [synapse.patsnap.com]
- 3. [Absolute bioavailability of this compound from tablets and drops in healthy subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of this compound after single and repeated doses of tablets and solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Bioavailability of this compound and digoxin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 7. Bioavailability of drugs: the digoxin dilemma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Biological availability of digoxin and this compound after single-dose administration (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Pharmacokinetics of beta-methyldigoxin and this compound in patients with cirrhosis of the liver (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative bioavailability study of two tablet formulations of digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Beta-acetyldigoxin and Alpha-acetyldigoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two acetylated derivatives of digoxin: beta-acetyldigoxin and alpha-acetyldigoxin. Both are cardiac glycosides used in the management of heart conditions. Understanding their distinct pharmacokinetic properties is crucial for optimizing therapeutic outcomes and guiding further drug development. This analysis is based on available experimental data.
Executive Summary
This compound and alpha-acetyldigoxin are prodrugs that are converted to the active compound, digoxin, in the body. However, their stereoisomeric difference leads to notable variations in their pharmacokinetic profiles, particularly in terms of bioavailability. Experimental evidence consistently indicates that this compound exhibits superior bioavailability compared to its alpha-isomer. This difference is attributed to factors such as absorption characteristics and potential isomerization. Both compounds are substrates for the P-glycoprotein efflux pump, which influences their transport and disposition.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and alpha-acetyldigoxin based on findings from comparative studies.
| Pharmacokinetic Parameter | This compound | Alpha-acetyldigoxin | Key Findings and Citations |
| Bioavailability (Oral) | Higher | Lower | Alpha-acetyldigoxin demonstrates lower bioavailability than this compound.[1] The bioavailability of this compound tablets has been reported to be around 81-82%.[2] In solution, its absorption can be nearly complete (94%).[2] |
| Absorption | Rapidly passes the stomach (half-life of 10 min) and is mostly absorbed unchanged in the duodenum.[3] | Information on the specific rate and site of absorption is less detailed, but overall absorption is less efficient than the beta-isomer. | The acetyl groups in these prodrugs are believed to enhance their lipophilicity and absorption compared to digoxin.[4] |
| Metabolism | Undergoes deacetylation in the intestinal wall and liver to form the active metabolite, digoxin.[4][5][6] A small portion can be transformed to alpha-acetyldigoxin in the duodenum.[3] | Also metabolized to digoxin. | The primary metabolic pathway for both is the removal of the acetyl group. |
| Distribution | As a prodrug of digoxin, it is expected to have a large volume of distribution after conversion, with high affinity for skeletal and cardiac muscles.[7] | Similar to this compound, its distribution is dictated by the resulting digoxin. | Dosing should be based on lean body mass as adipose tissue is not a significant reservoir for digoxin.[7] |
| Excretion | Primarily excreted by the kidneys as digoxin and its metabolites.[4][6] | Excreted via the same pathways as this compound following conversion to digoxin. | Renal function is a critical factor in the clearance of these compounds.[7][8] |
| P-glycoprotein Interaction | Substrate of P-glycoprotein.[9] | Substrate of P-glycoprotein.[9] | P-glycoprotein-mediated efflux can impact the absorption and overall bioavailability of both isomers.[9] |
Experimental Protocols
The data presented in this guide are derived from clinical trials involving healthy human volunteers and patients. The methodologies employed in these key studies are outlined below.
Bioavailability Studies
Objective: To compare the bioavailability of orally administered this compound and alpha-acetyldigoxin.
Methodology:
-
Study Design: Typically, a single-dose, crossover study design is used.[2] Some studies also evaluate steady-state pharmacokinetics after multiple doses.[10][11]
-
Subjects: Healthy volunteers are recruited for these studies.[1][2]
-
Drug Administration: Subjects receive a single oral dose of either this compound or alpha-acetyldigoxin. After a washout period, they receive the other formulation. Intravenous administration of digoxin is often used as a reference for absolute bioavailability.[2]
-
Sample Collection: Blood samples are collected at predetermined time points after drug administration. Urine samples may also be collected.[10][12]
-
Analytical Method: Plasma and urine concentrations of digoxin and its acetylated derivatives are measured using techniques such as radioimmunoassay or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]
-
Pharmacokinetic Analysis: Key parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) are calculated to assess the extent and rate of absorption.[12][14]
In Vitro Transport Studies
Objective: To determine if this compound and alpha-acetyldigoxin are substrates of the P-glycoprotein transporter.
Methodology:
-
Cell Lines: Polarized P-glycoprotein-expressing cell lines, such as Caco-2 and L-MDR1 (LLC-PK1 cells transfected with the human MDR1 gene), are utilized.[9]
-
Transport Assay: The transport of the compounds across the cell monolayer is measured in both the apical-to-basolateral and basolateral-to-apical directions.[9]
-
Inhibition: The experiment is repeated in the presence of a known P-glycoprotein inhibitor, such as valspodar (PSC-833), to confirm P-glycoprotein-mediated transport.[9]
-
Quantification: The concentrations of the compounds in the receiver compartments are determined by appropriate analytical methods.
-
Data Analysis: A significantly higher transport rate in the basolateral-to-apical direction compared to the apical-to-basolateral direction, which is inhibited by a P-glycoprotein inhibitor, indicates that the compound is a substrate of P-glycoprotein.[9]
Visualizing the Metabolic Fate of Acetyldigoxin Isomers
The following diagram illustrates the generalized metabolic pathway of both beta- and alpha-acetyldigoxin following oral administration.
Caption: Metabolic pathway of acetyldigoxin isomers.
Conclusion
The pharmacokinetic profiles of this compound and alpha-acetyldigoxin, while leading to the same active compound, are not interchangeable. This compound consistently demonstrates superior bioavailability, which is a critical consideration for clinical efficacy and dosing. The potential for isomerization of beta- to alpha-acetyldigoxin under certain conditions can also impact its therapeutic effect by reducing bioavailability.[1] Both isomers are substrates for P-glycoprotein, a factor that can contribute to inter-individual variability and potential drug-drug interactions. For drug development professionals, these findings highlight the importance of stereoisomeric purity and formulation strategies to ensure consistent and optimal drug delivery. Further research could focus on elucidating the precise mechanisms underlying the differences in absorption and the clinical implications of their interaction with P-glycoprotein.
References
- 1. [Isomerisation and bioavailability of beta- and alpha-acetyldigoxin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Bioavailability of this compound and digoxin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Fate of orally administered this compound in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Acetyldigoxin? [synapse.patsnap.com]
- 5. media.dav-medien.de [media.dav-medien.de]
- 6. β-Acetyldigoxin – Wikipedia [de.wikipedia.org]
- 7. Digoxin – Pharmacokinetics [sepia2.unil.ch]
- 8. What is Acetyldigoxin used for? [synapse.patsnap.com]
- 9. P-glycoprotein-mediated transport of digitoxin, alpha-methyldigoxin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioavailability of this compound after single and repeated doses of tablets and solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Absolute bioavailability of this compound from tablets and drops in healthy subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Biological availability of digoxin and this compound after single-dose administration (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Pharmacokinetics of beta-methyldigoxin and this compound in patients with cirrhosis of the liver (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and bioequivalence study of two digoxin formulations after single-dose administration in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Inotropic Effects of Beta-Acetyldigoxin and Other Cardiac Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inotropic effects of beta-acetyldigoxin and other prominent cardiac glycosides, including digoxin, digitoxin, and ouabain. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the nuanced differences in the pharmacological actions of these compounds.
Executive Summary
Cardiac glycosides are a class of drugs renowned for their positive inotropic effects, meaning they increase the force of myocardial contraction. This action is primarily mediated by their inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[1][2] While all cardiac glycosides share this fundamental mechanism, they exhibit distinct pharmacokinetic and pharmacodynamic profiles, leading to variations in their potency, onset of action, and therapeutic windows. This compound, a derivative of digoxin, is suggested to have favorable absorption characteristics. This guide synthesizes available data to facilitate a comparative understanding of its inotropic efficacy against other well-established cardiac glycosides.
Data Presentation: Inotropic Effects
The following tables summarize quantitative data on the inotropic effects of various cardiac glycosides based on preclinical studies. It is important to note that direct comparative studies encompassing all listed glycosides under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental models and methodologies employed.
Table 1: Comparative Inotropic Effects on Isolated Heart Preparations
| Cardiac Glycoside | Animal Model | Inotropic Parameter | Effective Concentration Range | Maximum Inotropic Effect (% increase) | ED50 (Concentration for 50% of max effect) | Reference |
| Digoxin | Rat | Force of Contraction | 8 x 10⁻⁶ M - 6 x 10⁻⁵ M | ~100% | 2.4 x 10⁻⁵ M | [3] |
| Digitoxin | Rat | Force of Contraction | 3.6 x 10⁻⁶ M - 2.4 x 10⁻⁵ M | ~50% | 9.5 x 10⁻⁶ M | [3] |
| Ouabain | Rat | Force of Contraction | 8 x 10⁻⁶ M - 6 x 10⁻⁵ M | ~100% | 2.3 x 10⁻⁵ M | [3] |
| Ouabain | Guinea Pig | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Digoxin | Guinea Pig | Sinoatrial Slowing / Shortening of Electromechanical Systole | 0.34 mg/kg (for 20% rate reduction) | Not Specified | Not Specified | [5] |
| Digitoxin | Guinea Pig | Sinoatrial Slowing / Shortening of Electromechanical Systole | 1.12 mg/kg (for 20% rate reduction) | Digitoxin produced significantly greater shortening of electromechanical systole than ouabain or digoxin for a comparable rate reduction. | Not Specified | [5] |
| Ouabain | Guinea Pig | Sinoatrial Slowing / Shortening of Electromechanical Systole | 0.07 mg/kg (for 20% rate reduction) | Not Specified | Not Specified | [5] |
Note: Data for this compound in a directly comparable format was not available in the reviewed literature.
Table 2: Comparative Effects on Systolic Time Intervals in Humans
| Cardiac Glycoside | Inotropic Parameter | Effect | Onset of Action (Oral) | Peak Action (Oral) | Reference |
| Beta-methyldigoxin | PEP/LVET Ratio & Ejection Fraction | Significant reduction in PEP/LVET and increase in ejection fraction, comparable in magnitude to digoxin. | 20 minutes | 45 minutes | [6] |
| Digoxin | PEP/LVET Ratio & Ejection Fraction | Significant reduction in PEP/LVET and increase in ejection fraction. | 2 hours | 8 hours | [6] |
| Digoxin | QS2c (Corrected Electromechanical Systole) | Positive inotropic effect. | Not Specified | Not Specified | [7] |
| Digitoxin | QS2c (Corrected Electromechanical Systole) | Positive inotropic effect, same as digoxin at mid-therapeutic serum concentrations. | Not Specified | Not Specified | [7] |
Note: PEP/LVET ratio (Pre-Ejection Period/Left Ventricular Ejection Time) is an index of myocardial contractility. A decrease in this ratio indicates a positive inotropic effect. QS2c is another measure of the systolic time interval.
Signaling Pathways of Cardiac Glycosides
The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump located in the sarcolemma of cardiomyocytes. This inhibition leads to a cascade of events culminating in an increased force of contraction.
Caption: Signaling pathway of cardiac glycoside-induced inotropy.
Experimental Protocols
The following are generalized methodologies for assessing the inotropic effects of cardiac glycosides, based on commonly cited experimental models.
Isolated Perfused Heart (Langendorff) Method
This ex vivo technique allows for the study of cardiac function in an isolated heart, free from systemic physiological influences.[8][9]
Objective: To measure the direct inotropic effects of cardiac glycosides on the heart.
Apparatus:
-
Langendorff apparatus with a perfusion reservoir, cannula, and water jacket for temperature control.
-
Transducer to measure left ventricular pressure (LVP).
-
Data acquisition system to record LVP, heart rate, and coronary flow.
-
Perfusion buffer (e.g., Krebs-Henseleit solution) oxygenated with 95% O2 / 5% CO2.
Procedure:
-
Heart Isolation: A laboratory animal (e.g., rat, guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold perfusion buffer.
-
Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus. Retrograde perfusion through the aorta is initiated, closing the aortic valve and forcing the perfusate into the coronary arteries.
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes) with continuous perfusion of the oxygenated buffer at a constant temperature (e.g., 37°C) and pressure.
-
Drug Administration: After stabilization, the cardiac glycoside of interest is added to the perfusion buffer at various concentrations. A cumulative concentration-response curve is typically generated.
-
Data Recording: Left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously recorded.
-
Analysis: The changes in LVDP are used to quantify the positive inotropic effect of the glycoside. Parameters such as the maximum effect and the EC50 (effective concentration to produce 50% of the maximal response) are determined.
Caption: Experimental workflow for the Langendorff isolated heart technique.
Isolated Cardiomyocyte Contractility Assay
This in vitro method allows for the assessment of the direct effects of compounds on the contractility of individual heart muscle cells.[10][11][12]
Objective: To measure changes in sarcomere length and shortening velocity in isolated cardiomyocytes in response to cardiac glycosides.
Apparatus:
-
Inverted microscope with a high-speed camera.
-
Cell perfusion chamber with temperature control.
-
Electrical field stimulator.
-
IonOptix or similar video-based sarcomere length detection system.
Procedure:
-
Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from an animal heart (e.g., rat, guinea pig).
-
Cell Plating: Isolated cardiomyocytes are plated in a laminin-coated perfusion chamber.
-
Experimental Setup: The chamber is mounted on the microscope stage, and cells are superfused with a physiological salt solution (e.g., Tyrode's solution) at 37°C.
-
Baseline Recording: A single, rod-shaped cardiomyocyte is selected, and baseline contractility is recorded under electrical field stimulation (e.g., at 1 Hz). Sarcomere length, percentage of shortening, and velocities of shortening and relengthening are measured.
-
Drug Application: The superfusion solution is switched to one containing the cardiac glycoside at a specific concentration.
-
Data Acquisition: The contractile parameters are recorded again after the drug has taken effect. A concentration-response relationship can be established by sequentially applying increasing concentrations of the drug.
-
Analysis: The changes in the amplitude and kinetics of sarcomere shortening are analyzed to determine the inotropic effect of the compound.
Conclusion
References
- 1. analyticaltoxicology.com [analyticaltoxicology.com]
- 2. droracle.ai [droracle.ai]
- 3. Inotropic action, myocardial uptake and subcellular distribution of ouabain, digoxin and digitoxin in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac Glycosides from Antiaris toxicaria with Potent Cardiotonic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic distinctions between ouabain, digoxin and digitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of action of beta-methyldigoxin and digoxin utilizing systolic time intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the effects of digoxin and digitoxin on systolic time intervals and colour vision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Langendorff heart - Wikipedia [en.wikipedia.org]
- 9. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optical methods to evaluate the contractile function of unloaded isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Methods for the Validation of Beta-Acetyldigoxin Measurements
For researchers, scientists, and drug development professionals, the accurate quantification of beta-acetyldigoxin is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. Mass spectrometry coupled with liquid chromatography (LC-MS) has emerged as the gold standard for the bioanalysis of cardiac glycosides due to its high sensitivity, selectivity, and specificity. This guide provides a comparative overview of different LC-MS/MS-based methodologies applicable to the validation of this compound measurements, supported by experimental data from studies on acetyldigoxin and the closely related compound, digoxin.
While direct comparative studies on various mass spectrometry methods for this compound are limited, this guide consolidates and compares relevant methodologies to inform your analytical strategy. The methods presented here leverage common sample preparation techniques and LC-MS/MS analysis principles that are readily adaptable for this compound.
Comparison of Analytical Methods
The following table summarizes the performance characteristics of two distinct LC-MS/MS methods. Method 1 is based on the analysis of acetyldigoxin in plant extracts, providing a foundation for the chromatographic behavior and detection of the molecule. Method 2 details a thoroughly validated method for the quantification of digoxin in human plasma, which, due to the structural similarity, serves as an excellent template for the bioanalysis of this compound.
| Parameter | Method 1: UPLC-MS/MS for Acetyldigoxin in Plant Extract | Method 2: LC-MS/MS for Digoxin in Human Plasma |
| Analyte(s) | β-acetyldigoxin, digoxigenin, digitoxigenin | Digoxin |
| Matrix | Digitalis lanata leaf extract | Human Plasma |
| Sample Preparation | Methanol Extraction | Liquid-Liquid Extraction or Solid-Phase Extraction |
| Linearity Range | 0.8 - 500 ng/mL[1] | 0.1 - 100 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, LOD is 0.09 - 0.45 ng/mL[1] | 0.1 ng/mL[2] |
| Accuracy | Not explicitly stated in the provided abstract | Within ±5.8% deviation from nominal values[2] |
| Precision (RSD%) | Not explicitly stated in the provided abstract | Intra- and Inter-assay precision < 8.6%[2] |
| Recovery | Not explicitly stated in the provided abstract | 82.7 ± 3.9%[2] |
| Internal Standard | Not explicitly stated for quantification | Oleandrin[2] or Digoxin-d3[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the key experimental protocols for the compared methods.
Method 1: UPLC-MS/MS for Acetyldigoxin in Plant Extract
This method is tailored for the analysis of acetyldigoxin in a plant matrix, focusing on the chromatographic separation and mass spectrometric identification.
-
Sample Preparation:
-
Homogenize the plant leaf sample.
-
Extract the sample with a suitable solvent such as methanol.
-
Centrifuge the extract to pellet solid debris.
-
Collect the supernatant for UPLC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: A reverse-phase column is typically used.[1]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium formate.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2 - 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Tandem mass spectrometry (MS/MS) for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Key Fragmentation: For β-acetyldigoxin, the precursor ion [M+H]⁺ is monitored. A characteristic product ion at m/z 651.3774 corresponds to the loss of the terminal β-acetyldigitoxose moiety. Another signature peak can be observed at m/z 173.0810, representing the dehydrated product of β-acetyldigitoxose.[4]
-
Method 2: LC-MS/MS for Digoxin in Human Plasma (Adaptable for this compound)
This bioanalytical method is designed for the quantification of digoxin in a complex biological matrix and can be adapted for this compound.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL plasma sample, add an internal standard (e.g., digoxin-d3).
-
Perform liquid-liquid extraction with a suitable organic solvent like methyl tert-butyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the initial mobile phase for injection.[3]
-
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB).
-
Load the plasma sample (pre-treated as necessary).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate and reconstitute for analysis.[5]
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid or ammonium formate) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Run Time: Optimized for rapid analysis, often less than 5 minutes.
-
-
Mass Spectrometry:
-
Ionization: ESI in positive ion mode.
-
Detection: MRM mode. For digoxin, the transition m/z 798.6 → 651.6 is often monitored.[2] For this compound, a similar fragmentation pattern losing the sugar moieties would be expected and would need to be optimized.
-
Internal Standard: A stable isotope-labeled version of the analyte (e.g., this compound-d3) is ideal to compensate for matrix effects and variability in sample preparation and ionization.
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of a validation study and the experimental process, the following diagrams are provided in DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid and sensitive LC/MS/MS assay for quantitative determination of digoxin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. simm.cas.cn [simm.cas.cn]
- 4. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Beta-Acetyldigoxin Cross-Reactivity Across Major Immunoassay Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of beta-acetyldigoxin, a structurally similar analogue of digoxin, across several major immunoassay platforms. Understanding the degree of this interference is critical for accurate therapeutic drug monitoring of digoxin, as co-administration or metabolic conversion of related compounds can lead to falsely elevated results, potentially impacting patient management. This document summarizes available quantitative data, presents a detailed experimental protocol for assessing cross-reactivity, and provides visual diagrams of the digoxin signaling pathway and the experimental workflow.
Data Presentation: Cross-Reactivity of this compound
The following table summarizes the reported cross-reactivity of this compound with digoxin immunoassays on various platforms. Data has been compiled from publicly available regulatory documents and package inserts.
| Immunoassay Platform | Manufacturer | Assay Principle | This compound Cross-Reactivity (%) | Citation |
| Elecsys Digoxin | Roche Diagnostics | Electrochemiluminescence Immunoassay (ECLIA) | 84.4 | [1] |
| Architect iDigoxin | Abbott Laboratories | Chemiluminescent Microparticle Immunoassay (CMIA) | Data Not Available* | |
| Dimension EXL (DGNA) | Siemens Healthineers | Not Specified | Data Not Available** | |
| Access Digoxin | Beckman Coulter | Not Specified | Data Not Available | |
| Vitros Digoxin | Ortho Clinical Diagnostics | Not Specified | Data Not Available |
*Acetyldigoxin is listed as a cross-reactant in the Architect system instructions, but a specific percentage for the beta-isoform is not provided in the reviewed documents. **The package insert for the Siemens Dimension DGNA Flex reagent cartridge lists cross-reactivity for acetyldigitoxin (10.7%), but not specifically for this compound.
Note: The absence of data for a specific platform does not imply a lack of cross-reactivity but rather that the information was not available in the reviewed public documents. Laboratories are encouraged to perform their own interference studies or contact the manufacturer for specific data.
Digoxin Signaling Pathway
Digoxin exerts its therapeutic effect by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac myocytes. This leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in higher intracellular calcium levels and enhanced cardiac contractility.[2][3][4]
Caption: Digoxin's mechanism of action on the cardiomyocyte.
Experimental Protocols
The following is a generalized protocol for determining the cross-reactivity of a substance like this compound in a digoxin immunoassay, based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guideline EP7-A2.[5]
Objective: To quantify the interference of this compound in the measurement of digoxin.
Materials:
-
Immunoassay platform and corresponding digoxin reagent kits.
-
Calibrators and controls for the digoxin assay.
-
Digoxin-free human serum pool.
-
Certified standard of digoxin.
-
Certified standard of this compound.
-
Precision pipettes and other standard laboratory equipment.
Procedure:
-
Preparation of Samples:
-
Prepare a series of digoxin standards by spiking the digoxin-free serum pool with known concentrations of digoxin (e.g., at the low, mid, and high ends of the therapeutic range).
-
Prepare a high-concentration stock solution of this compound in a suitable solvent.
-
Prepare a series of test samples by spiking aliquots of the digoxin-free serum pool with varying concentrations of this compound.
-
Prepare a set of mixed samples by spiking aliquots of each digoxin standard with a fixed, high concentration of this compound.
-
-
Assay Measurement:
-
Calibrate the immunoassay analyzer according to the manufacturer's instructions.
-
Run quality control materials to ensure the assay is performing within specifications.
-
Analyze all prepared samples (digoxin standards, this compound-spiked samples, and mixed samples) in triplicate.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
For the samples containing only this compound, determine the apparent digoxin concentration measured by the assay.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Digoxin Concentration / Concentration of this compound) x 100
-
For the mixed samples, compare the measured digoxin concentration to the known concentration of digoxin to assess the effect of this compound on the recovery of digoxin.
-
Experimental Workflow
The logical flow of the cross-reactivity evaluation is depicted in the diagram below.
Caption: Workflow for immunoassay cross-reactivity testing.
References
A Comparative Analysis of the Arrhythmogenic Potential of Beta-Acetyldigoxin and Beta-Methyldigoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the arrhythmogenic potential of two semisynthetic cardiac glycosides, beta-acetyldigoxin and beta-methyldigoxin. This analysis is based on available experimental data to assist researchers and drug development professionals in understanding the relative cardiac safety profiles of these compounds.
Executive Summary
This compound and beta-methyldigoxin are derivatives of digoxin, developed to improve pharmacokinetic properties. While both exert positive inotropic effects through the inhibition of the Na+/K+-ATPase pump, this mechanism is also intrinsically linked to their pro-arrhythmic potential. The available data suggests that while both derivatives induce arrhythmias at suberythromimetic doses, there are subtle differences in their arrhythmogenic dosage and potential for cardiac toxicity.
Mechanism of Arrhythmogenesis
The arrhythmogenic effects of cardiac glycosides, including this compound and beta-methyldigoxin, are primarily a consequence of their therapeutic mechanism: the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[1] This inhibition leads to a cascade of events that can culminate in various cardiac arrhythmias.
Comparative Quantitative Data
The following tables summarize the available quantitative data comparing the arrhythmogenic potential of this compound and beta-methyldigoxin.
Table 1: In Vivo Arrhythmogenic Dose
| Compound | Animal Model | Arrhythmogenic Dose (nmol/kg) | Endpoint |
| This compound | Guinea Pig | 854 (SEM 40) | Onset of ventricular arrhythmias |
| Beta-methyldigoxin | Guinea Pig | 868 (SEM 33) | Onset of ventricular arrhythmias |
| Digoxin (for reference) | Guinea Pig | 667 (SEM 55) | Onset of ventricular arrhythmias |
Table 2: Electrocardiographic Effects in Humans
| Compound | Study Population | Dose | Effect on QTc Interval | Other ECG Changes |
| This compound | Patients with cardiac insufficiency | 0.4 mg/day (with diltiazem) | Prolonged PQ-interval, intensified T-wave flattening.[2] | T-wave flattening, prolonged PQ interval.[2] |
| Beta-methyldigoxin | Healthy volunteers | 0.15 - 0.20 mg/day | Not specified, but no significant difference in Q-T duration compared to digoxin.[3] | Flattening of the T wave.[4] |
| Beta-methyldigoxin | Patients with atrial fibrillation | 0.10 mg twice daily | No significant difference in Q-T duration compared to digoxin.[3] | No significant differences in R-R intervals or T-wave compared to digoxin.[3] |
Table 3: Na+/K+-ATPase Inhibition
| Compound | Enzyme Source | IC50 |
| This compound | Not directly reported in comparative studies | - |
| Beta-methyldigoxin | Rat brain synaptosomes | 0.00297 ± 0.00038 mmol/L |
Experimental Protocols
In Vivo Arrhythmogenesis Assessment in Guinea Pigs
This protocol is based on a study comparing the arrhythmogenic effects of digoxin and its derivatives.
References
- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 2. [Pharmacokinetic and cardiac efficacy of this compound and digitoxin in combination therapy with diltiazem] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of digoxin and beta-methyldigoxin on the heart rate of decompensated patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Cardiac effects of a single daily dose of 0.15 mg and 0.20 mg of beta-methyldigoxin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Scant Evidence Precludes Direct Comparison of Beta-Acetyldigoxin and Medigoxin in Heart Disease
A comprehensive review of existing clinical literature reveals a notable absence of head-to-head clinical trials directly comparing the efficacy and safety of beta-acetyldigoxin and medigoxin for the treatment of heart disease. The available evidence is primarily limited to pharmacokinetic studies and indirect comparisons with digoxin, preventing a definitive clinical recommendation of one agent over the other. This guide synthesizes the available preclinical and clinical data to offer a comparative overview for researchers and drug development professionals.
While both this compound and medigoxin are cardiac glycosides derived from digoxin, intended to offer improved pharmacokinetic profiles, their comparative clinical performance in heart disease remains unelucidated by robust clinical trials. The majority of published research focuses on their individual pharmacokinetic properties or compares them to the parent compound, digoxin.
Pharmacokinetic Profile: An Indirect Comparison
Pharmacokinetic data, crucial for understanding a drug's absorption, distribution, metabolism, and excretion, has been characterized for both compounds in separate studies. Medigoxin generally exhibits more rapid absorption and higher bioavailability compared to digoxin.[1] For instance, one study noted that medigoxin reached peak plasma levels within 15-30 minutes, significantly faster than the 45-75 minutes observed for digoxin.[1] Another study comparing medigoxin and digoxin for atrial fibrillation control found that the two regimens were therapeutically equivalent, with the lower dosage requirement for medigoxin attributed to more complete absorption and a lower clearance rate.[2]
This compound has also been evaluated, with some research suggesting a lower risk of digitalis toxicity in patients with liver cirrhosis when compared to beta-methyldigoxin (an alternative name for medigoxin).[3][4] This difference was attributed to alterations in pharmacokinetics, including a longer elimination half-life and reduced renal clearance of beta-methyldigoxin in this patient population.[3]
The following table summarizes key pharmacokinetic parameters gathered from various studies. It is important to note that these values are not from direct comparative trials and may vary depending on the study population and methodologies.
| Parameter | This compound | Medigoxin (Beta-methyldigoxin) | Common Comparator (Digoxin) |
| Time to Peak Plasma Concentration | Data not available from searches | ~15-30 minutes[1] | ~45-75 minutes[1] |
| Bioavailability | Data not available from searches | Higher than digoxin[1] | Variable |
| Elimination | Primarily renal | Undergoes more metabolism and/or hepato-biliary elimination than digoxin[1] | Primarily renal |
| Key Considerations | May have a more predictable pharmacokinetic profile in patients with liver cirrhosis compared to medigoxin.[3][4] | Rapid onset of action.[5] Potential for altered pharmacokinetics in patients with liver cirrhosis.[3][4] | Well-established but variable absorption. |
Hemodynamic and Clinical Effects: An Inferred Assessment
Direct comparative data on the hemodynamic effects of this compound and medigoxin are lacking. However, studies comparing each to digoxin provide some insight. A study on medigoxin (referred to as beta-methyldigoxin) in patients with congestive heart failure concluded that it is as effective an inotropic agent as digoxin, but with a more rapid onset of action.[5] Another study in patients with atrial fibrillation found that medigoxin was therapeutically equivalent to digoxin in controlling heart rate.[6]
Information on the specific hemodynamic effects of this compound from the available search results is limited, with studies often focusing on its use in combination with other drugs or in specific patient populations.[7]
Mechanism of Action: The Sodium-Potassium ATPase Pump
As cardiac glycosides, both this compound and medigoxin share a common mechanism of action: the inhibition of the sodium-potassium ATPase pump (Na+/K+-ATPase) in cardiac myocytes. This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the sodium-calcium exchanger (NCX). The resulting increase in intracellular calcium concentration enhances myocardial contractility (a positive inotropic effect).
Experimental Protocols
The methodologies employed in the cited studies for evaluating these drugs typically involve prospective, randomized trials.
Pharmacokinetic Studies:
-
Design: Healthy volunteers or specific patient populations (e.g., with liver cirrhosis or heart failure) are administered single or multiple doses of the drug.[1][3][4]
-
Measurements: Serial blood samples are collected over a defined period. Serum drug concentrations are measured using radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).[1][3][4]
-
Parameters Calculated: Key pharmacokinetic parameters such as time to peak concentration (Tmax), peak concentration (Cmax), area under the curve (AUC), and elimination half-life (t1/2) are determined from the concentration-time data.
Pharmacodynamic/Clinical Efficacy Studies:
-
Design: Patients with a specific condition (e.g., congestive heart failure or atrial fibrillation) are enrolled in a randomized, often double-blind, crossover or parallel-group study.[2][5][8]
-
Intervention: Patients receive either the investigational drug (this compound or medigoxin) or a comparator (e.g., digoxin).
-
Endpoints: Efficacy is assessed through various measures, including hemodynamic parameters (e.g., cardiac index, stroke volume), systolic time intervals, heart rate control in atrial fibrillation, and clinical scoring of heart failure symptoms.[5][6][9]
Conclusion and Future Directions
References
- 1. Comparison of digoxin and medigoxin in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of medigoxin and digoxin in the control of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacokinetics of beta-methyldigoxin and this compound in patients with cirrhosis of the liver (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in metildigoxin pharmacokinetics in cirrhosis of the liver: a comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of action of beta-methyldigoxin and digoxin utilizing systolic time intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of digoxin and beta-methyldigoxin on the heart rate of decompensated patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacokinetic and cardiac efficacy of this compound and digitoxin in combination therapy with diltiazem] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of metildigoxin (beta-methyldigoxin) on congestive heart failure as evaluated by multiclinical double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative trial of digoxin and digitoxin in the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Equivalence of Beta-Acetyldigoxin Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic equivalence of different oral formulations of beta-acetyldigoxin, a cardiac glycoside used in the management of heart failure and certain arrhythmias. By presenting key pharmacokinetic data, detailed experimental methodologies, and relevant signaling pathways, this document aims to be a valuable resource for professionals in the field of drug development and cardiovascular research.
I. Quantitative Data on Bioavailability
The therapeutic equivalence of different drug formulations is primarily assessed through bioavailability studies, which measure the rate and extent to which the active ingredient is absorbed and becomes available at the site of action. For this compound, key pharmacokinetic parameters used to evaluate bioavailability include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
The following tables summarize comparative bioavailability data for this compound tablets and oral solutions from published studies.
Table 1: Mean Bioavailability of this compound Formulations
| Formulation | Mean Bioavailability (%) | Study Population | Reference |
| This compound Tablets | 81 | 11 healthy volunteers | [1] |
| This compound Alcoholic Solution | 94 | 11 healthy volunteers | [1] |
| This compound Tablets | 77.7 (based on AUC 0-24h at steady state) | 12 healthy male volunteers | [2] |
| This compound Oral Solution | 84.5 (based on AUC 0-24h at steady state) | 12 healthy male volunteers | [2] |
Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Study Population | Reference |
| This compound Tablets | Not explicitly stated | Not explicitly stated | 39.1 ± 1.4 (0-48h) | Not specified | [3] |
| Digoxin Tablets (for comparison) | Not explicitly stated | Not explicitly stated | 40.7 ± 1.7 (0-48h) | Not specified | [3] |
Note: The available data for Cmax and Tmax for this compound formulations were not consistently reported across the reviewed studies.
II. Experimental Protocols
The assessment of therapeutic equivalence relies on standardized and rigorous experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of this compound formulations.
A. In Vivo Bioequivalence Study Protocol
An in vivo bioequivalence study is designed to compare the rate and extent of absorption of a test drug product with a reference product. A typical protocol for an oral this compound formulation study would involve the following steps:
1. Study Design:
-
Design: A randomized, two-period, two-sequence, crossover design is commonly employed. This design minimizes inter-subject variability.
-
Subjects: A sufficient number of healthy adult volunteers (typically 18-55 years old) are recruited after obtaining informed consent. Subjects undergo a comprehensive health screening to ensure they meet the inclusion and exclusion criteria.
-
Washout Period: A washout period of at least 10-14 days is maintained between the two treatment periods to ensure complete elimination of the drug from the body.
2. Drug Administration:
-
Fasting Conditions: Subjects typically fast overnight for at least 10 hours before and for a specified period after drug administration to minimize the effect of food on drug absorption.
-
Dosage: A single oral dose of the test and reference this compound formulations is administered with a standardized volume of water.
3. Blood Sampling:
-
Blood samples are collected in heparinized tubes at predetermined time intervals before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.
4. Analytical Method:
-
The concentration of this compound and its major metabolite, digoxin, in plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The method should be validated for its specificity, linearity, accuracy, precision, and stability.
5. Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, and AUC) are calculated from the plasma concentration-time data for each subject and each formulation.
-
Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed Cmax and AUC data.
-
The 90% confidence intervals for the ratio of the geometric means of the test and reference products for Cmax and AUC should fall within the acceptance range of 80% to 125% to conclude bioequivalence.
B. In Vitro Dissolution Testing Protocol
In vitro dissolution testing is a critical quality control tool that measures the rate and extent of drug release from a solid dosage form. The United States Pharmacopeia (USP) provides standardized methods for dissolution testing of digoxin tablets, which can be adapted for this compound.
1. Apparatus:
-
USP Apparatus 1 (Basket) or Apparatus 2 (Paddle) is used. For digoxin tablets, Apparatus 1 at 120 rpm is specified.[4][5]
2. Dissolution Medium:
-
A common dissolution medium is 500 mL of 0.1 N hydrochloric acid (HCl), which simulates the gastric environment.[4][5]
-
The temperature of the medium is maintained at 37 ± 0.5°C.
3. Procedure:
-
A single tablet is placed in each dissolution vessel.
-
Aliquots of the dissolution medium are withdrawn at specified time points (e.g., 15, 30, 45, and 60 minutes).
-
The withdrawn volume is replaced with fresh dissolution medium to maintain a constant volume.
-
The concentration of this compound in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
4. Acceptance Criteria:
-
The percentage of the labeled amount of drug dissolved at each time point is calculated.
-
The results are compared against the established dissolution specifications for the product. For instance, a common specification is that not less than 80% of the labeled amount of the drug should be dissolved in 60 minutes.
III. Mandatory Visualizations
A. Signaling Pathway of this compound
This compound, like other cardiac glycosides, exerts its therapeutic effect primarily through the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cardiac myocytes. This inhibition triggers a cascade of downstream events that ultimately lead to an increase in cardiac contractility.
Caption: Mechanism of action of this compound.
B. Experimental Workflow for Bioequivalence Assessment
The determination of therapeutic equivalence between two formulations of this compound follows a structured experimental workflow, from volunteer screening to final statistical analysis.
Caption: Bioequivalence study workflow.
References
- 1. [Bioavailability of this compound and digoxin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Absolute bioavailability of this compound from tablets and drops in healthy subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers Publishing Partnerships | The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities [frontierspartnerships.org]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. accessdata.fda.gov [accessdata.fda.gov]
pharmacokinetic comparison between beta-acetyldigoxin and digitoxin in combination therapy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Two Cardiac Glycosides
In the management of cardiac insufficiency, the therapeutic deployment of cardiac glycosides remains a cornerstone of treatment. Among these, beta-acetyldigoxin and digitoxin are two prominent compounds, each with a distinct pharmacokinetic profile that influences its clinical efficacy and safety, particularly when considered in the context of combination therapy. This guide provides an objective comparison of their pharmacokinetic parameters, supported by available experimental data, to aid in research and development.
At a Glance: Key Pharmacokinetic Parameters
A comprehensive understanding of the absorption, distribution, metabolism, and excretion of these drugs is critical. The following table summarizes the key pharmacokinetic differences between this compound and digitoxin, based on data from various clinical investigations. It is important to note that direct comparative studies of this compound and digitoxin in combination with each other are scarce; therefore, this data is compiled from individual studies and investigations involving co-administration with other cardiovascular drugs.
| Pharmacokinetic Parameter | This compound | Digitoxin | Key Considerations & References |
| Bioavailability (Oral) | ~80-94%[1] | ~90-100%[2][3] | This compound shows slightly lower but still high bioavailability compared to digitoxin. |
| Protein Binding | ~20-25%[4] | >90% (primarily to albumin)[2][3] | The significant difference in protein binding impacts the volume of distribution and potential for drug interactions. |
| Volume of Distribution | Large | Small (~0.6 L/kg)[2] | Digitoxin's smaller volume of distribution is consistent with its high plasma protein binding. |
| Metabolism | Hydrolyzed to its active form, digoxin.[1] A small fraction is metabolized by the liver. | Primarily hepatic metabolism (~70% of a dose).[2] | Digitoxin's reliance on hepatic metabolism makes it susceptible to interactions with drugs that induce or inhibit liver enzymes. |
| Elimination Half-Life | 36-48 hours (as digoxin) in normal renal function.[4] | 5-7 days[3] | The markedly longer half-life of digitoxin necessitates careful dose monitoring to avoid accumulation and toxicity. |
| Primary Route of Excretion | Renal (as digoxin)[1][4] | Hepatic metabolism followed by renal and fecal excretion of metabolites and unchanged drug.[2] | Renal impairment significantly affects the elimination of this compound (as digoxin), whereas digitoxin's elimination is less dependent on kidney function. |
| Therapeutic Serum Concentration | 0.5-2.0 ng/mL (as digoxin) | 15-25 ng/mL[2] | It is crucial to monitor serum concentrations due to the narrow therapeutic indices of both drugs. |
Insights from Combination Therapy Studies
In a study investigating the effects of diltiazem on the pharmacokinetics of this compound and digitoxin in patients with cardiac insufficiency, it was observed that diltiazem co-administration led to a significant increase in digoxin plasma levels (the active metabolite of this compound) in the majority of patients.[5] Conversely, the impact on digitoxin plasma levels was less pronounced, with only half of the patients showing a modest increase.[5] This suggests a higher susceptibility of this compound to pharmacokinetic interactions with diltiazem compared to digitoxin.
Another study examining the combination with nifedipine found no clinically significant effect on the pharmacokinetics of either this compound or digitoxin. This highlights the specific nature of drug-drug interactions and the importance of empirical testing for each combination.
Mechanism of Action: A Shared Pathway
Both this compound and digitoxin are cardiac glycosides that exert their therapeutic effects through the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac muscle cells.[1][6][7] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the sodium-calcium exchanger. The elevated intracellular calcium enhances the force of myocardial contraction (positive inotropic effect).
Experimental Protocols: A General Framework
The pharmacokinetic parameters presented in this guide are typically determined through clinical trials involving healthy volunteers or patient populations. While specific protocols vary between studies, a general workflow for a pharmacokinetic drug interaction study is outlined below.
Methodology for Pharmacokinetic Analysis:
The determination of drug concentrations in plasma or serum is a critical step in pharmacokinetic studies. A common and highly sensitive method is Liquid Chromatography-Mass Spectrometry (LC-MS/MS) .
-
Sample Preparation: Plasma or serum samples are typically subjected to protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the drug and its metabolites.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The drug and its metabolites are separated from endogenous plasma components on a C18 column with a suitable mobile phase gradient.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The drug and its metabolites are ionized (e.g., by electrospray ionization) and detected based on their specific mass-to-charge ratios (m/z) in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity.
-
Quantification: The concentration of the drug in the samples is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard, using a calibration curve.
Conclusion
This compound and digitoxin, while sharing a common mechanism of action, exhibit significant differences in their pharmacokinetic profiles. This compound has a shorter half-life and is primarily eliminated by the kidneys, making its use in patients with renal impairment challenging. In contrast, digitoxin's longer half-life and primary reliance on hepatic metabolism offer an alternative in such cases, but also necessitate careful monitoring to prevent accumulation. The potential for drug-drug interactions, particularly with this compound, underscores the need for careful consideration when designing combination therapy regimens. Further head-to-head comparative studies are warranted to fully elucidate the pharmacokinetic interplay between these two important cardiac glycosides.
References
- 1. What is the mechanism of Acetyldigoxin? [synapse.patsnap.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Pharmacokinetics, bioavailability and serum levels of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [Pharmacokinetic and cardiac efficacy of this compound and digitoxin in combination therapy with diltiazem] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 7. What is the mechanism of Digitoxin? [synapse.patsnap.com]
comparing the in vitro binding affinity of digoxin, beta-acetyldigoxin, and beta-methyldigoxin to digoxin immune Fab
This guide provides a detailed comparison of the in vitro binding affinity of digoxin, beta-acetyldigoxin, and beta-methyldigoxin to digoxin immune Fab (DIGIBIND). The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the binding characteristics of these cardiac glycosides with the clinically used antidote, digoxin immune Fab.
Quantitative Binding Affinity Data
The relative binding affinities of digoxin, this compound, and beta-methyldigoxin to digoxin immune Fab were determined through in vitro competitive binding assays. The effective dose 50 (ED50), which represents the concentration of the unlabeled glycoside required to inhibit 50% of the binding of radiolabeled digoxin to the Fab fragments, was used as a measure of binding affinity. A lower ED50 value indicates a higher binding affinity.
The results demonstrate that digoxin has a significantly higher affinity for digoxin immune Fab compared to its acetylated and methylated derivatives.[1] Specifically, the affinity of digoxin is approximately twofold greater than that of beta-methyldigoxin and this compound.[1]
| Compound | ED50 (nM) | 95% Confidence Interval (nM) |
| Digoxin | 14.1 | 12.2 - 15.2 |
| This compound | 36.2 | 33.0 - 39.8 |
| beta-Methyldigoxin | 29.2 | 26.1 - 32.7 |
Table 1: In vitro binding affinities of digoxin and its derivatives to digoxin immune Fab (DIGIBIND), as determined by the concentration required to inhibit 50% of ³H-digoxin binding. Data sourced from Kelly et al. (1994).[1]
Despite the differences in binding affinities, no significant differences were observed in the binding capacities of digoxin immune Fab for each of the three glycosides.[1]
Experimental Protocol: In Vitro Competitive Binding Assay
The in vitro binding characteristics of digoxin, this compound, and beta-methyldigoxin to digoxin immune Fab were assessed by their ability to competitively inhibit the binding of ³H-digoxin to the Fab fragments.[1]
Materials:
-
Digoxin immune Fab (DIGIBIND)
-
³H-digoxin (radiolabeled digoxin)
-
Unlabeled digoxin, this compound, and beta-methyldigoxin
-
Assay buffer and other necessary reagents
Procedure:
-
A fixed concentration of digoxin immune Fab and ³H-digoxin were incubated together.
-
Increasing concentrations of the unlabeled competitor glycosides (digoxin, this compound, or beta-methyldigoxin) were added to the incubation mixture.
-
The mixture was allowed to reach equilibrium.
-
The amount of bound ³H-digoxin was measured after separating the bound from the free radioligand.
-
The concentration of the unlabeled glycoside that caused a 50% reduction in the binding of ³H-digoxin (ED50) was determined.
Visualizations
The following diagrams illustrate the experimental workflow and the comparative binding affinities of the tested compounds.
Caption: Workflow for the in vitro competitive binding assay.
Caption: Comparison of binding affinities based on ED50 values.
References
Safety Operating Guide
Proper Disposal of β-Acetyldigoxin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds are paramount to ensuring laboratory safety and environmental protection. Beta-acetyldigoxin, a potent cardiac glycoside, requires stringent disposal procedures due to its acute toxicity if swallowed or inhaled.[1] This document outlines the essential safety and logistical information for the proper disposal of this compound, adhering to regulatory guidelines and promoting a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle β-acetyldigoxin with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid form should be conducted in a well-ventilated area to avoid dust generation and inhalation.[2] In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of running water.[2]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with water and soap.[2]
-
Inhalation: Move to an area with fresh air. If irritation persists, seek medical attention.[2]
-
Ingestion: Seek immediate medical attention.
Waste Characterization and Segregation
This compound is classified as a hazardous waste.[2] As such, it must be segregated from non-hazardous laboratory waste. The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3] It is essential to comply with both federal and any stricter state regulations governing pharmaceutical waste.[3][4]
All items contaminated with β-acetyldigoxin, including unused product, empty containers, and materials used for cleaning spills, must be treated as hazardous waste.
| Waste Stream | Description | Container Type | Labeling Requirements |
| Solid β-Acetyldigoxin Waste | Unused or expired solid β-acetyldigoxin powder. | Sealable, labeled, plastic container.[2] | "Hazardous Waste," "β-Acetyldigoxin," and appropriate hazard symbols. |
| Contaminated Labware | Pipette tips, vials, and other disposable labware that have come into direct contact with β-acetyldigoxin. | Puncture-resistant, sealable container. | "Hazardous Waste," "β-Acetyldigoxin Contaminated Sharps/Labware." |
| Contaminated PPE | Gloves, disposable lab coats, and other personal protective equipment contaminated with β-acetyldigoxin. | Labeled plastic bag or container. | "Hazardous Waste," "Contaminated PPE." |
| Aqueous Solutions | Solutions containing β-acetyldigoxin. Note: The sewering of hazardous pharmaceutical waste is prohibited.[5] | Sealable, leak-proof container. | "Hazardous Waste," "Aqueous β-Acetyldigoxin Waste," and concentration. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of β-acetyldigoxin waste.
Caption: Workflow for the proper disposal of β-acetyldigoxin waste.
Step-by-Step Disposal Protocol
The following protocol details the steps for preparing β-acetyldigoxin waste for disposal by a certified hazardous waste management company.
Objective: To safely collect, package, and store β-acetyldigoxin waste for proper disposal.
Materials:
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Sealable, labeled hazardous waste containers
-
Waste labels
-
Logbook for hazardous waste
Procedure:
-
Waste Collection:
-
At the point of generation, immediately place any solid β-acetyldigoxin waste, contaminated disposables, and PPE into a designated hazardous waste container.
-
For liquid waste, use a dedicated, sealed container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
-
Scheduling Disposal:
-
Once the container is full or has reached the designated storage time limit set by your institution, contact your EHS office to arrange for pickup by a licensed hazardous waste disposal vendor.
-
-
Documentation:
-
Maintain accurate records of the amount of β-acetyldigoxin waste generated and disposed of in a laboratory waste logbook. Complete any required waste manifest forms provided by the disposal vendor.
-
Note on Spills: In the event of a major spill, wear appropriate PPE, including a dust mask, and clean up immediately using dry procedures to avoid generating dust.[2] Place all spill cleanup materials in a sealed container and dispose of it as hazardous waste.[2]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
